molecular formula C8H9Cl B047538 2-Methylbenzyl chloride CAS No. 552-45-4

2-Methylbenzyl chloride

Cat. No.: B047538
CAS No.: 552-45-4
M. Wt: 140.61 g/mol
InChI Key: VQRBXYBBGHOGFT-UHFFFAOYSA-N
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Description

2-Methylbenzyl chloride is a versatile and valuable alkylating agent extensively used in organic synthesis and medicinal chemistry research. This aromatic halide, characterized by a chloromethyl group adjacent to a methyl substituent on the benzene ring, is a crucial building block for the introduction of the 2-methylbenzyl (o-methylbenzyl) group. Its primary research applications include the synthesis of complex organic molecules, the development of novel pharmaceutical intermediates, and the functionalization of heterocyclic compounds. The reactivity of this compound stems from the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles such as amines, alkoxides, and carboxylate anions. This makes it an indispensable reagent for constructing C-N, C-O, and C-S bonds, leading to the creation of protected amines, ethers, and thioethers. In pharmaceutical research, it serves as a key precursor for compounds being investigated for various therapeutic areas. Researchers value this compound for its role in structure-activity relationship (SAR) studies, where modifying core structures with the ortho-methylbenzyl moiety can significantly influence the biological activity, metabolic stability, and binding affinity of target molecules. Proper handling in a controlled environment is essential due to its lachrymatory and moisture-sensitive nature. We supply this chemical in high purity to ensure consistent and reliable results in your research applications.

Properties

IUPAC Name

1-(chloromethyl)-2-methylbenzene
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InChI

InChI=1S/C8H9Cl/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3
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InChI Key

VQRBXYBBGHOGFT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1CCl
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Molecular Formula

C8H9Cl
Record name O-METHYLBENZYL CHLORIDE
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DSSTOX Substance ID

DTXSID5044441
Record name 1-(Chloromethyl)-2-methylbenzene
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Molecular Weight

140.61 g/mol
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Physical Description

O-methylbenzyl chloride appears as a colorless to pale-yellow colored liquid with a pungent odor. Insoluble in water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., A colorless to pale-yellow colored liquid with a pungent odor; [CAMEO]
Record name O-METHYLBENZYL CHLORIDE
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Record name alpha-Chloro-o-xylene
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Boiling Point

195-203 °C
Record name ALPHA-CHLORO-O-XYLENE
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Flash Point

165 °F
Record name alpha-Chloro-o-xylene
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Solubility

PRACTICALLY INSOL IN WATER; MISCIBLE WITH ABSOLUTE ALCOHOL, SOL IN ALL PROP WITH ACETONE, ETHER
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Color/Form

LIQUID

CAS No.

552-45-4, 99765-61-4
Record name O-METHYLBENZYL CHLORIDE
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Record name 2-Methylbenzyl chloride
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Record name alpha-Chloro-o-xylene
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Record name Benzene, 1-(chloromethyl)-2-methyl-
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Record name Benzene, 1-(chloromethyl)-2-methyl-
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Record name 1-(Chloromethyl)-2-methylbenzene
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Foundational & Exploratory

2-Methylbenzyl chloride synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of 2-Methylbenzyl Chloride

Introduction

This compound, also known as α-chloro-o-xylene, is a halogenated aromatic hydrocarbon with the molecular formula C₈H₉Cl (CAS No: 552-45-4).[1] It presents as a colorless to pale yellow liquid with a pungent odor.[2][3] This compound is a highly versatile and crucial intermediate in organic synthesis. Its primary utility lies in the introduction of the 2-methylbenzyl group into various molecular frameworks through nucleophilic substitution reactions.[1][4] This reactivity makes it an invaluable building block in the production of active pharmaceutical ingredients (APIs), agrochemicals such as pesticides and fungicides, and other fine chemicals like dyes.[1][5]

This technical guide provides a comprehensive overview of the principal synthesis routes and purification methodologies for this compound, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReferences
Molecular Formula C₈H₉Cl[2][6]
Molar Mass 140.61 g/mol [6]
Appearance Colorless to pale-yellow liquid[1][3]
Boiling Point 197-199 °C (at atmospheric pressure)[2][7][8]
91 °C (at 18 mmHg)[7]
Density 1.063 g/mL (at 25 °C)[2][8]
Refractive Index (n²⁰/D) 1.541[2][8]
Solubility Insoluble in water; miscible with ethanol (B145695) and ether[1][6]

Synthesis of this compound

The most prevalent industrial method for synthesizing this compound is the side-chain chlorination of o-xylene (B151617). An alternative, though less common, route involves the chlorination of 2-methylbenzyl alcohol.

Method 1: Free-Radical Side-Chain Chlorination of o-Xylene

This method involves the reaction of o-xylene with chlorine gas under free-radical conditions. The reaction is typically initiated by ultraviolet (UV) light or a chemical free-radical initiator.[7][9] It is crucial to avoid conditions that favor electrophilic aromatic substitution (ring chlorination), such as the presence of Lewis acids.[9]

G oXylene o-Xylene ReactionVessel Reaction Vessel (Heated to Boiling) oXylene->ReactionVessel Chlorine Chlorine Gas (Cl₂) Chlorine->ReactionVessel Initiator Initiator (UV Light / Heat) Initiator->ReactionVessel CrudeProduct Crude 2-Methylbenzyl Chloride ReactionVessel->CrudeProduct Chlorination HCl HCl Gas (Byproduct) ReactionVessel->HCl Forms G cluster_wash Washing Steps cluster_impurities Impurities Removed CrudeProduct Crude Reaction Mixture AqueousWash Aqueous Wash CrudeProduct->AqueousWash 1. Neutralization & Washing Drying Drying AqueousWash->Drying 2. Water Removal AcidImp Acidic Impurities (HCl) AqueousWash->AcidImp Removes Distillation Vacuum Fractional Distillation Drying->Distillation 3. Separation by Boiling Point PureProduct Pure 2-Methylbenzyl Chloride (>99%) Distillation->PureProduct Final Product HighBoiling High-Boiling Impurities (Dichlorides, etc.) Distillation->HighBoiling Removes LowBoiling Low-Boiling Impurities (o-Xylene) Distillation->LowBoiling Removes p1 p2 BaseWash Wash with 5% NaHCO₃ WaterWash Wash with Water BrineWash Wash with Brine

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzyl chloride, also known as α-chloro-o-xylene, is a significant organic compound with the chemical formula C₈H₉Cl.[1][2] It serves as a versatile intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.[3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₈H₉Cl[1][2]
Molecular Weight 140.61 g/mol [4]
Appearance Colorless to pale-yellow liquid[1][5]
Odor Pungent[1][5]
Density 1.063 g/mL at 25 °C[6][7]
Boiling Point 197-199 °C[6][7]
Melting Point -2 °C[1][8]
Refractive Index (n20/D) 1.541[6][7]
Flash Point 73 °C (163.4 °F) - closed cup[6]
Vapor Pressure Not available
Table 2: Solubility of this compound
SolventSolubilityReference(s)
Water Insoluble[1][9]
Ether Soluble[1][10]
Acetone Soluble in all proportions[5]
Other Organic Solvents Good solubility[3]
Table 3: Spectral Data of this compound
Spectrum TypeKey FeaturesReference(s)
¹H NMR Available[6]
¹³C NMR Available[9]
Infrared (IR) Available[10]
Mass Spectrometry (MS) Available

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the synthesis of this compound are provided below.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the chlorination of o-xylene (B151617).[1]

Materials:

  • o-xylene

  • Gaseous chlorine

  • Concentrated sulfuric acid (for drying chlorine)

  • Sodium hydrogen carbonate

  • Three-necked flask

  • Mercury immersion lamp (or 500-watt photolamp)

  • Gas inlet tube

  • Reflux condenser

  • Heating bath

  • Vigreux column for vacuum fractionation

Procedure:

  • Set up a three-necked flask equipped with a mercury immersion lamp, a gas inlet tube, and a highly efficient reflux condenser. If a mercury lamp is unavailable, external irradiation with a 500-watt photolamp or direct sunlight can be used, though this may result in lower yields and longer reaction times.

  • Dry the gaseous chlorine by passing it through a wash-bottle containing concentrated sulfuric acid. Include empty safety wash-bottles on either side of the drying bottle.

  • Heat the o-xylene to its boiling point using a heating bath.

  • Introduce a vigorous stream of dried gaseous chlorine into the boiling o-xylene. Ensure that no chlorine gas passes through the condenser, which would be indicated by its color.

  • Continue the chlorination process until the calculated increase in weight is achieved or until the temperature of the boiling liquid reaches an empirically determined point (e.g., 175 °C).

  • After the reaction is complete, add a small amount of sodium hydrogen carbonate to the reaction mixture.

  • Fractionally distill the product under vacuum using a 20-cm Vigreux column.

  • For a highly pure product, a second fractionation of the main fraction is recommended, collecting the product within a narrow boiling range.[1]

Determination of Melting Point

The melting point of this compound, which is a liquid at room temperature, is determined by cooling the substance until it solidifies.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes

  • Thermometer

  • Cooling bath (e.g., ice-salt mixture)

Procedure:

  • Introduce a small amount of liquid this compound into a capillary tube.

  • Freeze the sample by immersing the capillary tube in a cooling bath.

  • Place the capillary tube containing the solidified sample into the heating block of the melting point apparatus.

  • Heat the sample slowly, at a rate of approximately 1-2 °C per minute, to ensure accurate measurement.

  • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted. This range represents the melting point.[11][12]

Determination of Boiling Point

The boiling point can be determined using a distillation or reflux method.[13]

Apparatus:

  • Distillation or reflux apparatus (round-bottom flask, condenser, thermometer, heating mantle)

  • Boiling chips

Procedure (Distillation Method):

  • Place approximately 5 mL of this compound and a few boiling chips into a round-bottom flask.

  • Set up a simple distillation apparatus with a thermometer positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

  • Heat the flask gently.

  • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.[13]

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume.

Apparatus:

  • Analytical balance

  • Volumetric pipette (e.g., 10 mL)

  • Beaker

Procedure:

  • Measure the mass of a clean, dry beaker.

  • Using a volumetric pipette, accurately transfer a known volume (e.g., 10.00 mL) of this compound into the beaker.

  • Measure the mass of the beaker containing the liquid.

  • The density is calculated by dividing the mass of the liquid (mass of beaker with liquid minus the mass of the empty beaker) by its volume.[14]

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through the substance and is a useful indicator of purity.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

Procedure:

  • Ensure the prisms of the Abbe refractometer are clean and dry.

  • Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

  • Place a few drops of this compound onto the lower prism.

  • Close the prisms and allow the sample to reach a constant temperature, typically 20 °C, by circulating water from a constant temperature bath.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Read the refractive index from the instrument's scale.[15][16]

Reactivity and Stability

This compound is a stable, combustible liquid.[1] It is incompatible with strong oxidizing agents, bases, alcohols, and amines.[1][5] The compound is known to corrode steel.[1] Due to its structure, this compound can undergo nucleophilic substitution reactions through both SN1 and SN2 mechanisms, with the pathway being influenced by the reaction conditions such as the solvent and the nature of the nucleophile.[17][18] The benzylic carbocation intermediate formed in an SN1 reaction is stabilized by resonance with the aromatic ring.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from o-xylene.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Chlorination cluster_workup Work-up & Purification o_xylene o-Xylene flask Three-necked Flask (with lamp, gas inlet, condenser) o_xylene->flask chlorine Gaseous Chlorine chlorine->flask heating Heat to Boiling flask->heating Charge flask chlorination Introduce Chlorine heating->chlorination monitoring Monitor Reaction Progress (weight/temperature) chlorination->monitoring neutralization Add NaHCO₃ monitoring->neutralization Reaction complete distillation1 Vacuum Fractionation neutralization->distillation1 distillation2 Second Fractionation (for high purity) distillation1->distillation2 product Pure this compound distillation2->product

Caption: Workflow for the synthesis of this compound.

Nucleophilic Substitution Reactivity

The diagram below depicts the possible nucleophilic substitution pathways for this compound.

Caption: Nucleophilic substitution pathways of this compound.

References

An In-depth Technical Guide to 2-Methylbenzyl Chloride (CAS: 552-45-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylbenzyl chloride (CAS number 552-45-4), a versatile chemical intermediate. It details the physicochemical properties, spectral data, and key safety and handling information for this compound. Furthermore, this guide presents detailed experimental protocols for its synthesis and various representative reactions, including nucleophilic substitutions and Friedel-Crafts alkylation. The information is structured to be a valuable resource for professionals in research, development, and organic synthesis.

Chemical and Physical Properties

This compound, also known as α-chloro-o-xylene or o-xylyl chloride, is a colorless to pale yellow liquid with a pungent odor.[1] It is an important reagent in organic synthesis, primarily utilized as an intermediate for introducing the 2-methylbenzyl moiety into various molecular structures.[2][3]

Identifiers and General Properties
PropertyValueReference(s)
CAS Number 552-45-4[4]
Molecular Formula C₈H₉Cl[4]
Molecular Weight 140.61 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Odor Pungent[1]
InChI InChI=1S/C8H9Cl/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3[5]
InChIKey VQRBXYBBGHOGFT-UHFFFAOYSA-N[5]
SMILES Cc1ccccc1CCl[6]
Physical Properties
PropertyValueReference(s)
Melting Point -2 °C[7]
Boiling Point 197-199 °C (lit.)[6]
Density 1.063 g/mL at 25 °C (lit.)[6]
Refractive Index (n20/D) 1.541 (lit.)[6]
Flash Point 73 °C (163.4 °F) - closed cup[8]
Solubility Insoluble in water; soluble in ether and acetone.[1][9]

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ is expected to show the following signals: a singlet for the benzylic protons (CH₂Cl), a complex multiplet for the aromatic protons, and a singlet for the methyl protons.

ProtonsChemical Shift (δ, ppm)Multiplicity
Ar-H ~7.2-7.4Multiplet
-CH₂ Cl~4.6Singlet
-CH₃ ~2.4Singlet
¹³C NMR Spectroscopy

The carbon NMR spectrum in CDCl₃ will exhibit distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbon.[2][10]

CarbonChemical Shift (δ, ppm)
Quaternary Aromatic Carbons~135-138
Aromatic CH Carbons~126-131
C H₂Cl~44
C H₃~18
Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for C-H and C-Cl bonds, as well as aromatic C=C stretching.[1][11][12][13][14]

BondFunctional GroupFrequency (cm⁻¹)Intensity
C-HAromatic3100-3000Medium
C-Hsp³ (CH₂ and CH₃)3000-2850Strong
C=CAromatic1600-1475Medium-Weak
C-ClAlkyl Halide800-600Strong
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 140 and an M+2 peak at m/z 142 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. The base peak is likely to be at m/z 105, corresponding to the stable 2-methylbenzyl carbocation formed by the loss of the chlorine radical.[15][16][17][18]

m/zFragment
140/142[C₈H₉Cl]⁺ (Molecular Ion)
105[C₈H₉]⁺ (Benzylic Cation)
77[C₆H₅]⁺ (Phenyl Cation)

Safety and Handling

This compound is a corrosive and combustible liquid that requires careful handling in a well-ventilated area, preferably a chemical fume hood.[19]

GHS Hazard Information
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.
Hazardous to the Aquatic Environment, Chronic2H411: Toxic to aquatic life with long lasting effects.
Precautionary Statements
  • Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Avoid release to the environment.

  • Response: If swallowed, rinse mouth. Do NOT induce vomiting. If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature is 2-8°C.[8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Synthesis of this compound

This protocol describes the chlorination of o-xylene (B151617) to produce this compound.

G cluster_setup Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Work-up and Purification cluster_product Final Product A 3-necked flask with: - Mercury immersion lamp - Gas inlet tube - Reflux condenser B Drying train for Chlorine gas (H₂SO₄ wash bottle) B->A Connect gas inlet C o-Xylene (starting material) C->A Charge into flask D Heat o-xylene to boiling E Pass vigorous stream of dry Cl₂ gas under UV irradiation D->E F Monitor reaction by: 1. Calculated weight gain 2. Reaching empirical temperature (175°C) E->F G Add NaHCO₃ to crude product H Fractional vacuum distillation (20-cm Vigreux column) G->H I Collect main fraction H->I J Re-distill main fraction for higher purity I->J K Pure this compound J->K G cluster_reactions Key Chemical Transformations cluster_products Product Classes start 2-Methylbenzyl Chloride NucSub Nucleophilic Substitution (Sₙ2) start->NucSub FC Friedel-Crafts Alkylation start->FC Grignard Grignard Reagent Formation (Indirectly) start->Grignard via bromide Nitriles Nitriles (e.g., with NaCN) NucSub->Nitriles Azides Azides (e.g., with NaN₃) NucSub->Azides Ethers Ethers (e.g., with RO⁻Na⁺) NucSub->Ethers AlkylatedArenes Diarylalkanes (e.g., with Benzene/AlCl₃) FC->AlkylatedArenes Organometallics Organomagnesium compounds (via corresponding bromide) Grignard->Organometallics

References

Spectroscopic Data Analysis of 2-Methylbenzyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for 2-Methylbenzyl chloride, a crucial reagent and intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Overview of Spectroscopic Techniques

Spectroscopic analysis is fundamental in elucidating the structure and purity of chemical compounds.

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR are used to determine the number and types of hydrogen and carbon atoms, respectively, as well as their connectivity.

  • Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Mass Spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. It also reveals structural details through the analysis of fragmentation patterns.

The following flowchart illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation A Compound Synthesis & Purification B Dissolution in Appropriate Solvent (e.g., CDCl3 for NMR) A->B C ¹H & ¹³C NMR Spectroscopy B->C D IR Spectroscopy B->D E Mass Spectrometry (MS) B->E F NMR Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->F G IR Spectrum Analysis (Characteristic Absorptions) D->G H MS Data Analysis (Molecular Ion, Fragmentation) E->H I Structural Elucidation F->I G->I H->I

Caption: General workflow for spectroscopic data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for determining the structure of this compound. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

¹H NMR Spectral Data

The proton NMR spectrum provides information on the different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.40Multiplet4HAromatic protons (C₆H₄)
~4.60Singlet2HMethylene protons (-CH₂Cl)
~2.40Singlet3HMethyl protons (-CH₃)

¹³C NMR Spectral Data

The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms.[1]

Chemical Shift (δ) ppmAssignment
~137.0Quaternary aromatic carbon (C-CH₃)
~135.5Quaternary aromatic carbon (C-CH₂Cl)
~130.5Aromatic CH
~129.0Aromatic CH
~128.5Aromatic CH
~126.5Aromatic CH
~45.0Methylene carbon (-CH₂Cl)
~18.5Methyl carbon (-CH₃)

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.[2]

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3010-3100MediumC-H StretchAromatic
2850-2960MediumC-H Stretch-CH₃, -CH₂
1605, 1495, 1450Medium-StrongC=C StretchAromatic Ring
1260Medium-StrongC-H Bend-CH₂Cl (Wag)
740-780StrongC-H Bendortho-disubstituted benzene
600-800StrongC-Cl StretchAlkyl Halide

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation pattern of this compound. The molecular formula is C₈H₉Cl, with a molecular weight of approximately 140.61 g/mol .[3][4]

Key Fragmentation Data

m/zProposed Fragment IonIdentity
140/142[C₈H₉Cl]⁺˙Molecular Ion (M⁺˙, M+2)
105[C₈H₉]⁺[M - Cl]⁺
91[C₇H₇]⁺Tropylium (B1234903) ion (rearrangement)
77[C₆H₅]⁺Phenyl ion

The presence of the M⁺˙ and M+2 peaks in an approximate 3:1 ratio is characteristic of a compound containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The base peak is often observed at m/z = 105, corresponding to the loss of the chlorine atom to form a stable benzyl-type carbocation.

The fragmentation pathway often begins with the loss of a chlorine radical to form the 2-methylbenzyl cation. This can then rearrange to the more stable tropylium ion.

Mass_Spec_Fragmentation cluster_main A [this compound]⁺˙ (m/z = 140/142) B [2-Methylbenzyl cation]⁺ (m/z = 105) A->B - Cl• C [Tropylium ion]⁺ (m/z = 91) B->C Rearrangement - CH₂

Caption: Simplified fragmentation pathway of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra. For ¹H NMR, key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and several hundred to a few thousand scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, commonly Electron Ionization (EI) for this type of molecule, is used. The spectrometer is often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Acquisition: In EI, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Processing: The detector signal is plotted against the m/z ratio to generate the mass spectrum. The relative abundance of each ion is normalized to the most intense peak (the base peak), which is assigned a relative intensity of 100%.

References

Reaction mechanism of 2-Methylbenzyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reaction Mechanism of 2-Methylbenzyl Chloride with Nucleophiles

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile reagent in organic synthesis, valued for its ability to introduce the 2-methylbenzyl moiety into a variety of molecular scaffolds. Its reactivity towards nucleophiles is governed by a nuanced interplay of electronic and steric factors, leading to a spectrum of mechanistic possibilities, primarily the unimolecular (S(_N)1) and bimolecular (S(_N)2) nucleophilic substitution pathways. This guide provides a comprehensive analysis of these reaction mechanisms, supported by quantitative kinetic data from related benzyl (B1604629) systems, detailed experimental protocols, and visualizations of the key reaction pathways. A central focus is the influence of the ortho-methyl group on the reaction rate and mechanism, including a discussion of potential steric hindrance and neighboring group participation.

Introduction

Benzyl halides are a class of organic compounds that exhibit heightened reactivity in nucleophilic substitution reactions due to the ability of the adjacent aromatic ring to stabilize both the transition states of S(_N)2 reactions and the carbocation intermediates of S(_N)1 reactions.[1][2] this compound, with a methyl group positioned ortho to the chloromethyl group, presents an interesting case study. The methyl group, being electron-donating, is expected to influence the reaction electronically, while its proximity to the reaction center introduces significant steric considerations.[3] Understanding the dominant reaction pathways of this compound is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes in fields such as medicinal chemistry and materials science.[4][5]

This technical guide will delve into the mechanistic details of the reactions of this compound with a variety of nucleophiles, with a particular focus on solvolysis reactions. We will examine the evidence for both S(_N)1 and S(_N)2 pathways and explore the possibility of neighboring group participation by the ortho-methyl group.

Mechanistic Pathways

The reaction of this compound with a nucleophile (Nu:⁻) can generally proceed through two main pathways: S(_N)1 and S(_N)2. The preferred pathway is dependent on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

The S(_N)1 Mechanism

The S(_N)1 mechanism is a two-step process involving the formation of a carbocation intermediate.

SN1_pathway reactant This compound intermediate 2-Methylbenzyl Cation (Resonance Stabilized) reactant->intermediate Slow, Rate-determining Ionization product Substitution Product intermediate->product Fast Nucleophilic Attack nucleophile Nu: nucleophile->intermediate

Caption: The S(_N)1 pathway for this compound.

In the rate-determining first step, the carbon-chlorine bond heterolytically cleaves to form a resonance-stabilized 2-methylbenzyl carbocation. The positive charge is delocalized into the aromatic ring, which significantly lowers the activation energy for this step. The ortho-methyl group, being electron-donating through induction and hyperconjugation, further stabilizes this carbocation, potentially accelerating the S(_N)1 reaction compared to unsubstituted benzyl chloride.

The S(_N)2 Mechanism

The S(_N)2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.

SN2_pathway reactant This compound + Nu: transition_state Pentacoordinate Transition State reactant->transition_state Concerted Attack product Substitution Product + Cl- transition_state->product

Caption: The S(_N)2 pathway for this compound.

This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The transition state is stabilized by the overlap of the p-orbitals of the benzene (B151609) ring.[6] However, the ortho-methyl group in this compound can sterically hinder the approach of the nucleophile, potentially slowing down the S(_N)2 reaction rate compared to its para-isomer or unsubstituted benzyl chloride.[3]

Neighboring Group Participation (NGP)

A pertinent question for this compound is the potential for the ortho-methyl group to act as an internal nucleophile, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance.[1][6][7][8][9]

NGP_pathway reactant This compound intermediate Spirocyclic Intermediate (Hypothetical) reactant->intermediate Intramolecular Attack product Rearranged or Substitution Product intermediate->product Nucleophilic Attack nucleophile Nu: nucleophile->intermediate

Caption: Hypothetical NGP pathway for this compound.

If NGP were to occur, the methyl group would attack the benzylic carbon as the chloride ion departs, forming a transient spirocyclic intermediate. Subsequent attack by an external nucleophile would lead to the final product. NGP often results in an enhanced reaction rate and can lead to retention of stereochemistry. While NGP is well-documented for other ortho-substituents with lone pairs (e.g., -OCH₃, -COOR), direct evidence for participation by an ortho-methyl group in benzyl systems is not well-established in the literature.[10][11] The high energy of forming a strained three-membered ring makes this pathway less likely compared to direct solvent or nucleophile involvement.

Quantitative Data

Direct kinetic data for this compound is sparse in the literature. However, data from closely related compounds, such as p-methylbenzyl chloride and other substituted benzyl chlorides, provide valuable insights into the factors governing the reactivity of this system.

Solvolysis Rate Constants

Solvolysis reactions, where the solvent acts as the nucleophile, are often used to probe the tendency of a substrate to undergo an S(_N)1 reaction. The following table summarizes the first-order rate constants for the solvolysis of various substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25°C.

SubstrateFirst-Order Rate Constant (k(_\text{solv}), s⁻¹)Relative Rate (vs. Benzyl Chloride)
4-Methoxybenzyl chloride2.2687.5
4-Methylbenzyl chloride1.1 x 10⁻¹34.4
Benzyl chloride 3.2 x 10⁻³ 1.0
4-Chlorobenzyl chloride5.0 x 10⁻⁴0.16
3-Chlorobenzyl chloride5.6 x 10⁻⁵0.0175
4-Nitrobenzyl chloride1.1 x 10⁻⁶0.00034
3,4-Dinitrobenzyl chloride1.1 x 10⁻⁸0.0000034
Data sourced from Richard, et al. for solvolysis in 20% acetonitrile in water at 25°C.[12][13][14]

The data clearly shows that electron-donating groups (like -OCH₃ and -CH₃) significantly accelerate the rate of solvolysis, consistent with an S(_N)1 mechanism where the stability of the carbocation intermediate is paramount.[15] The p-methyl group in p-methylbenzyl chloride leads to a ~34-fold rate enhancement over benzyl chloride, highlighting the electronic effect of the methyl group. For this compound, a similar electronic enhancement is expected, but it would be tempered by steric effects.

Steric Effects on Solvolysis

The effect of steric hindrance from ortho-alkyl groups can be inferred from the solvolysis data of more hindered systems.

SubstrateSolvent (v/v)Temperature (°C)Rate Constant (k, s⁻¹)Relative Rate
α-Methylbenzyl chloride80% aq. acetone (B3395972)255.38 x 10⁻⁶~192
α-t-Amylbenzyl Chloride80% aq. acetone252.8 x 10⁻⁸1
Data for α-t-amylbenzyl chloride is used as a proxy for a sterically hindered secondary benzylic chloride.[2][16]

This comparison illustrates that significant steric bulk at the benzylic position can dramatically decrease the solvolysis rate, likely due to steric inhibition of resonance in the carbocation and hindrance to solvation. While the single ortho-methyl group in this compound is less bulky than a t-amyl group, some degree of steric deceleration for an S(_N)1 pathway is plausible.

Product Distribution in Solvolysis

In mixed solvent systems, the ratio of products can provide further mechanistic insight. For the solvolysis of substituted benzyl chlorides in a mixture of water, methanol (B129727) (MeOH), and trifluoroethanol (TFE), the product selectivity (k(\text{MeOH})/k(\text{TFE})) varies with the reactivity of the substrate.

Substratek(\text{MeOH})/k(\text{TFE}) in 70/27/3 (v/v/v) H₂O/TFE/MeOH
4-Methoxybenzyl chloride26
4-Methylbenzyl chloride45
Benzyl chloride70
4-Chlorobenzyl chloride90
4-Nitrobenzyl chloride110
Data sourced from Richard, et al.[12][13]

For highly reactive substrates like 4-methoxybenzyl chloride that proceed through a stable carbocation (S(_N)1), the product selectivity is lower, as the carbocation is less selective in its reaction with the available nucleophiles. As the substrates become less reactive and the reaction mechanism shifts towards a more S(_N)2-like character, the product selectivity increases, favoring the more nucleophilic methanol over trifluoroethanol. Based on its expected reactivity, this compound would likely exhibit a product selectivity similar to or slightly lower than that of p-methylbenzyl chloride.

Experimental Protocols

To investigate the reaction mechanism of this compound, a combination of kinetic and product analysis studies is required.

Protocol 1: Determination of Solvolysis Rate Constant by Titration

This protocol is adapted from kinetic studies of S(_N)1 solvolysis and is suitable for determining the first-order rate constant.[16][17]

Materials:

  • This compound (99%)

  • Aqueous ethanol (B145695) (e.g., 80% v/v)

  • Acetone (ACS grade)

  • 0.01 M NaOH solution, standardized

  • Bromothymol blue indicator

  • Thermostated water bath

  • Burette, pipettes, flasks

Workflow:

kinetic_workflow start Prepare reaction mixture (aq. ethanol, indicator) add_substrate Add this compound (t=0) start->add_substrate monitor Monitor color change (yellow to blue) add_substrate->monitor titrate Titrate with NaOH to endpoint monitor->titrate record Record time and volume of NaOH titrate->record repeat Repeat at intervals record->repeat Continue reaction repeat->monitor analyze Plot ln(V∞ - Vt) vs. time repeat->analyze Reaction complete result Calculate k from slope analyze->result

Caption: Workflow for kinetic analysis of solvolysis by titration.

Procedure:

  • Prepare a stock solution of this compound in acetone (e.g., 0.2 M).

  • Place a known volume of the desired aqueous ethanol solvent in a flask, add a few drops of bromothymol blue indicator, and place it in a thermostated water bath to equilibrate.

  • Add a small, known volume of 0.01 M NaOH solution to the flask. The solution should be blue.

  • Initiate the reaction by adding a known volume of the this compound stock solution to the flask and start a timer (t=0).

  • The solvolysis reaction will produce HCl, which will neutralize the NaOH. Record the time it takes for the indicator to turn from blue to yellow.

  • Immediately add another aliquot of the NaOH solution and record the time for the next color change. Repeat this process for several half-lives.

  • To determine the final volume of NaOH (V∞), heat the reaction mixture to drive it to completion, cool, and then titrate to the endpoint.

  • The first-order rate constant (k) can be determined by plotting ln(V∞ - V(_t)) versus time (t), where V(_t) is the cumulative volume of NaOH added at time t. The slope of this line will be -k.

Protocol 2: Product Analysis by Gas Chromatography (GC)

This protocol is for determining the product distribution in solvolysis reactions in mixed solvents.

Materials:

  • Products from Protocol 1 (or a separate reaction)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Internal standard (e.g., undecane)

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5)

Procedure:

  • At the completion of the solvolysis reaction, quench the reaction mixture in an ice bath.

  • Add a known amount of an internal standard.

  • Extract the organic products with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the resulting solution by GC.

  • Identify the product peaks (2-methylbenzyl alcohol and 2-methylbenzyl ethyl ether) by comparing their retention times with those of authentic samples.

  • The relative amounts of the products can be determined by integrating the peak areas and correcting for the detector response factors, which can be determined by analyzing standard mixtures of the pure products and the internal standard.

Conclusion

The reaction of this compound with nucleophiles is a complex process influenced by a delicate balance of electronic and steric effects. The available evidence from analogous systems strongly suggests that the reaction mechanism can be tuned between S(_N)1 and S(_N)2 pathways by careful choice of reaction conditions.

  • In polar, non-nucleophilic solvents, an S(_N)1 mechanism is likely to be favored, driven by the formation of a resonance-stabilized benzylic carbocation that is further stabilized by the electron-donating ortho-methyl group.

  • With strong, unhindered nucleophiles in polar aprotic solvents, an S(_N)2 mechanism can be competitive. However, the steric bulk of the ortho-methyl group is expected to retard the rate of the S(_N)2 reaction compared to less substituted benzyl chlorides.

  • While the possibility of neighboring group participation by the ortho-methyl group is an intriguing mechanistic question, there is currently a lack of direct experimental evidence to support this pathway. It is likely that direct attack by solvent or other nucleophiles is a lower energy pathway.

For professionals in drug development and chemical synthesis, this understanding is critical. To favor an S(_N)1 pathway for the introduction of the 2-methylbenzyl group, one would employ polar protic solvents and weakly nucleophilic conditions. Conversely, to promote an S(_N)2 reaction, a strong nucleophile in a polar aprotic solvent would be the preferred choice, keeping in mind the potential for slower reaction rates due to steric hindrance. Further kinetic and product studies on this compound itself are warranted to provide a more definitive and quantitative picture of its reactivity.

References

Solubility of 2-Methylbenzyl chloride in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methylbenzyl chloride in common organic solvents. Due to a lack of readily available specific quantitative solubility data in the cited literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for determining quantitative solubility.

Qualitative Solubility Data

This compound is a colorless to pale yellow liquid.[1] While specific quantitative solubility values are not widely published, its general solubility characteristics have been described. It is known to be insoluble in water but exhibits good solubility in common organic solvents.[2][3] The available qualitative data is summarized in the table below.

SolventSolubilityCitation
WaterInsoluble[2][3]
Diethyl EtherSoluble[1]
AcetoneSoluble in all proportions[3]

For comparison, the related compound benzyl (B1604629) chloride is freely soluble in chloroform, acetone, acetic acid esters, diethyl ether, and ethyl alcohol.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is synthesized from standard laboratory procedures for solubility testing.[4][5][6]

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., hexane, toluene, ethanol, etc.)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent and solute)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

  • Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve.

  • Sample Preparation: In a series of glass vials, add an excess amount of this compound to a known volume of the organic solvent. The presence of an excess of the liquid solute, forming a distinct second phase, is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by analyzing samples at different time points until the concentration of the dissolved this compound remains constant.

  • Sample Withdrawal and Filtration: Once equilibrium is reached, cease agitation and allow the two phases to separate. Carefully withdraw an aliquot of the solvent phase (the supernatant) using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter to remove any undissolved microdroplets of this compound.

  • Dilution: Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.

  • Analysis: Analyze the diluted samples, along with the prepared standards, using GC-FID or another appropriate analytical method.

  • Calculation: Using the calibration curve, determine the concentration of this compound in the diluted samples. Back-calculate to find the concentration in the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

Logical Workflow for Solubility Determination and Application

The following diagram illustrates the logical workflow from the initial determination of solubility to its application in a research and development setting.

Solubility_Workflow cluster_determination Solubility Determination cluster_application Application in R&D start Select Solute and Solvent prep Prepare Supersaturated Solution start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate separate Separate Phases equilibrate->separate analyze Analyze Solute Concentration in Solvent separate->analyze data Quantitative Solubility Data (g/100mL or mol/L) analyze->data reaction Reaction Chemistry (e.g., Solvent Screening) data->reaction purification Purification (e.g., Crystallization, Extraction) data->purification formulation Drug Formulation data->formulation

Workflow for solubility determination and application.

References

An In-depth Technical Guide on the Stability and Storage of 2-Methylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methylbenzyl chloride (CAS No. 552-45-4), a versatile reagent and intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications. This document details the known degradation pathways, provides recommendations for storage, and outlines experimental protocols for stability assessment.

Chemical and Physical Properties

This compound, also known as α-chloro-o-xylene, is a colorless to pale yellow liquid with a pungent odor. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₉Cl[1][2]
Molecular Weight 140.61 g/mol [1][2]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 197-199 °C (lit.)[1][2]
Melting Point -2 °C[2]
Density 1.063 g/mL at 25 °C (lit.)[1][2]
Flash Point 165 °F (73.9 °C)[1]
Refractive Index n20/D 1.541 (lit.)[2]
Solubility Insoluble in water; soluble in organic solvents.[1]

Stability Profile and Degradation Pathways

This compound is a reactive compound susceptible to degradation under various conditions, including exposure to moisture, light, heat, and incompatible substances. The primary degradation pathways involve hydrolysis, oxidation, and polymerization.

Hydrolysis

In the presence of water, this compound can undergo hydrolysis to form 2-methylbenzyl alcohol and hydrochloric acid. This reaction is a significant concern during storage and handling, as the generated hydrochloric acid can catalyze further degradation and corrode metallic containers. The rate of hydrolysis is influenced by temperature and pH. While specific kinetic data for this compound is limited, studies on closely related p-substituted benzyl (B1604629) chlorides provide valuable insights. For instance, the hydrolysis of p-methylbenzyl chloride in water has been studied, and its rate constants at different temperatures are presented in Table 2. The methyl group in the ortho position is expected to have a similar activating effect on the benzylic carbon, leading to a comparable susceptibility to hydrolysis.

Table 2: First-Order Rate Constants for the Hydrolysis of p-Methylbenzyl Chloride in Water

Temperature (°C)Rate Constant (k, s⁻¹)
4.972.12 x 10⁻⁵
9.954.31 x 10⁻⁵
15.028.87 x 10⁻⁵
20.001.76 x 10⁻⁴
25.013.42 x 10⁻⁴
30.006.48 x 10⁻⁴
35.001.20 x 10⁻³
40.002.19 x 10⁻³
45.003.90 x 10⁻³
Data extrapolated from a study on p-substituted benzyl chlorides.[3]

The degradation pathway for hydrolysis can be visualized as a nucleophilic substitution reaction.

hydrolysis_pathway This compound This compound 2-Methylbenzyl alcohol 2-Methylbenzyl alcohol This compound->2-Methylbenzyl alcohol + H₂O Hydrochloric acid Hydrochloric acid This compound->Hydrochloric acid + H₂O

Hydrolysis of this compound.
Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of this compound. Photolytic cleavage of the carbon-chlorine bond can generate benzyl radicals, which can then participate in a variety of secondary reactions, including dimerization to form 1,2-bis(2-methylphenyl)ethane, or reaction with oxygen to form oxidative degradation products. A study on the VUV/UV photodegradation of gaseous benzyl chloride demonstrated efficient mineralization, indicating that light can be a significant degradation factor.[4]

Thermal Decomposition

This compound is susceptible to thermal decomposition, especially at elevated temperatures. The primary thermal degradation pathway is likely the elimination of hydrogen chloride to form a reactive intermediate, which can then polymerize. The presence of metallic impurities, such as iron, can catalyze this decomposition. Studies on the thermal decomposition of the benzyl radical, a potential intermediate, have identified several fragmentation pathways.[5]

Incompatibility with Other Substances

This compound is incompatible with a range of substances, and contact with them should be strictly avoided to prevent hazardous reactions and degradation.

Table 3: Incompatible Materials and Potential Reaction Products

Incompatible MaterialPotential Hazard/Reaction ProductsReference(s)
Strong Oxidizing Agents Violent reactions, risk of fire and explosion. Oxidation can lead to the formation of 2-methylbenzaldehyde (B42018) and 2-methylbenzoic acid.[2]
Strong Bases (e.g., NaOH, KOH) Promotes hydrolysis to 2-methylbenzyl alcohol and elimination reactions.[6]
Alcohols Reacts to form ethers.[2]
Amines Reacts to form the corresponding substituted benzylamines.[2]
Metals (especially iron and steel) Catalyzes decomposition and polymerization, leading to the evolution of hydrogen chloride gas and potential pressure buildup in closed containers. Corrodes steel.[2][6]

The following diagram illustrates the logical flow for assessing the compatibility of this compound with other substances.

incompatibility_assessment substance Substance to be Mixed is_oxidizer Is it a strong oxidizing agent? substance->is_oxidizer is_base Is it a strong base? is_oxidizer->is_base No incompatible Incompatible: Potential for hazardous reaction is_oxidizer->incompatible Yes is_alcohol_amine Is it an alcohol or amine? is_base->is_alcohol_amine No is_base->incompatible Yes is_metal Is it a reactive metal (e.g., iron)? is_alcohol_amine->is_metal No is_alcohol_amine->incompatible Yes is_metal->incompatible Yes compatible Potentially Compatible: Proceed with caution and small-scale testing is_metal->compatible No

Decision flow for compatibility assessment.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, it is crucial to adhere to proper storage conditions.

Table 4: Recommended Storage Conditions for this compound

ParameterRecommendationRationaleReference(s)
Temperature Store at 2-8°C.To minimize the rate of thermal degradation and hydrolysis.[6]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and reaction with atmospheric moisture.[6]
Light Exposure Store in a dark place, protected from light.To prevent photodegradation.
Container Use tightly sealed containers made of compatible materials (e.g., glass or other non-reactive materials). Avoid contact with metals, especially iron and steel.To prevent contamination, reaction with atmospheric moisture, and catalytic decomposition.[2][6]
Moisture Keep in a dry place.To prevent hydrolysis.[6]
Segregation Store away from incompatible materials as listed in Table 3.To prevent hazardous reactions.[2][6]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[7][8]

Development and Validation of a Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the stability of this compound and quantifying its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or a suitable buffer (e.g., phosphate (B84403) buffer). The exact composition should be optimized to achieve good separation of the parent compound from its degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products (e.g., 2-methylbenzyl alcohol, 2-methylbenzaldehyde) have significant absorbance (e.g., 210-220 nm).

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Forced Degradation Studies

Forced degradation studies should be performed on a single batch of this compound to identify the likely degradation products and pathways.[7][8]

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60-80°C for a specified period.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60-80°C for a specified period.

  • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose the solid or liquid sample to dry heat at a temperature below its boiling point (e.g., 70-80°C) for a defined duration.

  • Photodegradation: Expose the sample to UV and visible light in a photostability chamber.

Samples from each stress condition should be analyzed by the validated stability-indicating HPLC method. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the chromatographic peaks of the parent drug and its degradation products are homogeneous.

The following diagram outlines a general workflow for conducting a forced degradation study.

forced_degradation_workflow start Start: this compound sample stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal photo Photolysis stress->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Degradation Products (e.g., LC-MS, GC-MS) analysis->identification pathway Elucidate Degradation Pathways identification->pathway end End: Stability Profile Established pathway->end

Workflow for forced degradation studies.
Analysis of Degradation Products

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile degradation products.[10] For non-volatile or thermally labile products, liquid chromatography-mass spectrometry (LC-MS) is the preferred method.

  • GC-MS Protocol:

    • Sample Preparation: Dilute the stressed sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used.

    • Temperature Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250-300°C) is employed to separate the components.

    • Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used for fragmentation and identification of compounds by comparison of their mass spectra with a library (e.g., NIST).

Conclusion

This compound is a valuable but reactive chemical intermediate. Its stability is influenced by temperature, moisture, light, and the presence of incompatible substances. Proper storage in a cool, dry, dark, and inert environment, using appropriate containers, is essential to maintain its quality. A thorough understanding of its degradation pathways and the implementation of robust stability testing protocols are critical for its successful application in research and drug development. This guide provides the foundational knowledge and experimental framework for ensuring the stability and proper handling of this compound.

References

2-Methylbenzyl chloride electrophilic substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Methylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as α-chloro-o-xylene) is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity in electrophilic aromatic substitution (EAS) is governed by the combined influence of its two substituents: the activating, ortho, para-directing methyl group and the deactivating, ortho, para-directing chloromethyl group. This technical guide provides a comprehensive overview of the core principles, key reactions, experimental methodologies, and expected regiochemical outcomes for the electrophilic substitution of this compound.

Core Principles: Substituent Effects and Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and regioselectivity of the reaction are dictated by the electronic and steric properties of the substituents already present on the ring.

1.1. Analysis of Substituents in this compound

The benzene (B151609) ring in this compound has two substituents:

  • Methyl Group (-CH₃): This is an activating group. It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene.[2] It strongly directs incoming electrophiles to the ortho (position 6) and para (position 4) positions.

  • Chloromethyl Group (-CH₂Cl): This group presents a more complex electronic profile. The electronegative chlorine atom withdraws electron density via a negative inductive effect (-I), which deactivates the ring compared to toluene (B28343). However, the alkyl backbone of the substituent still directs incoming electrophiles to the ortho (position 3) and para (position 5) positions. In reactions like the nitration of benzyl (B1604629) chloride, a high degree of para selectivity is observed.[3]

1.2. Predicted Regioselectivity

The overall outcome on the 1,2-disubstituted ring is a consensus of these two directing effects, moderated by sterics.

  • Position 3: ortho to -CH₂Cl, meta to -CH₃. (Less favored)

  • Position 4: para to -CH₃, meta to -CH₂Cl. (Favored electronically by the activating -CH₃ group)

  • Position 5: para to -CH₂Cl, meta to -CH₃. (Favored electronically by the -CH₂Cl group's para-directing nature)

  • Position 6: ortho to -CH₃, ortho to -CH₂Cl. (Electronically favored but subject to significant steric hindrance from both adjacent groups)

The activating methyl group has a stronger influence than the deactivating chloromethyl group. Therefore, substitution is primarily directed by the methyl group to positions 4 and 6. Due to severe steric hindrance at position 6, the major products are anticipated at position 4 and position 5 .

Key Electrophilic Substitution Reactions

While specific quantitative data for this compound is sparse in the literature, outcomes can be predicted based on established reactions of related compounds like toluene and benzyl chloride.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile.[2][4]

  • Expected Products: The primary products will be 4-nitro-2-methylbenzyl chloride and 5-nitro-2-methylbenzyl chloride.

  • Reaction Conditions: The reaction is typically performed at low temperatures (0-10 °C) to control the exothermic process and minimize side reactions.

Halogenation

Ring halogenation involves treating the substrate with a halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeBr₃).[5] This is distinct from free-radical halogenation of the methyl group, which occurs under UV light.[5][6]

  • Expected Products: Bromination would yield primarily 4-bromo-2-methylbenzyl chloride and 5-bromo-2-methylbenzyl chloride.

  • Catalyst Role: The Lewis acid polarizes the halogen molecule, creating a potent electrophile (e.g., Br⁺) that can attack the aromatic ring.

Friedel-Crafts Acylation

This reaction introduces an acyl group (R-C=O) to the ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8] The electrophile is a resonance-stabilized acylium ion.[9]

  • Expected Products: Acylation with acetyl chloride would yield 4-acetyl-2-methylbenzyl chloride and 5-acetyl-2-methylbenzyl chloride.

  • Advantages: Unlike Friedel-Crafts alkylation, acylation is not prone to carbocation rearrangements, and the resulting ketone product is deactivated, preventing poly-acylation.[7][8][9] A stoichiometric amount of catalyst is often required as it complexes with the product.[7]

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). This reaction is typically reversible.

  • Expected Products: The main products formed would be this compound-4-sulfonic acid and this compound-5-sulfonic acid.

  • Reaction Conditions: The reaction often requires elevated temperatures to proceed at a practical rate.

Data Presentation: Predicted Reaction Summaries

The following tables summarize the expected conditions and major products for the key electrophilic substitution reactions of this compound.

Table 1: Nitration of this compound

Parameter Value Reference
Reagents Conc. HNO₃, Conc. H₂SO₄ [2]
Temperature 0–10 °C [2]
Major Products 4-Nitro-2-methylbenzyl chloride, 5-Nitro-2-methylbenzyl chloride N/A

| Typical Yield | High (based on analogous reactions) |[3] |

Table 2: Halogenation of this compound

Parameter Value Reference
Reagents Br₂, FeBr₃ (or AlBr₃) [5]
Temperature Room Temperature [5]
Major Products 4-Bromo-2-methylbenzyl chloride, 5-Bromo-2-methylbenzyl chloride N/A

| Typical Yield | Moderate to High | N/A |

Table 3: Friedel-Crafts Acylation of this compound

Parameter Value Reference
Reagents Acetyl chloride (CH₃COCl), AlCl₃ (stoichiometric) [7][10]
Solvent Dichloromethane or CS₂ [10]
Temperature 0 °C to Room Temperature [10]
Major Products 4-Acetyl-2-methylbenzyl chloride, 5-Acetyl-2-methylbenzyl chloride N/A

| Typical Yield | Good | N/A |

Experimental Protocols

The following are generalized protocols for performing electrophilic substitution reactions on this compound, adapted from standard procedures for similar substrates.

General Protocol for Nitration
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool this compound in an ice-water bath.

  • Nitrating Mixture: In a separate flask, slowly and carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.[2]

  • Addition: Add the cold nitrating mixture dropwise to the stirred this compound solution, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product via column chromatography or recrystallization.

General Protocol for Friedel-Crafts Acylation
  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) and a dry solvent like dichloromethane.[10] Cool the suspension to 0 °C in an ice bath.

  • Electrophile Generation: Add acetyl chloride dropwise to the AlCl₃ suspension over 10-15 minutes to form the acylium ion complex.[10]

  • Addition of Substrate: Add a solution of this compound in the same dry solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.[10]

  • Work-up: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with fresh dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation.[10] The final product can be purified by column chromatography or vacuum distillation.

Visualizations

EAS_Mechanism cluster_intermediate Sigma Complex (Arenium Ion) substrate 2-Methylbenzyl Chloride sigma_complex Resonance-Stabilized Carbocation Intermediate substrate->sigma_complex Attack by π-system electrophile Electrophile (E+) electrophile->sigma_complex product4 4-Substituted Product (Major) sigma_complex->product4 Deprotonation product5 5-Substituted Product (Major) sigma_complex->product5 Deprotonation product6 6-Substituted Product (Minor - Steric Hindrance) sigma_complex->product6 Deprotonation h_plus H+ sigma_complex->h_plus

Caption: General mechanism for electrophilic aromatic substitution on this compound.

Experimental_Workflow start Start: Prepare Reactants prepare_eplus Prepare Electrophile (e.g., Nitrating Mixture) start->prepare_eplus reaction Combine Reactants with Substrate (this compound) under controlled temperature prepare_eplus->reaction monitor Monitor Reaction (e.g., TLC) reaction->monitor workup Quench Reaction (Pour onto ice) monitor->workup extract Liquid-Liquid Extraction workup->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry with Anhydrous Salt (e.g., MgSO₄) wash->dry concentrate Remove Solvent (Rotary Evaporation) dry->concentrate purify Purify Product (Chromatography/Distillation) concentrate->purify end Characterize Final Product purify->end

Caption: A typical experimental workflow for an electrophilic substitution reaction.

References

An In-depth Technical Guide to the Grignard Reaction with 2-Methylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Grignard reaction involving 2-methylbenzyl chloride. It covers the synthesis of the Grignard reagent, 2-methylbenzylmagnesium chloride, its subsequent reactions with various electrophiles, and strategies to minimize common side reactions. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to assist researchers in successfully employing this versatile reagent in their synthetic endeavors.

Introduction to the Grignard Reaction of this compound

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile.[1] The preparation of 2-methylbenzylmagnesium chloride from this compound and magnesium metal provides a powerful nucleophilic reagent. However, like other benzylic halides, this compound is prone to a significant side reaction known as Wurtz coupling, which leads to the formation of the homocoupled dimer, 1,2-bis(2-methylphenyl)ethane.[2] Careful control of reaction conditions is therefore critical to maximize the yield of the desired Grignard reagent and minimize this byproduct.

Synthesis of 2-Methylbenzylmagnesium Chloride

The successful formation of 2-methylbenzylmagnesium chloride hinges on the purity of reagents and glassware, as Grignard reagents are highly sensitive to protic solvents.

Key Considerations for Maximizing Yield

Several factors influence the efficiency of the Grignard reagent formation and the suppression of the Wurtz coupling side reaction:

  • Solvent Choice: The choice of solvent is paramount. Diethyl ether (Et₂O) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are generally superior to tetrahydrofuran (B95107) (THF) for benzylic Grignard preparations, as they have been shown to significantly reduce the extent of Wurtz coupling.[2][3] In reactions with benzyl (B1604629) chloride, the use of Et₂O or 2-MeTHF can lead to a product-to-byproduct ratio of up to 90:10, whereas in THF, this ratio can be as low as 30:70.[2]

  • Slow Addition: A slow, dropwise addition of the this compound solution to the magnesium turnings is crucial.[3] This maintains a low concentration of the halide in the reaction mixture, favoring the reaction with the magnesium surface over the reaction with the already formed Grignard reagent (Wurtz coupling).

  • Temperature Control: The formation of Grignard reagents is exothermic. Maintaining a low reaction temperature, typically between 0 and 10°C, helps to control the reaction rate and suppress the Wurtz coupling side reaction.[3]

  • Magnesium Activation: The magnesium metal surface can be passivated by a layer of magnesium oxide. Activation is often necessary to initiate the reaction. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3]

Experimental Protocol: Synthesis of 2-Methylbenzylmagnesium Chloride

This protocol outlines a general procedure for the preparation of 2-methylbenzylmagnesium chloride.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • This compound

  • Anhydrous diethyl ether (or 2-methyltetrahydrofuran)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas inlet

  • Ice bath

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware as shown in the workflow diagram below. Ensure the system is under a positive pressure of an inert gas (Nitrogen or Argon).

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under the inert atmosphere until the purple color of the iodine disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the activated magnesium. The reaction should initiate, as evidenced by the formation of a cloudy, grayish solution and a gentle reflux.

  • Slow Addition: Once the reaction has started, cool the flask in an ice bath to maintain a temperature below 10°C. Add the remaining this compound solution dropwise from the funnel over a period of 40-60 minutes.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting gray suspension is the 2-methylbenzylmagnesium chloride reagent and can be used directly in subsequent reactions.

The Wurtz Coupling Side Reaction

The primary side reaction in the synthesis of 2-methylbenzylmagnesium chloride is the Wurtz coupling, which results in the formation of 1,2-bis(2-methylphenyl)ethane. This occurs when a molecule of the newly formed Grignard reagent reacts with a molecule of unreacted this compound.

Minimizing Wurtz Coupling

As outlined in the synthesis protocol, the key strategies to minimize this unwanted side reaction are:

  • Use of appropriate solvents like diethyl ether or 2-MeTHF.[2]

  • Slow addition of the halide to maintain a low concentration.[3]

  • Maintaining a low reaction temperature.[3]

  • Ensuring a large surface area of highly active magnesium.

Quantitative Data on Wurtz Coupling

While specific yield data for the Wurtz coupling of this compound is not abundant in the literature, data for the closely related benzyl chloride provides a useful benchmark.

SolventGrignard Product to Wurtz Coupling Byproduct Ratio (for Benzyl Chloride)
Diethyl Ether (Et₂O)90 : 10[2]
2-Methyltetrahydrofuran (2-MeTHF)90 : 10[2]
Tetrahydrofuran (THF)30 : 70[2]

Reactions of 2-Methylbenzylmagnesium Chloride with Electrophiles

2-Methylbenzylmagnesium chloride is a potent nucleophile that reacts with a wide range of electrophiles to form new carbon-carbon bonds.

Reactions with Aldehydes and Ketones

Grignard reagents readily add to the carbonyl carbon of aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup.[1][4]

General Reaction Scheme:

  • Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon.

  • Protonation: The resulting magnesium alkoxide is protonated during the acidic workup to yield the alcohol.

Example Reaction with an Aldehyde (e.g., Benzaldehyde):

The reaction with benzaldehyde (B42025) would yield 1-phenyl-2-(o-tolyl)ethanol.

Example Reaction with a Ketone (e.g., Acetone):

The reaction with acetone (B3395972) would yield 2-methyl-1-(o-tolyl)propan-2-ol.

Reactions with Esters

Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols.[5] The first equivalent adds to the carbonyl group, and the subsequent elimination of the alkoxy group forms a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent.[5]

General Reaction Scheme:

  • First Addition: The Grignard reagent adds to the ester carbonyl.

  • Elimination: The alkoxy group is eliminated to form a ketone.

  • Second Addition: A second molecule of the Grignard reagent adds to the ketone.

  • Protonation: Acidic workup yields the tertiary alcohol.

Example Reaction with an Ester (e.g., Ethyl Acetate):

The reaction with ethyl acetate (B1210297) would yield 2-(o-tolyl)propan-2-ol.

Experimental Protocols for Reactions with Electrophiles

The following is a general protocol for the reaction of a pre-formed 2-methylbenzylmagnesium chloride solution with a carbonyl compound.

Materials:

  • Pre-formed solution of 2-methylbenzylmagnesium chloride in diethyl ether

  • Aldehyde, ketone, or ester

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

  • Addition of Electrophile: Cool the solution of 2-methylbenzylmagnesium chloride to 0°C in an ice bath. Prepare a solution of the electrophile (aldehyde, ketone, or ester) in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Characterization Data

Accurate characterization of the products is essential. Below are predicted NMR shifts for the potential Wurtz coupling byproduct, which can aid in its identification.

Predicted Spectroscopic Data for 1,2-bis(2-methylphenyl)ethane:

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons~7.0-7.2m8H
Benzylic Protons (-CH₂-)~2.9s4H
Methyl Protons (-CH₃)~2.3s6H
¹³C NMR Predicted Chemical Shift (δ, ppm)
Aromatic Quaternary Carbons~138, ~136
Aromatic CH Carbons~130, ~128, ~126, ~125
Benzylic Carbon (-CH₂-)~35
Methyl Carbon (-CH₃)~19

Note: These are predicted values and may vary slightly from experimental data.

Visualizations

Reaction Mechanism

Grignard_Formation cluster_start Starting Materials cluster_product Products 2-Methylbenzyl_chloride This compound Grignard_reagent 2-Methylbenzylmagnesium chloride 2-Methylbenzyl_chloride->Grignard_reagent + Mg⁰ (Desired Reaction) Mg Mg⁰ Wurtz_product 1,2-bis(2-methylphenyl)ethane (Wurtz Coupling Product) Grignard_reagent->Wurtz_product + this compound (Side Reaction)

Caption: Formation of 2-methylbenzylmagnesium chloride and the competing Wurtz coupling side reaction.

Experimental Workflow

Grignard_Workflow Start Flame-dried Glassware under Inert Atmosphere Activate_Mg Activate Mg Turnings with Iodine Start->Activate_Mg Initiate_Reaction Initiate Reaction with a Small Amount of Halide Activate_Mg->Initiate_Reaction Prepare_Solution Prepare Solution of This compound in Anhydrous Ether Prepare_Solution->Initiate_Reaction Slow_Addition Slow Dropwise Addition of Halide Solution at 0-10°C Initiate_Reaction->Slow_Addition Stir Stir at 0°C for 30 min Slow_Addition->Stir Grignard_Formation Formation of 2-Methylbenzylmagnesium Chloride Solution Stir->Grignard_Formation Add_Electrophile Add Electrophile (Aldehyde, Ketone, etc.) Grignard_Formation->Add_Electrophile Workup Aqueous Workup (NH₄Cl solution) Add_Electrophile->Workup Extraction Extraction with Ether Workup->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Final_Product Isolated Product Purification->Final_Product

Caption: General experimental workflow for the synthesis and reaction of 2-methylbenzylmagnesium chloride.

References

An In-depth Technical Guide to the Synthesis of 2-Methylbenzyl Alcohol from 2-Methylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methylbenzyl alcohol from 2-methylbenzyl chloride, a crucial transformation in the synthesis of various organic intermediates. The primary method detailed is the hydrolysis of the benzylic chloride, a reaction that can be effectively carried out under various conditions to achieve high yields. This document outlines the underlying reaction mechanisms, provides a comparative analysis of different synthetic protocols, and offers detailed experimental procedures.

Reaction Mechanisms: A Duality of Pathways

The hydrolysis of this compound to 2-methylbenzyl alcohol is a nucleophilic substitution reaction that can proceed through two distinct mechanisms: unimolecular nucleophilic substitution (S\textsubscript{N}1) and bimolecular nucleophilic substitution (S\textsubscript{N}2). The prevailing pathway is largely influenced by the reaction conditions, particularly the choice of solvent and the nature of the nucleophile.

The benzylic carbocation intermediate in the S\textsubscript{N}1 pathway is stabilized by resonance with the aromatic ring, making this a viable route. Polar protic solvents, such as water, are known to favor the S\textsubscript{N}1 mechanism by stabilizing this carbocation intermediate.[1][2] Conversely, the less sterically hindered primary benzylic carbon also permits a direct attack by a nucleophile in an S\textsubscript{N}2 mechanism.

S_N1_vs_S_N2_Pathway sub This compound int_sn1 Benzylic Carbocation Intermediate sub->int_sn1 S_N1 (slow, rate-determining) ts_sn2 Transition State sub->ts_sn2 S_N2 (concerted) prod 2-Methylbenzyl Alcohol int_sn1->prod Nucleophilic Attack (fast) ts_sn2->prod

Figure 1: S_N1 vs. S_N2 reaction pathways for the hydrolysis of this compound.

Comparative Analysis of Hydrolysis Methods

The hydrolysis of this compound can be achieved through several methods, each with its own set of reaction parameters and resulting efficiencies. The following table summarizes quantitative data from various reported procedures for the hydrolysis of benzyl (B1604629) chloride and related substrates, which can be extrapolated to the synthesis of 2-methylbenzyl alcohol.

MethodReagentsSolventTemperature (°C)Reaction TimeConversion (%)Yield (%)Reference
Aqueous HydrolysisWaterWater100 - 110-Complete76(Ann. 196, 353 (1879)) via[3]
Aqueous HydrolysisWater (1:40 molar ratio to substrate)Water12015 min6096US Patent 5,728,897[4]
Alkaline HydrolysisSodium Hydroxide (B78521)Methanol/WaterReflux2 hours-95-97Organic Syntheses (for 2-methylbenzyl acetate)[5]
Phase-Transfer Catalysis----->90Industrial Phase-Transfer Catalysis[6]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2-methylbenzyl alcohol from this compound.

Protocol 1: Alkaline Hydrolysis in a Biphasic System

This protocol is adapted from a standard procedure for the hydrolysis of benzyl halides.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a 10% aqueous solution of sodium hydroxide.

  • Add this compound to the flask. The typical molar ratio of NaOH to the chloride is 1.1:1.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-methylbenzyl alcohol.

  • The product can be further purified by vacuum distillation or recrystallization.

Protocol 2: Hydrolysis with Water at Elevated Temperature

This method, adapted from a patented industrial process for benzyl alcohol, avoids the use of a base.[4]

Materials:

  • This compound

  • Deionized water

  • Toluene (for extraction)

Procedure:

  • In a high-pressure reactor equipped with a stirrer, combine this compound and deionized water in a molar ratio of approximately 1:40.

  • Heat the mixture to 120°C with vigorous stirring.

  • Maintain the reaction at this temperature for 15 minutes.

  • Rapidly cool the reactor to room temperature.

  • Transfer the mixture to a separatory funnel and extract the organic phase with toluene.

  • The organic phase, containing 2-methylbenzyl alcohol and unreacted this compound, can be separated by fractional distillation. The aqueous phase will contain hydrochloric acid.

Logical Workflow of the Synthesis

The overall process for the synthesis and purification of 2-methylbenzyl alcohol from this compound can be visualized as a series of sequential steps.

Synthesis_Workflow start Start: this compound reaction Hydrolysis (e.g., with aq. NaOH or H2O at high temp.) start->reaction workup Work-up (Extraction, Washing) reaction->workup drying Drying of Organic Phase workup->drying purification Purification (Distillation or Recrystallization) drying->purification product Final Product: 2-Methylbenzyl Alcohol purification->product

Figure 2: General workflow for the synthesis and purification of 2-methylbenzyl alcohol.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Methylbenzyl Chloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzyl chloride (also known as α-chloro-o-xylene) is a versatile chemical intermediate that plays a crucial role in the synthesis of a variety of pharmaceutical compounds.[1][2] Its utility stems from the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the 2-methylbenzyl moiety into target molecules. This structural motif is present in a range of biologically active compounds. These application notes provide detailed protocols for the synthesis of a key pharmaceutical intermediate, 2-(2-methylbenzyl)-4,5-dihydro-1H-imidazole, starting from this compound. This intermediate is a valuable building block for the development of novel therapeutics.

The synthetic pathway involves a two-step process:

  • Synthesis of 2-Methylbenzonitrile: Conversion of this compound to 2-methylbenzonitrile (o-tolylacetonitrile) via a nucleophilic substitution reaction with a cyanide salt.

  • Synthesis of 2-(2-Methylbenzyl)-4,5-dihydro-1H-imidazole: Cyclization of 2-methylbenzonitrile with ethylenediamine (B42938) to form the target imidazoline (B1206853) intermediate.

Synthetic Workflow and Protocols

The overall synthetic workflow for the preparation of 2-(2-methylbenzyl)-4,5-dihydro-1H-imidazole from this compound is depicted in the following diagram.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Cyclization A This compound B 2-Methylbenzonitrile (o-Tolylacetonitrile) A->B  NaCN, Phase-Transfer Catalyst   C 2-(2-Methylbenzyl)-4,5-dihydro-1H-imidazole B->C  Ethylenediamine, Sulfur Catalyst  

Caption: Overall synthetic workflow for the preparation of 2-(2-methylbenzyl)-4,5-dihydro-1H-imidazole.

Protocol 1: Synthesis of 2-Methylbenzonitrile

This protocol details the synthesis of 2-methylbenzonitrile from this compound using a phase-transfer catalyst, which facilitates the reaction between the organic-soluble benzyl (B1604629) chloride and the aqueous cyanide solution.

Reaction Scheme:

G 2-Methylbenzyl_Chloride 2-Methylbenzonitrile 2-Methylbenzyl_Chloride->2-Methylbenzonitrile NaCN NaCN NaCl NaCl NaCN->NaCl reagents Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide) Aqueous/Organic Biphasic System

Caption: Reaction scheme for the synthesis of 2-Methylbenzonitrile.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-methylbenzonitrile is provided below.

ParameterValue
Reactants
This compound1.0 eq
Sodium cyanide (NaCN)1.1 - 1.5 eq
Catalyst
Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide)0.02 - 0.05 eq
Solvent
WaterSufficient to dissolve NaCN
Organic Solvent (e.g., Toluene, Dichloromethane)Sufficient for reaction volume
Reaction Conditions
Temperature50 - 80 °C
Reaction Time2 - 6 hours
Work-up
1. Phase SeparationSeparate the organic and aqueous layers.
2. WashingWash the organic layer with water and brine.
3. DryingDry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
4. PurificationRemove the solvent under reduced pressure and purify by vacuum distillation.

Quantitative Data Summary:

CatalystReaction Time (h)Yield (%)Reference
Tetrabutylammonium Bromide685[3]
Tetrabutylphosphonium Bromide692[3]
18-Crown-6495[3]
Tetramethylammonium chloride1Not specified[1]
Protocol 2: Synthesis of 2-(2-Methylbenzyl)-4,5-dihydro-1H-imidazole

This protocol describes the cyclization of 2-methylbenzonitrile with ethylenediamine to yield the target pharmaceutical intermediate. The reaction is typically catalyzed by sulfur or a sulfur-containing compound.

Reaction Scheme:

G 2-Methylbenzonitrile 2-(2-Methylbenzyl)-4,5-dihydro-1H-imidazole 2-Methylbenzonitrile->2-(2-Methylbenzyl)-4,5-dihydro-1H-imidazole Ethylenediamine Ethylenediamine Ethylenediamine->2-(2-Methylbenzyl)-4,5-dihydro-1H-imidazole reagents Sulfur Catalyst Heat

Caption: Reaction scheme for the synthesis of the imidazoline intermediate.

Experimental Protocol:

A general procedure for the synthesis of 2-substituted imidazolines from nitriles is outlined below. This can be adapted for the synthesis of the target compound.

ParameterValue
Reactants
2-Methylbenzonitrile1.0 eq
Ethylenediamine2.0 - 4.0 eq
Catalyst
Sulfur (S) or Carbon Disulfide (CS₂)Catalytic amount
Reaction Conditions
Temperature100 - 150 °C
Reaction Time3 - 8 hours
AtmosphereInert (e.g., Nitrogen or Argon)
Work-up
1. Removal of Excess ReagentDistill off excess ethylenediamine under reduced pressure.
2. ExtractionDissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water.
3. DryingDry the organic layer over anhydrous Na₂SO₄.
4. PurificationRemove the solvent and purify the product by recrystallization or column chromatography.

Quantitative Data Summary (General for 2-Imidazoline Synthesis):

CatalystMethodYield (%)Reference
SulfurReflux90-97[1]
ThioacetamideRefluxHigh[2]
N-acetylcysteine60 °CExcellent[4]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical steps from starting material to the purified final product.

G Start Start: This compound Step1 Protocol 1: Cyanation Reaction Start->Step1 Intermediate Intermediate: 2-Methylbenzonitrile Step1->Intermediate Step2 Protocol 2: Cyclization with Ethylenediamine Intermediate->Step2 Crude_Product Crude Product: 2-(2-Methylbenzyl)-4,5-dihydro-1H-imidazole Step2->Crude_Product Purification Purification: Recrystallization or Chromatography Crude_Product->Purification Final_Product Final Product: Pure Intermediate Purification->Final_Product

Caption: Logical workflow for the synthesis and purification of the target intermediate.

Conclusion

The protocols outlined in these application notes provide a robust and efficient pathway for the synthesis of 2-(2-methylbenzyl)-4,5-dihydro-1H-imidazole, a valuable pharmaceutical intermediate, from readily available this compound. The use of phase-transfer catalysis in the first step offers a practical and high-yielding method for the cyanation reaction. The subsequent cyclization provides a direct route to the desired imidazoline core. These detailed procedures and structured data are intended to support researchers and scientists in the development of new pharmaceutical agents.

References

Application Notes and Protocols: 2-Methylbenzyl Chloride as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-methylbenzyl chloride as a key starting material in the synthesis of agrochemicals. The following sections detail the synthetic pathway for a prominent fungicide, kresoxim-methyl (B120586), including experimental protocols, quantitative data, and a summary of its mode of action.

Introduction

This compound (α-chloro-o-xylene) is a highly versatile chemical intermediate employed in the synthesis of a variety of active agrochemical ingredients.[1][2] Its reactivity, stemming from the benzylic chloride functional group, allows for facile nucleophilic substitution, making it an ideal building block for constructing complex molecular architectures.[2] This document focuses on its application in the synthesis of kresoxim-methyl, a broad-spectrum strobilurin fungicide.

Featured Agrochemical: Kresoxim-methyl

Kresoxim-methyl is a highly effective fungicide used to control a wide range of fungal diseases in crops.[3] It belongs to the strobilurin class of fungicides, which are known for their preventative, curative, and eradicative properties.[4]

Synthetic Pathway Overview

The synthesis of kresoxim-methyl from this compound is a multi-step process that proceeds through several key intermediates, including 2-methylbenzyl cyanide and 2-methylphenylacetic acid. The overall synthetic route is outlined below.

Diagram 1: Synthetic Pathway of Kresoxim-methyl from this compound

G A This compound B 2-Methylbenzyl cyanide A->B  NaCN, Phase Transfer Catalyst C 2-Methylphenylacetic acid B->C  H2SO4, H2O, Heat (Hydrolysis) D Intermediate Ester C->D  Esterification E Kresoxim-methyl D->E  Multi-step conversion

Caption: Synthetic route from this compound to kresoxim-methyl.

Experimental Protocols

The following protocols are representative procedures for the key steps in the synthesis of kresoxim-methyl starting from this compound.

Step 1: Synthesis of 2-Methylbenzyl Cyanide

This procedure outlines the nucleophilic substitution of the chloride in this compound with a cyanide group to form 2-methylbenzyl cyanide.

Protocol:

  • To a 3-liter reaction flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2352 g of a 25% aqueous solution of sodium cyanide (12 mol).

  • Warm the solution to 30°C with stirring.

  • Add 9.24 g of a quaternary ammonium (B1175870) salt catalyst (e.g., tetramethylammonium (B1211777) chloride), 8.91 g of an alkali binding agent (e.g., ferric chloride), and 6.71 g of boric acid.

  • Slowly add 1540 g (11 mol) of this compound dropwise to the reaction mixture, maintaining the temperature at 30°C.

  • After the addition is complete, continue to stir the mixture at 30°C until the concentration of this compound is less than 0.1% as determined by an appropriate analytical method (e.g., GC).

  • Upon completion, add water to the reaction flask and allow the layers to separate for 1 hour.

  • Separate the organic layer and purify by distillation to obtain 2-methylbenzyl cyanide.[5]

Step 2: Hydrolysis of 2-Methylbenzyl Cyanide to 2-Methylphenylacetic Acid

This protocol describes the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid. This procedure is adapted from the well-established method for hydrolyzing benzyl (B1604629) cyanide.

Protocol:

  • In a 5-liter round-bottom flask fitted with a mechanical stirrer and a reflux condenser, cautiously add 240 g of 98% concentrated sulfuric acid to 100 g of water.

  • Heat the diluted sulfuric acid solution to 90°C.

  • Slowly add 200 g (1.50 mol) of 2-methylphenylacetonitrile dropwise to the heated acid solution, maintaining the temperature between 90-150°C.

  • After the addition is complete, maintain the reaction at reflux until the conversion of the nitrile is complete (residual nitrile < 1% by GC).

  • Cool the reaction mixture to 80°C and add 300 ml of toluene.

  • Stir for 10 minutes and then separate the organic phase.

  • Extract the aqueous phase twice with 100 ml portions of toluene.

  • Combine all organic phases and wash twice with distilled water.

  • Slowly cool the organic phase to 3-5°C to crystallize the product.

  • Filter the white, flaky crystals and air-dry at room temperature to yield 2-methylphenylacetic acid.[6]

Step 3: Synthesis of Kresoxim-methyl from 2-Methylphenylacetic Acid

The conversion of 2-methylphenylacetic acid to kresoxim-methyl involves a multi-step sequence, often proprietary, that typically includes esterification, bromination, and reaction with a methoxyimino intermediate. The final key step often involves the reaction of a benzoyl cyanide intermediate with methoxamine (B1676408) hydrochloride. A representative final step is provided below.

Protocol (Illustrative Final Step):

  • A precursor, 2-(2-methylphenoxymethyl)benzoyl cyanide, is prepared from 2-methylphenylacetic acid through a series of steps.

  • To a solution of 1.3 mol of 2-(2-methylphenoxymethyl)benzoyl cyanide in 4 volumes of methanol, add 1.5 mol of methoxamine hydrochloride.

  • Add 1.4 mol of N-methylmorpholine and heat the mixture to 55°C.

  • Maintain this temperature until the starting benzoyl cyanide is consumed (<0.5% remaining).

  • The resulting solution containing 2-methoxyimino-2-[2-(2-methylphenoxymethyl)phenyl]acetonitrile is then cooled.

  • Hydrogen chloride gas (2.3 mol) is passed through the cooled solution.

  • The temperature is slowly raised to 20°C and then to reflux until the reaction is complete.

  • The mixture is cooled, and the crude kresoxim-methyl is collected by filtration.

  • The crude product is purified by mashing in 20% aqueous methanol, followed by cooling and filtration to yield pure kresoxim-methyl.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of kresoxim-methyl and its intermediates.

Reaction StepStarting MaterialProductReagentsTemperature (°C)Yield (%)Purity (%)Reference(s)
Step 1 This compound2-Methylbenzyl cyanideNaCN, H₂O, Catalyst30~92-[5]
Step 2 2-Methylbenzyl cyanide2-Methylphenylacetic acidH₂SO₄, H₂O90-150~80>99[6]
Step 3 2-(2-methylphenoxymethyl)benzoyl cyanideKresoxim-methylMethoxamine HCl, N-methylmorpholine, HCl55 to reflux~92>99[1]

Mode of Action: Inhibition of Fungal Respiration

Kresoxim-methyl, like other strobilurin fungicides, acts by inhibiting mitochondrial respiration in fungi.[1][3] It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[2][7] This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which in turn halts the production of ATP, the primary energy currency of the cell.[7][8] The disruption of this vital process ultimately leads to the cessation of fungal growth and development.

Diagram 2: Mode of Action of Kresoxim-methyl

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone p1 p1 ComplexII Complex II ComplexII->Ubiquinone ComplexIII Cytochrome bc1 Complex (Complex III) Ubiquinone->ComplexIII e⁻ CytochromeC Cytochrome c ComplexIII->CytochromeC e⁻ p2 p2 ComplexIV Complex IV CytochromeC->ComplexIV O2 O₂ ComplexIV->O2 H2O H₂O ComplexIV->H2O 2H⁺ + ½O₂ → H₂O p3 p3 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi p_gradient Proton Gradient p_gradient->ATP_Synthase Kresoxim Kresoxim-methyl Kresoxim->ComplexIII Binds to Qo site & INHIBITS

Caption: Kresoxim-methyl inhibits the fungal electron transport chain.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of complex agrochemicals such as kresoxim-methyl. The synthetic routes, while multi-stepped, are well-established and lead to high-purity products in good yields. Understanding the synthetic protocols and the biological mode of action of the resulting agrochemicals is crucial for the development of new and effective crop protection agents.

References

Application Notes and Protocols for the Synthesis of Fenarimol Analogs Using 2-Methylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of novel fenarimol (B1672338) analogs utilizing 2-methylbenzyl chloride as a key starting material. Fenarimol, a well-established fungicide, and its analogs are known to exhibit potent antifungal activity through the inhibition of the fungal enzyme sterol 14α-demethylase (CYP51), a critical component in the ergosterol (B1671047) biosynthesis pathway.[1][2] The protocols detailed herein outline a strategic synthetic approach involving the formation of a 2-methylbenzyl Grignard reagent, followed by its nucleophilic addition to a pyrimidine-based electrophile to construct the core α-(2-methylphenyl)-5-pyrimidinemethanol scaffold. This methodology offers a versatile platform for the generation of a library of fenarimol analogs for structure-activity relationship (SAR) studies and the development of new antifungal agents. Detailed experimental procedures, data presentation tables, and workflow diagrams are provided to facilitate the practical implementation of this synthetic strategy in a research and development setting.

Introduction

Fenarimol is a pyrimidine-based fungicide that effectively controls a wide range of fungal pathogens by targeting the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes.[1][2] Its mechanism of action involves the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[1][2] This targeted inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane structure and function and inhibiting fungal growth.[2]

The development of fenarimol analogs has been a subject of significant interest in the search for new therapeutic agents against various pathogens, including the causative agent of eumycetoma, Madurella mycetomatis.[3] Structure-activity relationship studies have demonstrated that modifications to the fenarimol scaffold can lead to potent analogs with improved efficacy and pharmacokinetic properties.

This application note details a synthetic route to novel fenarimol analogs, starting from this compound. The core of this strategy is a Grignard reaction, a robust and widely used method for carbon-carbon bond formation. By reacting 2-methylbenzylmagnesium chloride with a suitable pyrimidine (B1678525) electrophile, such as pyrimidine-5-carboxaldehyde, a new class of fenarimol analogs featuring a 2-methylphenyl group can be accessed. The modularity of this approach allows for the introduction of various substituents on both the pyrimidine and phenyl rings, enabling a systematic exploration of the chemical space around the fenarimol pharmacophore.

Quantitative Data Summary

The following table summarizes representative biological activity data for a known potent fenarimol analog, providing a benchmark for newly synthesized compounds. The data for the proposed analogs are hypothetical and serve as a template for data presentation.

Compound IDStructureTarget OrganismAssay TypeIC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)
Reference: EPL-BS1246 Fenarimol AnalogMadurella mycetomatisWhole-cell growth inhibition1.35[2]>50>37
FA-2Me-H α-(2-methylphenyl)-5-pyrimidinemethanolAspergillus fumigatusCYP51 Enzymatic AssayData to be determinedData to be determinedData to be determined
FA-2Me-Cl α-(2-methylphenyl)-2-chloro-5-pyrimidinemethanolCandida albicansBroth MicrodilutionData to be determinedData to be determinedData to be determined
FA-2Me-F α-(2-methylphenyl)-2-fluoro-5-pyrimidinemethanolCryptococcus neoformansBroth MicrodilutionData to be determinedData to be determinedData to be determined

Experimental Protocols

Synthesis of 2-Methylbenzylmagnesium Chloride (Grignard Reagent)

This protocol describes the preparation of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Nitrogen gas supply

  • Three-neck round-bottom flask, condenser, dropping funnel, and magnetic stirrer

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • Add magnesium turnings to the flask.

  • Add a single crystal of iodine to the flask to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of this compound in anhydrous THF.

  • Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle heating may be required to initiate the reaction.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of 2-methylbenzylmagnesium chloride is used directly in the next step.

Synthesis of Pyrimidine-5-carboxaldehyde (Electrophile)

This protocol outlines a general method for the preparation of the pyrimidine electrophile.

Materials:

  • 5-Bromopyrimidine (B23866)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Dry ice/acetone bath

  • Nitrogen gas supply

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve 5-bromopyrimidine in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield pyrimidine-5-carboxaldehyde.

Synthesis of α-(2-methylphenyl)-5-pyrimidinemethanol (Fenarimol Analog)

This protocol details the Grignard reaction between 2-methylbenzylmagnesium chloride and pyrimidine-5-carboxaldehyde.

Materials:

  • 2-Methylbenzylmagnesium chloride solution in THF (from Protocol 1)

  • Pyrimidine-5-carboxaldehyde (from Protocol 2)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Cool the prepared solution of 2-methylbenzylmagnesium chloride to 0 °C in an ice bath.

  • Dissolve pyrimidine-5-carboxaldehyde in anhydrous THF and add it dropwise to the stirred Grignard reagent solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-(2-methylphenyl)-5-pyrimidinemethanol.

Visualizations

Signaling Pathway

Fenarimol_Mechanism cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Inhibition Mechanism of Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP Squalene Squalene IPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14α-methylated Sterols Lanosterol->Intermediates CYP51 (Sterol 14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Disruption Ergosterol Depletion & Accumulation of Toxic Sterols Intermediates->Disruption Fenarimol Fenarimol Analogs Fenarimol->Inhibition Membrane Fungal Cell Membrane Disruption Disruption->Membrane Growth_Inhibition Fungal Growth Inhibition Membrane->Growth_Inhibition

Caption: Mechanism of action of fenarimol analogs on the fungal ergosterol biosynthesis pathway.

Experimental Workflow

Synthesis_Workflow cluster_Grignard_Prep Step 1: Grignard Reagent Preparation cluster_Electrophile_Prep Step 2: Electrophile Synthesis cluster_Coupling Step 3: Grignard Addition cluster_Purification Step 4: Purification & Analysis Start1 This compound + Mg Turnings Grignard 2-Methylbenzylmagnesium Chloride Solution Start1->Grignard Anhydrous THF, Iodine (cat.), N₂ atm Reaction Reaction Mixture Grignard->Reaction Start2 5-Bromopyrimidine Lithiation 5-Lithio-pyrimidine Start2->Lithiation n-BuLi, THF, -78°C Aldehyde Pyrimidine-5-carboxaldehyde Lithiation->Aldehyde 1. DMF 2. H₃O⁺ workup Aldehyde->Reaction Product α-(2-methylphenyl)-5- pyrimidinemethanol Reaction->Product 1. 0°C to RT 2. NH₄Cl quench Purification Column Chromatography Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for the synthesis of α-(2-methylphenyl)-5-pyrimidinemethanol analogs.

Logical Relationship of Synthesis

Logical_Relationship Reagents Starting Materials This compound 5-Bromopyrimidine Intermediates Key Intermediates 2-Methylbenzylmagnesium Chloride Pyrimidine-5-carboxaldehyde Reagents:f1->Intermediates:f1 Grignard Formation Reagents:f2->Intermediates:f2 Formylation Product Final Product α-(2-methylphenyl)-5-pyrimidinemethanol Intermediates:f1->Product:f1 Nucleophilic Addition Intermediates:f2->Product:f1

Caption: Logical relationship of key transformations in the synthesis of fenarimol analogs.

References

Application Notes and Protocols: Williamson Ether Synthesis with 2-Methylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1] Due to its robustness, the Williamson ether synthesis is widely employed in both laboratory and industrial settings.[2]

This application note provides detailed protocols for the Williamson ether synthesis using 2-methylbenzyl chloride as the electrophile. This compound is a suitable substrate for this reaction as it is a primary benzylic halide, which is reactive towards SN2 displacement.[3] We will explore its reaction with both an aliphatic alkoxide (ethoxide) and an aromatic alkoxide (phenoxide) to yield the corresponding ethers. These ether moieties are prevalent in a wide range of biologically active molecules and are of significant interest in drug development.

Reaction Principle

The Williamson ether synthesis is a two-step process. First, an alcohol is deprotonated by a strong base to form a nucleophilic alkoxide ion. In the second step, this alkoxide attacks the primary alkyl halide in an SN2 reaction, displacing the halide and forming the ether.[1][4]

Step 1: Formation of the Alkoxide

ROH + Base → RO⁻ + [Base-H]⁺

Step 2: Nucleophilic Substitution (SN2)

RO⁻ + this compound → 2-Methylbenzyl Ether + Cl⁻

The choice of a primary alkyl halide like this compound is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction, which is more prevalent with secondary and tertiary halides.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Methylbenzyl Ether

This protocol outlines the synthesis of ethyl 2-methylbenzyl ether via the reaction of sodium ethoxide with this compound.

Materials:

  • Ethanol (B145695) (absolute)

  • Sodium metal

  • This compound

  • Diethyl ether

  • 5% Sodium carbonate solution

  • Calcium chloride (anhydrous)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, distillation apparatus)

  • Stirring and heating apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add freshly cut sodium metal to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.

  • Reaction with this compound: To the freshly prepared sodium ethoxide solution, add this compound dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 5 hours, ensuring constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After cooling to room temperature, distill off the majority of the ethanol.

    • Pour the cooled residue into a 5% aqueous sodium carbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase multiple times with diethyl ether.

    • Combine the organic extracts and wash with water.

    • Dry the organic layer over anhydrous calcium chloride.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the diethyl ether by rotary evaporation.

    • The crude product can be purified by vacuum distillation to yield pure ethyl 2-methylbenzyl ether.

Protocol 2: Synthesis of Phenyl 2-Methylbenzyl Ether

This protocol details the synthesis of phenyl 2-methylbenzyl ether by reacting sodium phenoxide with this compound. This procedure is adapted from a known method for preparing benzyl (B1604629) phenyl ether.[5]

Materials:

  • Phenol (B47542)

  • Sodium metal

  • Ethanol (absolute)

  • This compound

  • Diethyl ether

  • 5% Sodium carbonate solution

  • Calcium chloride (anhydrous)

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve sodium metal in absolute ethanol to form sodium ethoxide. To this solution, add phenol dissolved in a small amount of absolute ethanol.

  • Reaction: Add this compound to the solution of sodium phenoxide.

  • Reflux: Heat the mixture under reflux with stirring for 5 hours, protecting the reaction from moisture.

  • Workup:

    • After cooling, distill off most of the ethanol.

    • Pour the residue into a 5% aqueous sodium carbonate solution.

    • Extract the mixture several times with diethyl ether.

    • The aqueous alkaline solution can be acidified to recover any unreacted phenol.

    • Wash the combined ether extracts with water.

    • Dry the ether solution with anhydrous calcium chloride.

  • Purification:

    • Filter the solution to remove the drying agent.

    • Evaporate the diethyl ether.

    • The resulting crude phenyl 2-methylbenzyl ether can be purified by recrystallization from ethanol or by vacuum distillation.

Data Presentation

The following table summarizes expected reactants, products, and reported data for analogous Williamson ether syntheses. This data can be used as a reference for the synthesis with this compound.

ElectrophileNucleophile (from Alcohol)ProductReported YieldMelting Point (°C)Boiling Point (°C)Reference
Benzyl chlorideSodium phenoxide (from Phenol)Benzyl phenyl ether80%40286-287[5]

Note: Specific yield and characterization data for the direct reactions of this compound were not available in the searched literature. The provided data is for the closely related synthesis of benzyl phenyl ether and serves as a useful benchmark.

Characterization

The synthesized ethers should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation. For example, in the ¹H NMR spectrum of a p-methylbenzyl phenyl ether, characteristic signals for the methyl, methylene, and aromatic protons would be expected.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C-O stretching band for the ether linkage, typically in the region of 1000-1300 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized ether.

  • Melting Point/Boiling Point: The melting point (for solids) or boiling point (for liquids) is a key physical property that can be compared to literature values for known compounds.

Visualizations

Reaction Mechanism

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis with this compound and an alkoxide.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Products Alkoxide RO⁻ BenzylChloride This compound Alkoxide->BenzylChloride SN2 Attack Ether 2-Methylbenzyl Ether BenzylChloride->Ether Forms Chloride Cl⁻ BenzylChloride->Chloride Loses

Williamson Ether Synthesis Mechanism
Experimental Workflow

This diagram outlines the general experimental workflow for the Williamson ether synthesis.

Experimental_Workflow Start Start: Alcohol + Base Alkoxide Alkoxide Formation Start->Alkoxide Reaction Add this compound & Reflux Alkoxide->Reaction Workup Workup: - Quench - Extract - Wash - Dry Reaction->Workup Purification Purification: - Distillation or - Recrystallization Workup->Purification Product Pure Ether Product Purification->Product

General Experimental Workflow

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Methylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-methylbenzyl chloride. This substrate is a valuable building block in organic synthesis, allowing for the introduction of the 2-methylbenzyl moiety into a wide range of organic molecules. The methodologies described herein are essential for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance. This document focuses on the application of several key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Negishi—using this compound as the electrophilic partner. While benzylic chlorides are generally more reactive than aryl chlorides, the selection of an appropriate catalyst system, including the palladium source and ligand, is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp³)–C(sp²) bonds, reacting an organoboron reagent with an organic halide. The reaction of this compound with various arylboronic acids provides a direct route to synthesize diarylmethane derivatives.

Quantitative Data Summary
EntryArylboronic AcidPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv)Toluene (B28343)/H₂O (10:1)10012~85
24-Methoxyphenylboronic acidPdCl₂(dppf) (3 mol%)-Cs₂CO₃ (2 equiv)Dioxane9016~90
34-Fluorophenylboronic acidPd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)K₂CO₃ (2.5 equiv)THF/H₂O (4:1)8024~88
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 140.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 424.6 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed toluene and water via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diarylmethane product.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2 [Pd(II)(2-MeBn)(Cl)L2] pd0->pd2 Oxidative Addition (this compound) pd2_o [Pd(II)(2-MeBn)(OR)L2] pd2->pd2_o Ligand Exchange (Base, e.g., K3PO4) pd2_b [Pd(II)(2-MeBn)(Ar)L2] pd2_o->pd2_b Transmetalation (ArB(OH)2) pd2_b->pd0 Reductive Elimination product 2-Methyl-diaryl-methane pd2_b->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a powerful tool for the synthesis of arylamines. The coupling of this compound with various amines is a direct route to N-benzylated amines.

Quantitative Data Summary
EntryAminePalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)NaOt-Bu (2 equiv)Toluene1006~92%
2AnilinePd(OAc)₂ (2 mol%)BINAP (3 mol%)Cs₂CO₃ (2 equiv)Dioxane11018~85%
3N-MethylanilinePd₂(dba)₃ (0.25 mol%)Ylide-phosphine (0.5 mol%)KOt-Bu (1.5 equiv)Toluenert1>95%[1]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 140.6 mg)

  • Morpholine (1.2 mmol, 104.5 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

  • XPhos (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOt-Bu, 2.0 mmol, 192.2 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add toluene, followed by this compound and morpholine.

  • Seal the tube with a septum and remove it from the glovebox.

  • Place the tube in a preheated oil bath at 100 °C and stir for 6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Experimental Workflow

Buchwald_Hartwig_Workflow start Start setup Reaction Setup (Glovebox) start->setup reagents Add Pd₂(dba)₃, XPhos, NaOt-Bu setup->reagents solvent Add Toluene reagents->solvent substrates Add this compound & Morpholine solvent->substrates reaction Heat at 100 °C for 6h substrates->reaction workup Workup reaction->workup quench Quench with aq. NH₄Cl workup->quench extract Extract with Ethyl Acetate quench->extract purify Purification (Column Chromatography) extract->purify product Final Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C(sp³)–C(sp) bond between an organic halide and a terminal alkyne, providing access to substituted alkynes.

Quantitative Data Summary
EntryAlkynePalladium CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)Et₃N (2.5 equiv)THF6512~88%
2TrimethylsilylacetylenePd(OAc)₂ (3 mol%)-Cs₂CO₃ (2 equiv)DMF8010~90%
31-HexynePdCl₂(CH₃CN)₂ (2 mol%)-Cs₂CO₃ (2 equiv)Toluene6516~85%[2]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 140.6 mg)

  • Phenylacetylene (1.1 mmol, 112.4 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 2.5 mmol, 253.0 mg)

  • Tetrahydrofuran (THF), anhydrous and degassed (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

  • Add THF, followed by this compound, phenylacetylene, and triethylamine.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Sonogashira Coupling Logical Relationship

Sonogashira_Logic reactants This compound Phenylacetylene product 1-(2-Methylbenzyl)-2-phenylacetylene reactants->product Reacts in the presence of catalysts PdCl₂(PPh₃)₂ CuI (optional) catalysts->product Catalyzes conditions Base (e.g., Et₃N) Solvent (e.g., THF) Heat conditions->product Under

Caption: Key components and their relationship in the Sonogashira coupling.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. While less common for C(sp³)-halides, benzylic halides can undergo Heck-type reactions.

Quantitative Data Summary
EntryAlkenePalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2 mol%)P(o-tol)₃ (4 mol%)K₂CO₃ (2 equiv)DMF12024~75%
2n-Butyl acrylatePd(OAc)₂ (5 mol%)-Et₃N (2.2 equiv)MeOH4012~80%[3]
Experimental Protocol: Heck-Type Coupling of this compound with Styrene

Materials:

  • This compound (1.0 mmol, 140.6 mg)

  • Styrene (1.5 mmol, 156.2 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • Charge a Schlenk tube with Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • Evacuate and backfill with argon.

  • Add DMF, this compound, and styrene.

  • Seal the tube and heat at 120 °C for 24 hours.

  • After cooling, dilute with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to yield the substituted alkene.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which offers high functional group tolerance. The in-situ preparation of benzylzinc reagents from benzyl (B1604629) chlorides is a common strategy.

Quantitative Data Summary
EntryOrganozinc ReagentPalladium CatalystLigandSolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd₂(dba)₃ (1 mol%)XPhos (2 mol%)THF6012~90%
24-Methylphenylzinc chloridePd(OAc)₂ (2 mol%)SPhos (4 mol%)THF5018~88%
Experimental Protocol: Negishi Coupling of this compound with Phenylzinc Chloride

Materials:

  • This compound (1.0 mmol, 140.6 mg)

  • Zinc dust, activated (<10 micron, 1.5 mmol, 98.1 mg)

  • Iodobenzene (B50100) (for in-situ generation of phenylzinc chloride, 1.1 mmol, 224.4 mg)

  • n-Butyllithium (1.1 mmol, 2.5 M in hexanes)

  • Anhydrous THF (10 mL)

  • Pd₂(dba)₃ (0.01 mmol, 9.2 mg)

  • XPhos (0.02 mmol, 9.5 mg)

Procedure:

  • Preparation of Phenylzinc Chloride: In a dry flask under argon, dissolve iodobenzene in THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 30 min. In a separate flask, suspend activated zinc dust in THF. Transfer the phenyllithium (B1222949) solution to the zinc suspension via cannula and allow to warm to room temperature and stir for 2 hours.

  • Coupling Reaction: In another Schlenk tube, add Pd₂(dba)₃ and XPhos. Add THF and stir.

  • Add this compound to the catalyst mixture.

  • Slowly add the prepared phenylzinc chloride solution to the reaction mixture.

  • Heat the reaction at 60 °C for 12 hours.

  • Monitor by TLC. Upon completion, quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

These protocols and data serve as a guide for researchers to develop and optimize palladium-catalyzed cross-coupling reactions involving this compound for the synthesis of diverse and complex molecules. It is recommended to optimize reaction conditions for each specific substrate combination to achieve the best results.

References

Protecting Group Strategies Involving the 2-Methylbenzyl Group: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methylbenzyl (2-MeBn) group is a valuable tool in organic synthesis, serving as a protecting group for a variety of functional moieties, most notably alcohols, amines, and thiols. Its electronic and steric properties, subtly different from the more common benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) groups, can offer advantages in specific synthetic contexts, including altered stability and potential for orthogonal cleavage. This document provides detailed application notes and experimental protocols for the introduction and removal of the 2-methylbenzyl protecting group.

Protection of Alcohols as 2-Methylbenzyl Ethers

The protection of alcohols as 2-methylbenzyl ethers is a common strategy to mask their reactivity towards a variety of reaction conditions. The ether linkage is generally stable to basic, nucleophilic, and many oxidative and reductive conditions, yet can be cleaved under specific protocols.

Introduction of the 2-Methylbenzyl Group (O-2-MeBn)

The most prevalent method for the formation of 2-methylbenzyl ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with 2-methylbenzyl halide.

General Workflow for O-Alkylation:

cluster_protection Protection of Alcohol ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) ROH->Alkoxide + Base Base Base (e.g., NaH, KH) Protected_Alcohol 2-Methylbenzyl Ether (R-O-2-MeBn) Alkoxide->Protected_Alcohol + 2-MeBn-X MeBnX 2-Methylbenzyl Halide (2-MeBn-X, X=Br, Cl) MeBnX->Protected_Alcohol Salt Salt (NaX, KX) cluster_deprotection Deprotection of 2-Methylbenzyl Ether Protected_Alcohol 2-Methylbenzyl Ether (R-O-2-MeBn) Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Protected_Alcohol->Hydrogenolysis Oxidative_Cleavage Oxidative Cleavage (DDQ) Protected_Alcohol->Oxidative_Cleavage Alcohol Alcohol (R-OH) Hydrogenolysis->Alcohol Toluene 2-Methyltoluene Hydrogenolysis->Toluene byproduct Oxidative_Cleavage->Alcohol DDQH2 DDQH₂ Oxidative_Cleavage->DDQH2 byproduct cluster_protection_amine Protection of Amine Amine Amine (R-NH₂) Protected_Amine N-(2-Methylbenzyl)amine (R-NH-2-MeBn) Amine->Protected_Amine + 2-MeBn-X + Base Imine Imine (intermediate) Amine->Imine + 2-MeBn-CHO MeBnX 2-Methylbenzyl Halide MeBnX->Protected_Amine Base Base MeBnCHO 2-Methylbenzaldehyde MeBnCHO->Imine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Protected_Amine Imine->Protected_Amine + Reducing Agent cluster_protection_thiol Protection of Thiol RSH Thiol (R-SH) Thiolate Thiolate (R-S⁻) RSH->Thiolate + Base Base Base (e.g., K₂CO₃, Et₃N) Protected_Thiol 2-Methylbenzyl Thioether (R-S-2-MeBn) Thiolate->Protected_Thiol + 2-MeBn-X MeBnX 2-Methylbenzyl Halide (2-MeBn-X) MeBnX->Protected_Thiol Salt Salt

Application Notes and Protocols for the Scale-up Synthesis of 2-Methylbenzyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzyl chloride (also known as α-chloro-o-xylene) and its derivatives are pivotal intermediates in the synthesis of a wide range of commercially important molecules, particularly in the pharmaceutical and agrochemical industries. Their utility stems from the reactive benzylic chloride moiety, which allows for the facile introduction of the 2-methylbenzyl group into larger molecular scaffolds via nucleophilic substitution. This structural motif is found in various active pharmaceutical ingredients (APIs), including antifungal agents and protease inhibitors.

Scaling up the synthesis of these derivatives from the laboratory bench to pilot plant or industrial production presents unique challenges. These include controlling exothermic reactions, managing the handling of corrosive and hazardous reagents like chlorine gas and thionyl chloride, ensuring regioselectivity, and developing robust purification methods to achieve the high purity required for pharmaceutical applications (typically ≥97%).

These application notes provide detailed protocols and scale-up considerations for the synthesis of this compound and a key derivative, 2-methylbenzyl cyanide. Furthermore, it explores the application of these building blocks in the synthesis of bioactive compounds, such as fenarimol (B1672338) analogues and human neutrophil elastase (hNE) inhibitors, complete with diagrams of their relevant biological signaling pathways.

Data Presentation: Comparative Synthesis Parameters

The following tables summarize quantitative data for the synthesis of this compound and a common derivative, providing a clear comparison of reaction parameters at different scales.

Table 1: Synthesis of this compound via Free-Radical Chlorination

ParameterLaboratory Scale ProtocolIndustrial Scale Considerations (from patents)
Starting Material o-Xylene (B151617)o-Xylene
Chlorinating Agent Gaseous Chlorine (Cl₂)Gaseous Chlorine (Cl₂)
Initiation UV light (Mercury immersion lamp or 500W photolamp)UV light or thermal initiation
Temperature Boiling point of o-xylene (~144 °C) up to 175 °C100 - 140 °C
Catalyst/Additive None (free-radical)Pyridine derivatives (0.00001-0.01 wt%) to suppress ring chlorination
Solvent None (neat)None (neat) or inert solvents like CCl₄
Monitoring Increase in weight, boiling point of the mixtureIn-process controls (e.g., GC) to monitor conversion
Work-up Addition of NaHCO₃, vacuum fractionationDistillation, potentially continuous
Yield ~70%>90% (for related benzyl (B1604629) chlorides)
Reference [1][2][3]

Table 2: Scale-up Synthesis of 2-Methylbenzyl Cyanide from this compound

ParameterKilogram Scale Protocol
Starting Material This compound (1540 g, 11 mol)
Reagent 25% Sodium cyanide aqueous solution (2352 g, 12 mol NaCN)
Phase Transfer Catalyst Tetramethylammonium (B1211777) chloride (9.24 g)
Additives Ferric chloride (8.91 g), Boric acid (6.71 g)
Solvent Water
Temperature 30 °C
Reaction Time Until <0.1% starting material remains
Work-up Addition of water, phase separation, distillation
Purity Not specified, but product is distilled
Reference [4]

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound

This protocol is based on the free-radical chlorination of o-xylene.

Materials:

  • o-Xylene

  • Gaseous chlorine (from a cylinder)

  • Concentrated sulfuric acid (for drying chlorine)

  • Sodium hydrogen carbonate (NaHCO₃)

  • Three-necked flask

  • Mercury immersion lamp or a 500-watt photolamp

  • Gas inlet tube

  • Efficient reflux condenser

  • Heating bath

  • Gas wash bottle setup

  • Vigreux column for fractionation

Procedure:

  • Setup: Assemble a three-necked flask with a gas inlet tube extending below the surface of the eventual liquid, a reflux condenser, and a mercury immersion lamp. The outlet of the condenser should be connected to a scrubber to neutralize excess HCl and chlorine.

  • Drying Chlorine: Pass the gaseous chlorine from the cylinder through a wash bottle containing concentrated sulfuric acid to dry the gas.

  • Reaction: Charge the flask with o-xylene and heat it to boiling using a heating bath.

  • Chlorination: Turn on the UV lamp and pass a vigorous stream of dried chlorine gas into the boiling o-xylene. Ensure that no green chlorine gas passes through the reflux condenser, indicating it is being consumed in the reaction.

  • Monitoring: Continue the chlorination until the reaction mixture reaches a predetermined increase in weight corresponding to monochlorination, or until the boiling point of the liquid empirically reaches 175 °C.[1]

  • Work-up: After the reaction is complete, turn off the chlorine and heat. Allow the mixture to cool slightly and add a small amount of sodium hydrogen carbonate to neutralize residual HCl.

  • Purification: Fractionally distill the reaction product under vacuum using a 20-cm Vigreux column. Collect the fraction boiling at approximately 91 °C / 18 mmHg. For higher purity, a second fractionation is recommended. The expected yield is around 70%.[1]

Protocol 2: Kilogram-Scale Synthesis of 2-Methylbenzyl Cyanide

This protocol details the synthesis of a key derivative via nucleophilic substitution, demonstrating a phase-transfer catalysis method suitable for scale-up.

Materials:

  • This compound (1.54 kg, 11 mol)

  • Sodium cyanide (NaCN)

  • Tetramethylammonium chloride

  • Ferric chloride (FeCl₃)

  • Boric acid (H₃BO₃)

  • Water

  • 3000 L reaction vessel equipped with mechanical stirring, heating/cooling, and a dropping funnel.

Procedure:

  • Charge Reactor: Add 2352 g of a 25% aqueous sodium cyanide solution (containing 12 mol of NaCN) to the 3000 L reaction vessel.

  • Initial Heating: Increase the temperature of the cyanide solution to 30 °C.

  • Addition of Reactants: While maintaining the temperature at 30 °C, slowly add the following reagents dropwise or in portions:

    • 1540 g (11 mol) of this compound.

    • 9.24 g of tetramethylammonium chloride (phase transfer catalyst).

    • 8.91 g (0.055 mol) of ferric chloride.

    • 6.71 g (0.11 mol) of boric acid.

  • Reaction: Maintain the reaction temperature at 30 °C with stirring. Monitor the reaction progress (e.g., by GC) until the concentration of this compound is less than 0.1%.

  • Work-up: Once the reaction is complete, add water to the reaction vessel and stop stirring. Allow the mixture to stand for 1 hour to allow for phase separation.

  • Isolation: Separate the organic layer from the aqueous layer.

  • Purification: Purify the crude organic product by distillation to obtain 2-methylbenzyl cyanide.[4]

Applications in Drug Development & Relevant Signaling Pathways

This compound derivatives are crucial starting materials for APIs that modulate key biological pathways. Below are two examples.

Fenarimol Analogues (Antifungal Agents)

This compound is a known precursor for fenarimol analogues, which are potent antifungal agents. Fenarimol acts by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.

Mechanism of Action: The primary target of fenarimol is the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51 or Erg11p). This enzyme is critical in the post-squalene stage of the ergosterol biosynthesis pathway. By binding to the heme iron in the active site of CYP51, fenarimol blocks the demethylation of lanosterol. This inhibition leads to a depletion of ergosterol and a buildup of toxic 14α-methylated sterol precursors, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to the cessation of growth.

Fenarimol_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (14α-demethylase) lanosterol->cyp51 demethylation toxic_sterols Toxic 14α-methylated Sterol Accumulation cyp51->toxic_sterols ergosterol Ergosterol cyp51->ergosterol membrane_disruption Membrane Disruption & Loss of Function toxic_sterols->membrane_disruption fungal_growth_arrest Fungal Growth Arrest membrane_disruption->fungal_growth_arrest fenarimol Fenarimol Derivative (Synthesized from This compound) fenarimol->cyp51 Inhibits

Caption: Fenarimol's inhibition of the ergosterol biosynthesis pathway.

Human Neutrophil Elastase (hNE) Inhibitors

Human neutrophil elastase (hNE) is a serine protease implicated in inflammatory lung diseases like COPD and ARDS. Derivatives of this compound can be used to synthesize hNE inhibitors. hNE participates in complex signaling cascades that promote inflammation.

Signaling Pathway: When released, hNE can activate cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), through a process called transactivation. This initiates a downstream signaling cascade. One such pathway involves Protein Kinase C delta (PKCδ), which leads to the production of reactive oxygen species (ROS). This in turn activates TNF-α-converting enzyme (TACE), leading to the shedding of TNF-α. TNF-α then binds to its receptor (TNFR1), activating the p38 MAPK and NF-κB pathways. The activation of the transcription factor NF-κB ultimately leads to the expression of pro-inflammatory cytokines like Interleukin-8 (IL-8), perpetuating the inflammatory cycle.

hNE_Pathway hNE Neutrophil Elastase (hNE) pkcd PKCδ hNE->pkcd activates ros ROS pkcd->ros tace TACE ros->tace tnfa TNF-α (shedding) tace->tnfa tnfr1 TNFR1 tnfa->tnfr1 p38 p38 MAPK tnfr1->p38 nfkb NF-κB p38->nfkb il8 IL-8 Gene Transcription nfkb->il8 inflammation Inflammation il8->inflammation inhibitor hNE Inhibitor (from 2-Methylbenzyl chloride derivative) inhibitor->hNE Inhibits

Caption: Pro-inflammatory signaling cascade initiated by hNE.

References

Flow Chemistry Applications of 2-Methylbenzyl Chloride Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key reactions involving 2-methylbenzyl chloride in continuous flow systems. While specific literature on the flow chemistry of this compound is limited, the following protocols are based on well-established and analogous reactions with benzyl (B1604629) chloride, offering a robust starting point for methodology development. The use of flow chemistry provides significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and straightforward scalability.

Application Note 1: Continuous Flow Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic synthesis. In a flow chemistry setup, the reaction of this compound with an aromatic compound can be performed with enhanced safety and efficiency, particularly when using solid acid catalysts. This method is valuable for the synthesis of substituted diphenylmethane (B89790) derivatives, which are common scaffolds in medicinal chemistry.

A representative reaction is the alkylation of toluene (B28343) with benzyl chloride, which can be adapted for this compound.[1] The use of a packed-bed reactor with a heterogeneous catalyst allows for a continuous process with easy product-catalyst separation.

Experimental Protocol: Continuous Flow Friedel-Crafts Alkylation of Toluene

Objective: To perform the continuous flow Friedel-Crafts alkylation of toluene with this compound using a heterogeneous catalyst.

Materials:

  • This compound

  • Toluene

  • Anhydrous DCM (Dichloromethane)

  • Fe/Al-SBA-15 or other suitable solid acid catalyst

  • High-pressure pumps (e.g., HPLC pumps)

  • T-mixer

  • Packed-bed reactor column

  • Back-pressure regulator

  • Collection vessel

  • Heating system for the reactor

Procedure:

  • Reagent Preparation:

    • Stream A: Prepare a solution of this compound in anhydrous toluene.

    • Stream B (if catalyst is soluble): Prepare a solution of a Lewis acid catalyst in a suitable anhydrous solvent. For heterogeneous catalysis, this stream is not needed.

  • Flow Reactor Setup:

    • Assemble the flow reactor system as depicted in the workflow diagram below.

    • Pack the reactor column with the solid acid catalyst.

    • Ensure all connections are secure to handle the operational pressures.

    • Set the temperature of the reactor column using a suitable heating system.

    • Set the back-pressure regulator to maintain the system pressure and prevent solvent boiling.

  • Reaction Execution:

    • Pump the solution of this compound in toluene through the packed-bed reactor at the desired flow rate.

    • Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed).

    • Collect the product stream in a collection vessel.

  • Work-up and Purification:

    • The output stream is collected.

    • The solvent and unreacted toluene can be removed under reduced pressure.

    • The crude product can be purified by column chromatography or distillation.

Quantitative Data Summary: Friedel-Crafts Alkylation (Analogous Reaction)

The following table summarizes representative data for the continuous flow alkylation of toluene with benzyl chloride, which can be used as a starting point for optimization with this compound.[1]

ParameterValue
Catalyst Fe/Al-SBA-15
Temperature 80 - 140 °C
Pressure 10 bar
Substrate Concentration 0.1 M solution of benzyl chloride in toluene
Flow Rate 0.1 - 1.0 mL/min
Residence Time 5 - 50 min
Conversion Up to 99%
Selectivity High for mono-alkylated products

Experimental Workflow: Friedel-Crafts Alkylation

G reagent_prep Reagent Preparation: This compound in Toluene pump HPLC Pump reagent_prep->pump Load reactor Heated Packed-Bed Reactor (Solid Acid Catalyst) pump->reactor Flow bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection workup Work-up & Purification collection->workup

Caption: Workflow for continuous flow Friedel-Crafts alkylation.

Application Note 2: Continuous Flow Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers via an SN2 reaction between an organohalide and an alkoxide.[2][3][4] this compound is an excellent substrate for this reaction due to its reactive benzylic chloride group.[3] Translating this reaction to a continuous flow process allows for rapid and safe synthesis with precise temperature control, which is particularly beneficial for exothermic reactions.

Experimental Protocol: Continuous Flow Williamson Ether Synthesis

Objective: To synthesize a 2-methylbenzyl ether from this compound and an alcohol in a continuous flow system.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, phenol)

  • Strong base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, DMF)

  • Syringe pumps

  • T-mixer

  • Heated reactor coil (e.g., PFA tubing)

  • Back-pressure regulator

  • Collection vessel containing a quenching solution

Procedure:

  • Reagent Preparation:

    • Stream A: Prepare a solution of the alcohol and the base in the anhydrous solvent to form the alkoxide in situ.

    • Stream B: Prepare a solution of this compound in the same anhydrous solvent.

  • Flow Reactor Setup:

    • Assemble the flow reactor system as depicted in the workflow diagram.

    • Ensure the system is inert and dry.

    • Set the temperature of the reactor coil.

    • Set the back-pressure regulator to the desired pressure.

  • Reaction Execution:

    • Pump the two reagent streams at equal flow rates into the T-mixer.

    • The mixed stream then enters the heated reactor coil for the desired residence time.

    • The product stream is collected in a flask containing a quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Work-up and Purification:

    • The quenched reaction mixture is transferred to a separatory funnel.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Quantitative Data Summary: Williamson Ether Synthesis (Representative)

This table provides representative parameters for a continuous flow Williamson ether synthesis based on analogous reactions.

ParameterValue
Reactant Concentration 0.2 - 1.0 M
Base Sodium hydride (60% dispersion in mineral oil)
Solvent Anhydrous THF or DMF
Temperature 25 - 100 °C
Pressure 5 - 15 bar
Flow Rate (Total) 0.5 - 5.0 mL/min
Residence Time 2 - 20 min
Yield Typically >90%

Signaling Pathway/Logical Relationship

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_reaction Reaction cluster_products Products Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide Deprotonation Base Base Base->Alkoxide This compound This compound SN2 Reaction SN2 Reaction This compound->SN2 Reaction Alkoxide->SN2 Reaction 2-Methylbenzyl Ether 2-Methylbenzyl Ether SN2 Reaction->2-Methylbenzyl Ether Salt Byproduct Salt Byproduct SN2 Reaction->Salt Byproduct

Caption: Logical relationship in Williamson ether synthesis.

By leveraging these application notes and protocols, researchers can effectively implement flow chemistry for reactions involving this compound, leading to more efficient, safer, and scalable synthetic processes.

References

Application Notes and Protocols for the Quantification of 2-Methylbenzyl Chloride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Methylbenzyl chloride in typical reaction mixtures using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Introduction

This compound (also known as o-xylyl chloride) is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] Accurate quantification of this analyte in reaction mixtures is crucial for reaction monitoring, yield calculation, and quality control of the final product. The primary synthetic route involves the chlorination of o-xylene, which may result in a reaction mixture containing the desired product, unreacted starting material, and various chlorinated byproducts.[3][4] This document outlines robust and reliable GC and HPLC methods for the selective and sensitive quantification of this compound.

Application Note 1: Quantification of this compound by Gas Chromatography (GC-FID)

This method is suitable for the routine analysis of this compound in organic reaction mixtures, offering high resolution and sensitivity.

Experimental Protocol

1. Instrumentation:

  • A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane stationary phase).[5]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector:

    • Temperature: 250°C.

    • Mode: Split (20:1 ratio).[5]

    • Injection Volume: 1 µL.

  • Detector (FID):

    • Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

3. Reagents and Standards:

4. Sample and Standard Preparation:

  • Internal Standard Stock Solution: Accurately weigh approximately 100 mg of 1,3-dichlorobenzene and dissolve in 100 mL of dichloromethane to obtain a concentration of 1 mg/mL.

  • Calibration Standards:

    • Prepare a stock solution of this compound at 1 mg/mL in dichloromethane.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.

    • Add 5 mL of dichloromethane and sonicate for 5 minutes to dissolve.

    • Spike with the internal standard to a final concentration of 50 µg/mL.

    • Dilute to the mark with dichloromethane.

    • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks for this compound and the internal standard based on their retention times.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify the amount of this compound in the reaction mixture sample using the generated calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this GC-FID method, based on typical results for similar analytes.[5][6]

ParameterExpected Value
Retention Time (this compound) ~ 8.5 min
Retention Time (1,3-Dichlorobenzene - IS) ~ 7.2 min
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~ 0.3 µg/mL
Limit of Quantification (LOQ) ~ 1 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Experimental Workflow: GC-FID Analysis

GC-FID Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep_start Start stock_std Prepare 2-Methylbenzyl Chloride Stock (1 mg/mL) prep_start->stock_std stock_is Prepare Internal Standard Stock (1 mg/mL) prep_start->stock_is cal_standards Create Calibration Standards (1-100 µg/mL) stock_std->cal_standards spike_cal Spike Standards with IS stock_is->spike_cal spike_sample Spike Sample with IS stock_is->spike_sample cal_standards->spike_cal inject Inject 1 µL into GC-FID spike_cal->inject sample_prep Weigh & Dissolve Reaction Mixture sample_prep->spike_sample filter_sample Filter Sample (0.45 µm) spike_sample->filter_sample filter_sample->inject separate Chromatographic Separation (DB-5MS Column) inject->separate detect Flame Ionization Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve (Area Ratio vs. Conc.) integrate->calibrate quantify Quantify 2-Methylbenzyl Chloride in Sample integrate->quantify calibrate->quantify report Report Results quantify->report

Caption: Workflow for GC-FID quantification.

Application Note 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This reverse-phase HPLC method provides an alternative approach for quantifying this compound, particularly suitable for samples that may not be amenable to GC analysis.

Experimental Protocol

1. Instrumentation:

  • An HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, a column oven, and an autosampler.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • Gradient: 60% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 220 nm.[7]

  • Injection Volume: 10 µL.[8]

3. Reagents and Standards:

  • Solvents: Acetonitrile and Water (HPLC grade).

  • This compound Reference Standard: Purity ≥98%.

4. Sample and Standard Preparation:

  • Calibration Standards:

    • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.[8]

    • Perform serial dilutions with the mobile phase (at initial conditions) to prepare a series of calibration standards ranging from 5 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.

    • Dissolve in and dilute to the mark with acetonitrile.

    • Perform a further dilution with the mobile phase to bring the concentration of this compound within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of the reference standard.

  • Generate an external standard calibration curve by plotting the peak area against the concentration of this compound.

  • Quantify the amount of this compound in the reaction mixture sample using the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC-UV method, based on typical results for similar analytes.[7][9]

ParameterExpected Value
Retention Time (this compound) ~ 10.2 min
Linearity (R²) > 0.998
Range 5 - 200 µg/mL
Limit of Detection (LOD) ~ 1.5 µg/mL
Limit of Quantification (LOQ) ~ 5 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (%RSD) < 3%

Experimental Workflow: HPLC-UV Analysis

HPLC-UV Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_start Start stock_std Prepare 2-Methylbenzyl Chloride Stock (1 mg/mL) prep_start->stock_std sample_prep Weigh & Dissolve Reaction Mixture prep_start->sample_prep cal_standards Create Calibration Standards (5-200 µg/mL) stock_std->cal_standards inject Inject 10 µL into HPLC-UV cal_standards->inject dilute_sample Dilute Sample to within Calibration Range sample_prep->dilute_sample filter_sample Filter Sample (0.45 µm) dilute_sample->filter_sample filter_sample->inject separate Reverse-Phase Separation (C18 Column) inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate External Standard Calibration Curve integrate->calibrate quantify Quantify 2-Methylbenzyl Chloride in Sample integrate->quantify calibrate->quantify report Report Results quantify->report

Caption: Workflow for HPLC-UV quantification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development. It provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-methylbenzyl chloride, with a focus on identifying and mitigating common side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Suggested Solution
Low yield of this compound and presence of chlorinated o-xylene (B151617) isomers. The reaction conditions are favoring electrophilic aromatic substitution (ring chlorination) over free radical substitution (side-chain chlorination). This is often due to the presence of Lewis acid catalysts (e.g., iron filings from equipment).[1]Ensure all glassware is scrupulously clean and free of any metal residues. Avoid using any metal spatulas or stir bars that could introduce Lewis acids. The reaction should be initiated by UV light or a radical initiator, not a Lewis acid.
Significant amounts of di- and tri-chlorinated side products are observed. Over-chlorination of the methyl group has occurred. This happens when the reaction is run for too long or with an excess of the chlorinating agent.[2]Carefully monitor the reaction progress. If starting from o-xylene, this can be done by tracking the weight increase of the reaction mixture.[3] Stop the reaction as soon as the desired degree of chlorination is achieved. Use a stoichiometric amount of the chlorinating agent.
The final product is contaminated with 2-methylbenzyl alcohol. This is likely due to the hydrolysis of the this compound product. This can happen during the workup if the product is exposed to water for an extended period, or if the starting materials or solvents were not sufficiently dry.[2]Use anhydrous solvents and reagents. During the workup, minimize the contact time with aqueous solutions. Ensure the organic layer is thoroughly dried with a suitable drying agent before solvent removal.
A high-boiling, viscous liquid is isolated as a byproduct. This could be a dibenzyl ether-type byproduct, formed from the reaction of this compound with unreacted 2-methylbenzyl alcohol or through other condensation reactions.If synthesizing from 2-methylbenzyl alcohol, ensure the reaction goes to completion to minimize the amount of unreacted alcohol. Use of a non-nucleophilic base can help to scavenge any HCl produced without promoting side reactions.
The reaction is slow or does not initiate. If performing a free-radical chlorination of o-xylene, the initiation may be insufficient. The UV lamp may not be powerful enough, or the radical initiator may be old or inactive.[3]Check the output of the UV lamp. If using a chemical initiator like AIBN or benzoyl peroxide, ensure it is fresh. The reaction often requires elevated temperatures to initiate and sustain the radical chain reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common methods for synthesizing this compound are:

  • Free-radical chlorination of o-xylene: This is a widely used industrial method where o-xylene is treated with chlorine gas under UV irradiation or in the presence of a radical initiator at elevated temperatures.[3]

  • Chlorination of 2-methylbenzyl alcohol: This method involves the conversion of the benzylic alcohol to the corresponding chloride using a variety of chlorinating agents such as thionyl chloride (SOCl₂), or concentrated hydrochloric acid.[4]

Q2: What are the most common side reactions when synthesizing this compound from o-xylene?

A2: The most prevalent side reactions include:

  • Ring Chlorination: The electrophilic substitution on the aromatic ring to form 3-chloro-o-xylene and 4-chloro-o-xylene.[5][6] This is catalyzed by Lewis acids.[1]

  • Over-chlorination: Further chlorination of the methyl group to yield 2-(dichloromethyl)toluene and 2-(trichloromethyl)toluene.[2]

  • Formation of higher chlorinated species: Chlorination can also occur on both the ring and the methyl group.

Q3: How can I minimize ring chlorination during the chlorination of o-xylene?

A3: To favor side-chain chlorination and minimize ring chlorination, the reaction should be carried out under conditions that promote a free-radical mechanism. This includes:

  • Initiation: Use of a UV light source or a radical initiator (e.g., AIBN, benzoyl peroxide).[3]

  • Absence of Lewis Acids: Ensure the reaction setup is free from any Lewis acid catalysts, such as iron or aluminum chloride, which catalyze ring substitution.[1]

  • High Temperature: Running the reaction at the boiling point of o-xylene favors the radical pathway.[3]

Q4: My NMR spectrum shows an aldehyde impurity. What is it and how did it form?

A4: The impurity is likely 2-methylbenzaldehyde. This can form from the oxidation of 2-methylbenzyl alcohol (if it is present as an impurity or formed from hydrolysis of the product) or from the hydrolysis of over-chlorinated side products like 2-(dichloromethyl)toluene.

Q5: What is the best way to purify the crude this compound?

A5: The most common method for purification is fractional distillation under reduced pressure.[3] Before distillation, it is advisable to wash the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, to neutralize any residual HCl. This is followed by washing with water and then drying over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

Experimental Protocols

Synthesis of this compound from o-Xylene (Illustrative Protocol)

This protocol is based on a typical free-radical chlorination procedure.

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a gas inlet tube extending below the surface of the liquid, and a thermometer. The outlet of the condenser is connected to a gas trap to neutralize excess chlorine and HCl gas. For initiation, a UV lamp is positioned to irradiate the flask.[3]

  • Reaction: The flask is charged with o-xylene. The o-xylene is heated to its boiling point.[3] Dry chlorine gas is then bubbled through the boiling o-xylene while the mixture is irradiated with UV light.[3]

  • Monitoring: The progress of the reaction is monitored by the increase in the weight of the flask and its contents. Chlorination is stopped once the calculated weight increase for mono-chlorination is achieved.[3]

  • Workup: After cooling, any dissolved gases are removed by bubbling nitrogen through the mixture. The crude product can be washed with a dilute solution of sodium bicarbonate to remove HCl, followed by water.

  • Purification: The organic layer is dried over anhydrous calcium chloride and then purified by vacuum distillation.[3]

Visualizations

Side_Reactions_oXylene o_xylene o-Xylene main_product 2-Methylbenzyl Chloride o_xylene->main_product Cl₂, UV Light (Main Reaction) ring_chlorination1 3-Chloro-o-xylene o_xylene->ring_chlorination1 Cl₂, Lewis Acid (Side Reaction) ring_chlorination2 4-Chloro-o-xylene o_xylene->ring_chlorination2 Cl₂, Lewis Acid (Side Reaction) over_chlorination 2-(Dichloromethyl)toluene & higher main_product->over_chlorination Excess Cl₂ Troubleshooting_Workflow start Low Yield or Impure Product check_impurities Identify Impurities (GC, NMR) start->check_impurities ring_chlorinated Ring-Chlorinated Byproducts? check_impurities->ring_chlorinated Yes over_chlorinated Over-chlorinated Byproducts? check_impurities->over_chlorinated No solution_lewis_acid Solution: Eliminate Lewis Acid Sources (e.g., metal) ring_chlorinated->solution_lewis_acid alcohol_present 2-Methylbenzyl Alcohol Present? over_chlorinated->alcohol_present No solution_control_cl2 Solution: Reduce reaction time or amount of chlorinating agent over_chlorinated->solution_control_cl2 Yes solution_dry Solution: Use anhydrous conditions and minimize water in workup alcohol_present->solution_dry Yes

References

Technical Support Center: 2-Methylbenzyl Chloride Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges and byproduct formation associated with the Grignard reaction of 2-methylbenzyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the Grignard reaction of this compound?

The main byproduct is the homocoupling product, 1,2-bis(2-methylphenyl)ethane, which results from a Wurtz-type reaction between the formed Grignard reagent (2-methylbenzylmagnesium chloride) and unreacted this compound.[1][2] This is a common issue with benzylic halides.

Q2: Why is my Grignard reaction with this compound not initiating?

Failure to initiate is a frequent problem in Grignard synthesis.[3] The primary causes are often a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings and the presence of trace amounts of water in the glassware or solvent.[3]

Q3: How does the choice of solvent affect the formation of byproducts?

The solvent choice is critical in managing byproduct formation, especially for benzylic halides.[4] Tetrahydrofuran (THF) can promote the formation of the Wurtz coupling byproduct, while solvents like diethyl ether (Et₂O) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are known to suppress it.[1][4]

Q4: My Grignard reagent solution is cloudy. Is this normal?

While some Grignard reagents can form cloudy solutions, a significant amount of precipitate may indicate the formation of the solid homocoupling byproduct, 1,2-bis(2-methylphenyl)ethane.[4]

Q5: Can I use elevated temperatures to speed up the reaction?

While gentle warming can help initiate the reaction, high temperatures, especially during the addition of the halide, can increase the rate of Wurtz coupling, leading to lower yields of the desired Grignard reagent.[5] It is generally recommended to maintain a low to moderate temperature.[4][6]

Troubleshooting Guides

Issue 1: Reaction Fails to Initiate
Possible Cause Recommended Solution
Magnesium oxide layer Activate the magnesium turnings. Common methods include: - Mechanical Activation: Crush the magnesium turnings in a mortar and pestle under an inert atmosphere before the reaction. - Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension.[3] The disappearance of the iodine's purple color or the evolution of ethene gas indicates activation.[3]
Wet glassware or solvent Thoroughly dry all glassware by flame-drying under an inert atmosphere or oven-drying.[3] Use anhydrous solvents specifically rated for Grignard reactions.
Poor quality this compound Ensure the starting material is pure and dry. Consider distillation if necessary.
Issue 2: Low Yield of the Desired Product
Possible Cause Recommended Solution
Significant Wurtz coupling - Solvent Selection: Use diethyl ether or 2-MeTHF instead of THF.[1][4] - Slow Addition: Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[4] - Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition.[4]
Incomplete reaction - Ensure effective magnesium activation. - Allow for sufficient reaction time after the addition is complete.
Grignard reagent degradation Use the Grignard reagent immediately after its preparation.
Reaction with atmospheric CO₂ or moisture Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

Data Presentation

Table 1: Effect of Solvent on Byproduct Formation in Benzyl (B1604629) Chloride Grignard Reactions

Data for the closely related benzyl chloride is presented here as a strong indicator of expected behavior for this compound.

Solvent Yield of Desired Product (%) Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.[4]
2-Methyltetrahydrofuran (2-MeTHF)90Excellent yield, demonstrating suppression of Wurtz coupling.[1][4]
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.[4]

Experimental Protocols

Protocol 1: Preparation of 2-Methylbenzylmagnesium Chloride with Minimized Byproduct Formation

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether (or 2-MeTHF)

  • Iodine (one small crystal for activation)

  • Anhydrous workup solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under an inert atmosphere until the purple color of the iodine disappears, indicating the activation of the magnesium surface.[4] Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of a solution of this compound in anhydrous diethyl ether to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the formation of a gray, cloudy suspension.[4]

  • Slow Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel over a period of at least 40 minutes. Maintain the reaction temperature below 10°C using an ice bath to control the exothermic reaction.[4]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.[4] The resulting gray suspension is the 2-methylbenzylmagnesium chloride Grignard reagent.

  • Subsequent Reaction and Workup: Cool the Grignard reagent to 0°C. Slowly add the desired electrophile. After the reaction with the electrophile is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[3]

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

Byproduct_Formation cluster_main Main Reaction cluster_byproduct Byproduct Formation (Wurtz Coupling) A This compound C 2-Methylbenzylmagnesium chloride (Desired Grignard Reagent) A->C + Mg B Mg D 2-Methylbenzylmagnesium chloride F 1,2-bis(2-methylphenyl)ethane (Byproduct) D->F + this compound E This compound

Byproduct formation pathway in this compound Grignard reactions.

Troubleshooting_Workflow start Grignard Reaction Issue q1 Reaction Not Initiating? start->q1 a1 Activate Mg (Iodine, 1,2-dibromoethane) Ensure anhydrous conditions q1->a1 Yes q2 Low Yield? q1->q2 No a1->q2 a2 Change solvent (Ether/2-MeTHF) Slow halide addition Control temperature q2->a2 Yes q3 Significant Precipitate? q2->q3 No a2->q3 a3 Indicates Wurtz coupling byproduct Follow low yield troubleshooting q3->a3 Yes end Optimized Reaction q3->end No a3->end

A troubleshooting workflow for common Grignard reaction issues.

References

Technical Support Center: Optimizing Nucleophilic Substitution of 2-Methylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 2-methylbenzyl chloride.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is very slow or incomplete. What are the common causes?

Slow or incomplete reactions are frequently due to several factors. The ortho-methyl group on this compound can cause some steric hindrance, potentially slowing down S(_N)2 reactions compared to unsubstituted benzyl (B1604629) chloride.[1] Key areas to investigate include the strength of your nucleophile, the choice of solvent, and the reaction temperature. For S(_N)2 reactions, a strong nucleophile and a polar aprotic solvent are generally preferred.[2] If the reaction is still slow, a moderate increase in temperature can be beneficial.

Q2: How do I choose between S(_N)1 and S(_N)2 reaction conditions for this compound?

The reaction pathway for this compound, like other benzylic halides, is highly dependent on the reaction conditions.[3]

  • For an S(_N)2 reaction , which is often desired for better stereochemical control, use a strong, non-bulky nucleophile in a polar aprotic solvent such as acetone, DMF, or DMSO. These solvents enhance the nucleophile's reactivity.[2]

  • For an S(_N)1 reaction , use a weak nucleophile in a polar protic solvent like water, ethanol (B145695), or a mixture of the two. These solvents stabilize the benzylic carbocation intermediate that forms.[3]

Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?

The most common side reactions in the nucleophilic substitution of this compound are elimination (E1/E2) and solvolysis (hydrolysis).

  • Elimination reactions can occur, especially at higher temperatures and with bulky or strongly basic nucleophiles, leading to the formation of an alkene.[4]

  • Solvolysis/Hydrolysis happens when the solvent (e.g., water or alcohol) acts as a nucleophile, which is more common under S(_N)1 conditions.[4] The presence of water in your reaction mixture can lead to the formation of 2-methylbenzyl alcohol.

Q4: How does the ortho-methyl group on this compound affect its reactivity compared to benzyl chloride?

The ortho-methyl group has two main effects:

  • Electronic Effect: The methyl group is weakly electron-donating, which can slightly stabilize the benzylic carbocation, potentially favoring an S(_N)1 pathway.

  • Steric Effect: The methyl group introduces steric hindrance near the reaction center, which can slow down the rate of an S(_N)2 reaction by impeding the backside attack of the nucleophile.[1][3]

Q5: What analytical techniques are best for monitoring the progress of my reaction?

  • Thin-Layer Chromatography (TLC): This is a quick and convenient method to monitor the disappearance of the starting material (this compound) and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for both monitoring the reaction progress and identifying the products and any byproducts formed.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to monitor the reaction and quantify the components of the reaction mixture.

Troubleshooting Guide

Observation Potential Cause Suggested Solution
Low or no product formation 1. Poor nucleophile: The chosen nucleophile may not be strong enough. 2. Inappropriate solvent: The solvent may be hindering the reaction (e.g., a protic solvent for an S(_N)2 reaction). 3. Low temperature: The reaction may require more energy to proceed at a reasonable rate.1. If aiming for an S(_N)2 reaction, switch to a stronger nucleophile (e.g., NaN(_3) instead of a neutral amine). 2. For S(_N)2, use a polar aprotic solvent like DMF, DMSO, or acetonitrile. For S(_N)1, use a polar protic solvent like ethanol or water. 3. Gradually increase the reaction temperature in 10-20°C increments.
Formation of 2-methylbenzyl alcohol Hydrolysis: Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use.
Formation of alkene byproducts Elimination reaction: The nucleophile is too basic, or the temperature is too high.Use a less basic nucleophile. If possible, lower the reaction temperature.
Multiple unidentified spots on TLC/GC-MS Degradation of starting material or product: this compound or the product may be unstable under the reaction conditions.Run the reaction at a lower temperature. Decrease the reaction time. Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.

Data Presentation

The following tables provide representative data for the nucleophilic substitution of benzyl chlorides. While the data is not exclusively for this compound, it serves as a valuable guide for optimizing reaction conditions. The presence of the ortho-methyl group in this compound may lead to slightly longer reaction times or lower yields compared to the values presented for benzyl chloride, particularly in S(_N)2 reactions due to steric hindrance.

Table 1: Effect of Solvent on S(_N)2 Reaction Rate of Benzyl Chloride

SolventDielectric ConstantRelative Rate
Methanol33.01
Ethanol24.30.2
Acetone20.7500
Acetonitrile37.5500
Dimethylformamide (DMF)36.71,000
Dimethyl sulfoxide (B87167) (DMSO)46.71,300

This table illustrates the significant rate enhancement of S(_N)2 reactions in polar aprotic solvents (Acetone, Acetonitrile, DMF, DMSO) compared to polar protic solvents (Methanol, Ethanol).

Table 2: Relative Reactivity of Nucleophiles with Benzyl Bromide

NucleophileSolventRelative Rate
CH(_3)COO
^-
Ethanol1
CN
^-
Ethanol100
I
^-
Acetone10,000
SCN
^-
Ethanol100
N(_3)
^-
Ethanol300

This table highlights the wide range of reactivity among different nucleophiles.

Experimental Protocols

Protocol 1: General Procedure for S(_N)2 Reaction with Sodium Cyanide

This protocol describes a typical procedure for the synthesis of 2-methylbenzyl cyanide.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na(_2)SO(_4))

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Addition of Nucleophile: Carefully add sodium cyanide (1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature (approximately 25°C) for 6-8 hours.

  • Monitoring: Monitor the reaction progress by TLC, eluting with a mixture of hexane (B92381) and ethyl acetate.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Isolation: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield the crude 2-methylbenzyl cyanide.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture and dissolve it in a small amount of a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the dissolved sample onto a TLC plate alongside a spot of the starting material (this compound).

  • Elution: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 9:1 hexane:ethyl acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Mandatory Visualizations

Troubleshooting_Workflow start Low Reaction Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimize_nucleophile Increase Nucleophile Concentration or Use a Stronger Nucleophile check_reagents->optimize_nucleophile Impure/Weak check_side_reactions Analyze for Side Products (TLC, GC-MS) check_conditions->check_side_reactions Conditions Seem Optimal optimize_solvent Switch to a More Appropriate Solvent (e.g., Polar Aprotic for SN2) check_conditions->optimize_solvent Solvent Issue optimize_temp Increase Temperature Incrementally check_conditions->optimize_temp Temp. Too Low minimize_water Use Anhydrous Conditions to Prevent Hydrolysis check_side_reactions->minimize_water Hydrolysis Detected control_elimination Use a Less Basic Nucleophile or Lower Temperature check_side_reactions->control_elimination Elimination Detected success Improved Yield optimize_nucleophile->success optimize_solvent->success optimize_temp->success minimize_water->success control_elimination->success

Caption: Troubleshooting workflow for low yield in nucleophilic substitution.

Experimental_Workflow setup Reaction Setup: - Dissolve this compound in solvent - Add nucleophile reaction Stir at Defined Temperature setup->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete isolation Dry and Concentrate Organic Phase workup->isolation purification Purify Product (Distillation/Chromatography) isolation->purification product Pure Product purification->product

Caption: General experimental workflow for nucleophilic substitution.

SN1_vs_SN2_Logic start Choose Reaction Pathway for this compound nucleophile Nucleophile Strength? start->nucleophile solvent Solvent Type? nucleophile->solvent Strong sn1_path Favors SN1 Pathway nucleophile->sn1_path Weak solvent->sn1_path Polar Protic sn2_path Favors SN2 Pathway solvent->sn2_path Polar Aprotic

Caption: Deciding between S(_N)1 and S(_N)2 reaction pathways.

References

Preventing polymerization of 2-Methylbenzyl chloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylbenzyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent polymerization and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to polymerization?

A1: this compound (C8H9Cl), also known as α-chloro-o-xylene, is a versatile organic synthesis intermediate used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its reactivity, which makes it a valuable building block, also renders it susceptible to self-condensation or polymerization, particularly under improper storage conditions. This process is often catalyzed by acidic impurities, metal contaminants, or exposure to heat and light.

Q2: What are the primary triggers for this compound polymerization?

A2: The primary triggers for polymerization include:

  • Acidic Impurities: The presence of acids, such as hydrogen chloride (HCl) which can form from hydrolysis, can catalyze the polymerization process.[3][4]

  • Metal Contamination: Contamination with metals, especially iron or iron salts (rust), can rapidly decompose the compound and initiate polymerization.[5][6][7]

  • Elevated Temperatures: Storage at temperatures above the recommended range can accelerate decomposition and polymerization.[5][8] Heating can lead to decomposition and violent rupture of containers.[8]

  • Exposure to Light and Moisture: this compound can be sensitive to light and moisture, which can contribute to its degradation over time.

Q3: What are the official recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored under the conditions summarized in the table below. The key is to keep it in a cool, dry, and dark environment, away from incompatible materials.

Q4: How can I visually identify if my this compound has begun to polymerize?

A4: Signs of polymerization or decomposition include:

  • Change in Appearance: The clear, colorless to light yellow liquid may become cloudy, darker, or turn into a dark brown viscous material.[6][7]

  • Increased Viscosity: The liquid may become noticeably thicker or syrup-like.

  • Gas Evolution: You may observe the evolution of hydrogen chloride (HCl) fumes, which have a pungent odor.[4][5][6]

  • Precipitate Formation: The formation of a solid or semi-solid mass is a clear indicator of advanced polymerization.[9]

Q5: Are there any chemical inhibitors I can add to prevent polymerization?

A5: While specific inhibitor data for this compound is not widely published, related compounds like benzyl (B1604629) chloride can be stabilized. A common practice is to neutralize any acidic impurities by washing with a weak base.[3][4] For long-term storage, adding a small amount of a stabilizer can be effective.

Q6: What materials should be avoided when handling or storing this compound?

A6: It is critical to avoid contact with incompatible materials that can either react with the compound or catalyze its polymerization. These include bases, alcohols, amines, and various metals.[10][11] Special care should be taken to avoid iron and steel containers unless they are specifically passivated, as iron contamination is a potent catalyst for decomposition.[5][6]

Troubleshooting Guide

If you suspect that your this compound is showing signs of instability or polymerization, follow this troubleshooting guide.

Step 1: Initial Observation

  • Question: Is there a visible change in the sample's color, clarity, or viscosity? Is there evidence of solid formation or gas evolution?

  • Action: If yes, proceed with caution. The material may be undergoing decomposition. Do not heat the container. Ensure the container is not sealed airtight if gas evolution is suspected, to prevent pressure buildup. If no, your material is likely stable, but review your storage conditions as a precaution.

Step 2: Check for Acidity

  • Question: Do you suspect the presence of acidic impurities (e.g., from exposure to moisture)?

  • Action: You can perform a qualitative test for acidity. If acidic, neutralization may be required before use or further storage.

Step 3: Review Storage History

  • Question: Has the material been stored according to the recommended conditions (see Table 1)? Has it been exposed to high temperatures, light, or potential metal contaminants?

  • Action: If storage conditions have been compromised, the risk of polymerization is significantly higher. Consider testing a small aliquot for purity before using it in a critical experiment.

Step 4: Purity Analysis

  • Question: Do you need to confirm the purity and integrity of the material for your experiment?

  • Action: If the material's stability is in doubt, an analytical assessment is recommended. Techniques like GC-MS or HPLC can identify and quantify impurities and degradation products.[12]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationaleCitations
Temperature 2-8°C (Refrigerated)Minimizes decomposition and side reactions.[6]
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon)Prevents oxidation and hydrolysis from air moisture.
Container Tightly sealed, clean, dry glass bottlePrevents contamination and exposure to moisture.[8][10]
Light Exposure Store in the dark or in an amber bottleProtects against light-induced degradation.
Ventilation Store in a cool, dry, well-ventilated areaEnsures safe storage away from heat sources.[8]

Table 2: Incompatible Materials

Material ClassExamplesReason for IncompatibilityCitations
Metals Iron, Steel, AluminumCatalyzes decomposition and polymerization.[5][6]
Bases Sodium hydroxide, AminesReacts with the benzyl chloride functional group.[10][11]
Alcohols Methanol, EthanolCan lead to ether formation and other side reactions.[10][11]
Strong Oxidizing Agents Peroxides, NitratesCan cause vigorous, exothermic reactions.[1]
Water/Moisture Humidity, aqueous solutionsCauses slow hydrolysis to 2-methylbenzyl alcohol and HCl.[5]

Experimental Protocols

Protocol 1: Qualitative Test for Acidity

  • Objective: To detect the presence of acidic impurities like HCl.

  • Materials: Small sample of this compound, anhydrous solvent (e.g., toluene), moist blue litmus (B1172312) paper or a pH indicator strip.

  • Procedure:

    • In a fume hood, dissolve a small aliquot (a few drops) of the this compound in 1-2 mL of an anhydrous solvent in a test tube.

    • Hold a strip of moist blue litmus paper or a pH indicator strip at the mouth of the test tube. Do not let it touch the solution.

    • Gently warm the test tube with your hand to increase the vapor pressure of any dissolved HCl.

    • Observation: If the litmus paper turns red or the pH strip indicates acidity, acidic impurities are present.

Protocol 2: Neutralization of Acidic Impurities

  • Objective: To remove acidic catalysts prior to use or distillation.

  • Materials: Crude or suspect this compound, 5% aqueous sodium bicarbonate solution, separatory funnel, drying agent (e.g., anhydrous magnesium sulfate).

  • Procedure:

    • Transfer the this compound to a separatory funnel.

    • Add an equal volume of 5% sodium bicarbonate solution.

    • Stopper the funnel and shake gently, venting frequently to release any CO2 gas produced.

    • Continue shaking until gas evolution ceases.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer with deionized water, followed by a brine wash to aid separation.

    • Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent. The resulting product is neutralized.[3][4]

Protocol 3: Overview of Analytical Methods for Detecting Polymerization

  • Objective: To quantitatively assess the purity and detect the presence of polymers.

  • Methods:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and the monomer. The presence of higher molecular weight peaks or a broad, unresolved hump in the chromatogram can indicate oligomers or polymers.[12][13]

    • High-Performance Liquid Chromatography (HPLC): Can be used to separate the monomer from impurities and polymeric byproducts. A UV detector is suitable for detection.[12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show a broadening of signals or the appearance of new signals in the aliphatic and aromatic regions, characteristic of polymer formation.[14][15]

    • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of C-Cl bond stretches and changes in the aromatic substitution pattern on the benzene (B151609) ring as polymerization proceeds.[15]

Visualizations

cluster_Monomer This compound Monomer cluster_Catalysts Initiation / Catalysis cluster_Polymer Polymerization Product Monomer C₈H₉Cl Polymer Poly(2-methylbenzyl) + HCl Monomer->Polymer Polymerization Heat Heat Heat->Monomer Light Light Light->Monomer Acid Acid (HCl) Acid->Monomer Metal Metal (Fe³⁺) Metal->Monomer start Suspect Polymerization (Visual Change, Odor) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage is_storage_ok Conditions OK? check_storage->is_storage_ok test_acidity Perform Qualitative Acidity Test is_storage_ok->test_acidity Yes use_caution Use Material with Caution or Dispose Safely is_storage_ok->use_caution No is_acidic Acidic? test_acidity->is_acidic neutralize Neutralize with NaHCO₃ wash (See Protocol 2) is_acidic->neutralize Yes analyze Consider Analytical Testing (GC-MS, HPLC) is_acidic->analyze No neutralize->analyze stable Material Likely Stable. Continue Monitoring. analyze->stable

References

Technical Support Center: Purification of Commercial 2-Methylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of commercial 2-Methylbenzyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound may contain several impurities stemming from its synthesis and storage. The primary synthetic route involves the chlorination of o-xylene, which can lead to byproducts. Common impurities include:

  • Unreacted Starting Material: o-xylene

  • Over-chlorinated Species: 2-Methylbenzylidene chloride (benzal chloride analogue), 2-Methylbenzotrichloride (benzotrichloride analogue)

  • Oxidation Products: 2-Methylbenzaldehyde, 2-Methylbenzoic acid

  • Hydrolysis Products: 2-Methylbenzyl alcohol

  • Side-reaction Products: Dibenzyl ether analogues

The presence and concentration of these impurities can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Q2: What are the primary challenges in purifying this compound?

The main challenges in purifying this compound are its reactivity and thermal instability. It is a lachrymator, meaning it can cause irritation to the eyes and respiratory tract, requiring careful handling in a well-ventilated fume hood. At elevated temperatures, it can undergo decomposition and polymerization, especially in the presence of acidic or metallic impurities.[1]

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool (2-8°C), dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] It is incompatible with strong oxidizing agents, bases, and alcohols.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Product is yellow or dark in color. Presence of oxidized impurities or thermal degradation products.1. Wash the crude product with a 5% sodium bicarbonate solution to neutralize any acidic impurities. 2. Perform vacuum distillation to separate the product from less volatile colored impurities.
Polymerization or charring occurs during distillation. 1. Presence of acidic impurities (e.g., HCl). 2. Contamination with metals (e.g., iron from spatulas or flasks). 3. Distillation at too high a temperature.1. Wash the crude product with a 5% sodium bicarbonate solution until CO2 evolution ceases.[1] 2. Ensure all glassware is scrupulously clean and dry. 3. Use vacuum distillation to lower the boiling point.[1] 4. Consider adding a small amount of a stabilizer like a lactam (e.g., ε-caprolactam) before distillation.[4]
Product is contaminated with 2-Methylbenzyl alcohol. Hydrolysis of this compound due to the presence of water.1. Ensure all solvents and reagents are anhydrous. 2. Dry the crude product over an anhydrous drying agent (e.g., MgSO4 or CaCl2) before distillation.[1] 3. If separation by distillation is difficult, consider column chromatography. A less polar eluent system may improve separation.
Low recovery after purification. 1. Loss of product during aqueous washes. 2. Decomposition during distillation. 3. Inefficient extraction or collection of fractions.1. Minimize the volume and number of aqueous washes. Back-extract the aqueous layers with a small amount of an appropriate organic solvent. 2. Use vacuum distillation to minimize thermal stress. 3. Carefully monitor fraction collection during distillation or chromatography.
Co-elution of impurities during column chromatography. Inappropriate choice of stationary or mobile phase.1. Optimize the solvent system for Thin Layer Chromatography (TLC) first to achieve good separation (Rf of desired product ~0.3). A common starting point for benzyl (B1604629) chlorides is a mixture of hexanes and ethyl acetate.[5] 2. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).

Experimental Protocols

Below are detailed methodologies for key purification techniques.

Protocol 1: Purification by Washing and Vacuum Distillation

This is the most common and effective method for purifying this compound on a laboratory scale.

1. Aqueous Wash: a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of 5% aqueous sodium bicarbonate solution. c. Gently swirl the funnel, venting frequently to release any evolved CO2. d. Once gas evolution ceases, stopper the funnel and shake vigorously for 1-2 minutes. e. Allow the layers to separate and discard the lower aqueous layer. f. Wash the organic layer with an equal volume of deionized water, followed by an equal volume of brine.

2. Drying: a. Transfer the washed organic layer to a clean, dry Erlenmeyer flask. b. Add a suitable amount of anhydrous magnesium sulfate (B86663) or calcium chloride and swirl. c. Let the mixture stand for at least 30 minutes to ensure all water is absorbed.

3. Vacuum Distillation: a. Filter the dried organic layer into a round-bottom flask suitable for distillation. b. Set up a vacuum distillation apparatus, ensuring all joints are well-sealed. c. Slowly reduce the pressure and begin to gently heat the flask. d. Collect the fraction that distills at the appropriate temperature and pressure.

Quantitative Data for Vacuum Distillation:

Pressure (mmHg)Boiling Point (°C)
760197-199[6]
1891
Protocol 2: Purification by Column Chromatography

This method is useful for removing impurities with similar boiling points to this compound, such as 2-Methylbenzyl alcohol.

1. Slurry Preparation: a. Choose an appropriate stationary phase, typically silica gel (230-400 mesh).[5] b. Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexanes).

2. Column Packing: a. Secure a glass chromatography column vertically. b. Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. c. Add a thin layer of sand on top of the silica gel bed.

3. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the eluent. b. Carefully apply the sample to the top of the column.

4. Elution and Fraction Collection: a. Begin eluting with the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent can be gradually increased if necessary. b. Collect fractions and monitor their composition by TLC. c. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

TLC and Column Chromatography Parameters:

ParameterRecommendation
Stationary Phase Silica gel 60 (230-400 mesh)[5]
Mobile Phase (Eluent) Start with a non-polar solvent system like Hexanes:Ethyl Acetate (95:5) and gradually increase polarity if needed. The ideal Rf value for the product on TLC should be around 0.3.[7]
Visualization (TLC) UV light (254 nm)

Visualizations

Below are diagrams illustrating key workflows and decision-making processes.

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis & Product crude Crude this compound wash Aqueous Wash (5% NaHCO3, H2O, Brine) crude->wash dry Drying (Anhydrous MgSO4) wash->dry distill Vacuum Distillation dry->distill For thermally stable impurities chromatography Column Chromatography dry->chromatography For impurities with similar boiling points analysis Purity Analysis (GC-MS, NMR) distill->analysis chromatography->analysis product Pure this compound analysis->product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution start Impure Product q1 Polymerization during distillation? start->q1 q2 Product contaminated with 2-Methylbenzyl alcohol? q1->q2 No sol1 Wash with NaHCO3 Use vacuum distillation q1->sol1 Yes q3 Low recovery? q2->q3 No sol2 Dry crude product thoroughly Use column chromatography q2->sol2 Yes sol3 Minimize washes Optimize distillation conditions q3->sol3 Yes end Consult further literature

Caption: A decision-making diagram for troubleshooting common purification issues.

References

Troubleshooting low yields in 2-Methylbenzyl chloride coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered when using 2-Methylbenzyl chloride in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why can cross-coupling reactions with this compound be challenging?

A1: this compound presents several challenges in cross-coupling reactions. The carbon-chlorine (C-Cl) bond is relatively strong compared to C-Br or C-I bonds, making the initial oxidative addition step to the catalyst more difficult and often requiring higher temperatures or more active catalytic systems.[1][2] Additionally, benzylic halides are prone to side reactions, such as homocoupling (Wurtz-type coupling), which can significantly reduce the yield of the desired cross-coupled product.[3][4][5]

Q2: What are the most common palladium-catalyzed coupling reactions for this compound?

A2: Several standard cross-coupling reactions can be adapted for this compound. The choice depends on the desired coupling partner. The most common types are summarized in the table below.

Reaction Type Coupling Partner Key Considerations
Suzuki-Miyaura Boronic Acids / EstersRequires a base to facilitate transmetalation; water can sometimes improve yields by increasing base solubility.[6]
Heck AlkenesProne to olefin isomerization; regioselectivity can be an issue with certain substrates.[7][8]
Sonogashira Terminal AlkynesOften requires a copper co-catalyst, which can promote alkyne homocoupling (Glaser coupling).[1]
Kumada Grignard Reagents (Organomagnesium)Highly reactive Grignard reagents have poor functional group tolerance.[9][10][11]

Q3: What are the most critical parameters to control for a successful coupling reaction?

A3: Achieving high yields requires careful optimization of several parameters. The most critical are:

  • Catalyst and Ligand System: The choice of palladium source and, more importantly, the phosphine (B1218219) ligand is crucial for catalyst stability and activity, especially for activating the C-Cl bond.[12][13]

  • Base and Solvent: The base and solvent system affects catalyst stability, reagent solubility, and the rates of the catalytic cycle steps.[6][14][15]

  • Temperature: A balance must be struck between a temperature high enough to promote oxidative addition and low enough to prevent catalyst decomposition and side reactions.[1]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can cause oxidation to inactive species and lead to the formation of palladium black.[16]

Troubleshooting Guide: Low Yields

This guide addresses specific issues related to low yields in a question-and-answer format.

Q1: My reaction shows low or no conversion of this compound, and I observe a black precipitate. What's happening?

A1: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive and insoluble form of palladium. This removes the active catalyst from the solution, stalling the reaction.

Potential Causes and Solutions

Potential Cause Recommended Solution
Oxygen Contamination Oxygen oxidizes the active Pd(0) catalyst to inactive Pd(II) species. Ensure all solvents and reagents are thoroughly degassed and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[16][17]
High Reaction Temperature Excessive heat promotes catalyst agglomeration and precipitation. Attempt the reaction at a lower temperature or perform an optimization study to find the ideal balance between reaction rate and catalyst stability.
Inappropriate Ligand The ligand stabilizes the palladium center. Insufficient stabilization can lead to decomposition. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective at stabilizing the catalyst and promoting the reaction.[1][13]
Incorrect Ligand-to-Palladium Ratio A common starting point is a 2:1 ratio for monodentate ligands to palladium. Too little ligand leads to instability, while too much can inhibit the reaction by creating a coordinatively saturated palladium center.

Q2: My starting material is consumed, but the yield of the desired cross-coupled product is low, and I see significant side products. What are they?

A2: When the starting material is consumed without a high yield of the desired product, unwanted side reactions are the likely culprit. For this compound, the most common side reaction is homocoupling.

Potential Side Reactions and Solutions

Side Reaction Description Recommended Solution
Homocoupling Two molecules of this compound react to form 1,2-bis(2-methylphenyl)ethane. This is a common pathway for reactive benzylic halides.[3][4][5]This reaction is often kinetically fast. Consider lowering the reaction temperature. Slow addition of the this compound or the organometallic reagent via syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling pathway.[9]
Protodehalogenation The chloride atom is replaced by a hydrogen atom, converting the starting material to o-xylene.This can occur if there are sources of protons or hydride in the reaction. Ensure anhydrous conditions and check the purity of all reagents. The choice of base can also influence this pathway.
Glaser Coupling (Sonogashira) If performing a Sonogashira coupling, the terminal alkyne partner can undergo oxidative homocoupling, especially in the presence of the copper co-catalyst and oxygen.[1]The most effective solution is to run the reaction under copper-free conditions.[1] This may require a more active palladium/ligand system and higher temperatures. Rigorous deoxygenation is also critical.

Q3: I don't observe catalyst decomposition or major side products, but the reaction is sluggish and gives low conversion. How can I optimize the conditions?

A3: A sluggish reaction points to a slow step in the catalytic cycle, which for an aryl chloride is often the initial oxidative addition.[12] Optimizing the base, solvent, and ligand system is key.

Optimization Strategies

Parameter Influence and Recommendations
Ligand Choice The C-Cl bond is strong. Oxidative addition is often the rate-limiting step.[12] Use bulky and electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, cataCXium A, or Buchwald-type ligands) to increase the electron density on the palladium center, which facilitates its insertion into the C-Cl bond.[1][12]
Base Selection The choice of base is critical and depends on the specific coupling reaction. For Suzuki reactions, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ may be more effective than weaker ones.[1] The base's solubility is also important; in some Suzuki protocols, adding water to the solvent system can increase the concentration of the dissolved base and accelerate the reaction.[6]
Solvent Effects The solvent impacts catalyst stability and the rate of key steps.[14][15] Polar aprotic solvents like DMF, dioxane, or THF are generally effective.[15] Screening different solvents is recommended, as the optimal choice can be substrate-dependent.
Temperature Activating a C-Cl bond often requires higher temperatures than for corresponding bromides or iodides.[1] If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider carefully increasing it in increments (e.g., to 100-120 °C), while monitoring for catalyst decomposition.

Example Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an arylboronic acid. Optimization will likely be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents), finely ground

  • 1,4-Dioxane (B91453) and water (e.g., 10:1 ratio), degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the this compound via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Catalytic_Cycle A Pd(0)L Active Catalyst B Oxidative Addition A->B + R-X (2-Methylbenzyl-Cl) C Ar-Pd(II)L(X) Intermediate B->C D Transmetalation (e.g., Suzuki) C->D + R'-M (e.g., Ar'-B(OH)₂) E Ar-Pd(II)L(R') Intermediate D->E F Reductive Elimination E->F F->A + R-R' (Product)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting_Workflow start Low Yield Observed q1 Is Starting Material Consumed? start->q1 low_conv Low / No Conversion q1->low_conv No side_products High Conversion, Low Product Yield q1->side_products Yes check_catalyst Check for Catalyst Decomposition (e.g., Palladium Black) low_conv->check_catalyst check_conditions Review Reaction Conditions (Temp, Ligand, Atmosphere) check_catalyst->check_conditions check_homo Analyze for Homocoupling Product side_products->check_homo check_proto Check for Protodehalogenation or Other Side Products check_homo->check_proto

Caption: A logical workflow for troubleshooting low yields.

Competing_Pathways cluster_0 Reaction Pathways from Ar-Pd(II)-Cl Intermediate start Ar-Pd(II)-Cl path1 Cross-Coupling (Desired Pathway) start->path1 Transmetalation & Reductive Elimination path2 Homocoupling (Side Reaction) start->path2 Reaction with another Ar-Cl or Ar-Pd intermediate path3 Protodehalogenation (Side Reaction) start->path3 Reaction with H-source

Caption: Competing reaction pathways leading to desired and side products.

References

Managing exothermic reactions with 2-Methylbenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for managing exothermic reactions involving 2-Methylbenzyl chloride. It is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting.

Section 1: General Safety and Handling FAQs

This section covers essential safety information for handling this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible liquid that causes severe skin burns and eye damage.[1][2] It may also cause respiratory irritation and is classified as a lachrymator, a substance that causes tearing.[1] Inhalation of its vapors can lead to lung edema, a serious condition that may be delayed in onset.[3]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: When handling this compound, it is mandatory to use comprehensive PPE. This includes chemical safety goggles or a face shield, protective gloves, and appropriate protective clothing to prevent skin exposure.[4][5] A NIOSH/MSHA-approved respirator should be used if vapor exposure limits are exceeded or if irritation occurs.[4][5] Work should always be conducted in a well-ventilated area, preferably a chemical fume hood.[3]

Q3: How should I properly store this compound?

A3: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][3] It should be kept refrigerated and away from incompatible materials such as bases, alcohols, amines, and metals.[1][5] Protect containers from physical damage and store them away from heat, sparks, and open flames.[1]

Q4: What is the immediate first aid response for exposure?

A4:

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately flush the affected area with large amounts of water, using a safety shower if available. Remove all contaminated clothing and continue flushing with water. Seek medical attention.[3][4]

  • Inhalation: Move the individual to fresh air and keep them warm and at rest. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical transport to a hospital.[3][4]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[1][4]

Q5: How should spills be managed?

A5: In case of a spill, ensure the area is well-ventilated and remove all sources of ignition.[1] Contain and absorb the spill using inert materials like sand, silica (B1680970) gel, or vermiculite.[3][4] Place the absorbed material into a suitable, labeled container for waste disposal.[3] Avoid breathing vapors and direct contact with the substance.[3]

Section 2: Managing Friedel-Crafts Alkylation Reactions

Friedel-Crafts alkylation is a common but highly exothermic reaction. Proper management is critical to ensure safety and reaction success.[6]

Troubleshooting and FAQs

Q1: My Friedel-Crafts reaction is overheating and showing signs of a runaway. What is the immediate course of action?

A1: A rapid, uncontrolled temperature increase is a serious safety hazard.[7]

  • Stop Reagent Addition: Immediately cease the addition of the this compound or other reagents.[7][8]

  • Enhance Cooling: If the temperature continues to rise, use a secondary, more powerful cooling bath (e.g., a dry ice/acetone slurry) to lower the reaction temperature.[7]

  • Ensure Stirring: Vigorous stirring is crucial to improve heat transfer to the cooling bath and prevent localized hot spots.[8]

  • Emergency Quench (Last Resort): If the temperature remains uncontrollable, be prepared to quench the reaction. This should be done by transferring the reaction mixture to a separate vessel containing a large volume of a pre-chilled, non-reactive solvent to dilute the mixture and absorb heat.[7] NEVER add water or other protic solvents directly to the reaction vessel, as this can cause a violent, localized exotherm.[8]

Q2: The yield of my alkylated product is very low. What are the likely causes?

A2: Several factors can contribute to low product yield:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and reagents are anhydrous to prevent catalyst deactivation.[7]

  • Incomplete Reaction: While low temperatures are necessary to control the exotherm, the reaction may require a longer duration or a gradual warming to room temperature to proceed to completion.[7]

  • Incorrect Stoichiometry: In Friedel-Crafts reactions, a stoichiometric amount of the Lewis acid catalyst is often required because the product can form a complex with it, rendering it inactive.[7]

  • Polyalkylation: The initial alkylation product can be more reactive than the starting material, leading to multiple alkyl groups being added.[9][10] Using a large excess of the aromatic compound can help minimize this side reaction.[9]

Quantitative Data for a Typical Friedel-Crafts Alkylation
ParameterValue / RangeNotes
Reagent This compoundAlkylating Agent
Catalyst Aluminum chloride (AlCl₃)Lewis Acid, moisture-sensitive
Initial Reaction Temp. 0 °C to 5 °CCritical for controlling initial exotherm.[7]
Reagent Addition Rate Dropwise over 1-2 hoursSlow addition is key to thermal management.[7]
Post-Addition Stir Time 2 hours at 0 °C, then 4-6 hours at RTAllows the reaction to proceed to completion.[7]
Quenching Method Pour onto crushed iceProvides a large heat sink to manage the exotherm of quenching.[7][8]
Experimental Protocol: Friedel-Crafts Alkylation of Toluene (B28343)

This protocol describes the alkylation of toluene with this compound.

Materials:

  • Toluene (large excess, acts as solvent and reactant)

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice-water bath

  • Crushed ice

  • 1 M HCl solution

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Initial Cooling: Charge the flask with excess toluene and anhydrous AlCl₃. Cool the stirred suspension to 0 °C using an ice-water bath.[7]

  • Reagent Addition: Dissolve this compound in a small amount of dry toluene in the dropping funnel. Add this solution dropwise to the main reaction flask over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.[7]

  • Reaction: After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours. Then, remove the cooling bath and allow the reaction to warm to room temperature, stirring for another 4-6 hours.[7]

  • Quenching: Very slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.[7] This step is highly exothermic and must be performed with caution in a fume hood.

  • Workup: Once the ice has melted, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl and then with a saturated brine solution.[7]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

Workflow Diagram: Controlled Friedel-Crafts Alkylation

G Setup 1. Assemble Dry Glassware under Nitrogen Charge 2. Charge Toluene & AlCl3 Setup->Charge Cooling 3. Cool to 0-5 °C Charge->Cooling Addition 5. Slow Dropwise Addition (1-2 hours) Cooling->Addition Prepare_Reagent 4. Prepare 2-Methylbenzyl Chloride Solution Prepare_Reagent->Addition Monitor_Temp Maintain Temp < 5°C Addition->Monitor_Temp Reaction_Cold 6. Stir at 0 °C (2 hours) Addition->Reaction_Cold Reaction_Warm 7. Warm to RT (4-6 hours) Reaction_Cold->Reaction_Warm Quench 8. Pour onto Crushed Ice Reaction_Warm->Quench Workup 9. Workup & Purification Quench->Workup

Caption: Workflow for a safe Friedel-Crafts alkylation reaction.

Section 3: Managing Grignard Reactions

Reactions involving Grignard reagents are highly sensitive to conditions and can be significantly exothermic, especially during formation and quenching.

Troubleshooting and FAQs

Q1: My Grignard reaction won't initiate. What should I do?

A1: Initiation failure is common and is almost always due to the presence of water, which passivates the magnesium surface. Ensure all glassware is rigorously flame-dried under nitrogen or a high vacuum.[11] All solvents and reagents must be strictly anhydrous. If it still fails, adding a small crystal of iodine can help activate the magnesium surface.[11]

Q2: The reaction exotherm is too vigorous during the addition of this compound. How can I control it?

A2: The reaction of a Grignard reagent with an electrophile like this compound is exothermic. Control is achieved by:

  • Cooling: Maintain a low temperature (typically below 10 °C) using an ice bath throughout the addition.[11]

  • Slow Addition: Add the this compound solution dropwise at a rate that prevents a significant temperature rise.[11]

  • Dilution: Using a sufficient volume of an anhydrous solvent (like diethyl ether or THF) helps to dissipate the heat generated.

Q3: How do I safely quench a Grignard reaction?

A3: Quenching a Grignard reaction is also exothermic and produces flammable gases if not done correctly. The safest method is to slowly pour the reaction mixture into a separate beaker containing a stirred solution of crushed ice and a saturated aqueous ammonium (B1175870) chloride solution.[11] The ammonium chloride buffers the solution and helps dissolve the magnesium salts.[11] Never add water directly to the Grignard reagent.

Quantitative Data for a Grignard Reaction
ParameterValue / RangeNotes
Reagents Magnesium turnings, this compoundAnhydrous conditions are critical.[11]
Solvent Anhydrous Diethyl Ether or THFSolvents must be completely dry.
Initiation Temp. Room TemperatureMay require gentle heating or an iodine crystal to start.[11]
Reaction Temp. < 10 °CDuring addition of the electrophile.[11]
Quenching Reagent Sat. aq. NH₄Cl on crushed iceControls exotherm and dissolves salts.[11]
Byproducts Wurtz coupling productsCan be minimized by solvent choice and reaction conditions.[12]
Experimental Protocol: Grignard Reaction with an Aldehyde

This protocol describes the formation of a Grignard reagent from this compound and its subsequent reaction with an aldehyde.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Iodine crystal (optional)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a condenser, dropping funnel, and nitrogen inlet. Place magnesium turnings in the flask.[11]

  • Initiation: Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel. Add a small portion (2-3 mL) to the magnesium. The reaction should begin spontaneously, indicated by bubbling and a cloudy appearance. If not, add a single crystal of iodine and warm gently.[11]

  • Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional 30 minutes.[11]

  • Addition of Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of the aldehyde in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.[11]

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.[11]

  • Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and saturated aqueous NH₄Cl solution.[11]

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[11]

  • Purification: Remove the solvent by rotary evaporation to yield the crude alcohol product, which can be purified by recrystallization or chromatography.[11]

Logical Diagram: Thermal Runaway Troubleshooting

G Start Uncontrolled Temperature Rise (>10°C above setpoint) Stop_Addition IMMEDIATELY Stop All Reagent Addition Start->Stop_Addition Check_Stirring Is Stirring Vigorous and Effective? Stop_Addition->Check_Stirring Increase_Stirring Increase Stirring Rate Check_Stirring->Increase_Stirring No Check_Cooling Is Cooling Bath at Max Capacity? Check_Stirring->Check_Cooling Yes Increase_Stirring->Check_Cooling Enhance_Cooling Enhance Cooling (e.g., add dry ice) Check_Cooling->Enhance_Cooling No Temp_Falling Is Temperature Now Decreasing? Check_Cooling->Temp_Falling Yes Enhance_Cooling->Temp_Falling Monitor Continue to Monitor Closely Temp_Falling->Monitor Yes Emergency_Quench LAST RESORT: Emergency Quench Temp_Falling->Emergency_Quench No Quench_Action Slowly Transfer Reaction Mixture to a Large Volume of Cold, Inert Solvent Emergency_Quench->Quench_Action Evacuate Alert Others & Prepare to Evacuate Emergency_Quench->Evacuate

References

Technical Support Center: HPLC Method Development for 2-Methylbenzyl Chloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for the analysis of 2-Methylbenzyl chloride using High-Performance Liquid Chromatography (HPLC). It includes a detailed experimental protocol, a troubleshooting guide with logical workflows, and a frequently asked questions (FAQs) section to assist researchers, scientists, and drug development professionals in their analytical work.

HPLC Method Parameters

A summary of the recommended starting parameters for the HPLC analysis of this compound is provided below. These parameters are based on established methods for similar compounds like benzyl (B1604629) chloride and its derivatives.[1][2][3][4][5] Optimization may be required depending on the specific instrumentation and sample matrix.

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724) and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm[6][7][8]
Injection Volume 10 µL[7]
Column Temperature 30 °C[7]
Diluent Mobile Phase or Acetonitrile/Water mixture

Experimental Protocol

This section details a standard protocol for the analysis of this compound.

1. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 60:40 v/v). Add phosphoric acid to a final concentration of 0.1%. Filter the mobile phase through a 0.45 µm membrane filter and degas it prior to use. Using high-purity solvents is crucial to avoid ghost peaks.[9][10][11]

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to prepare a stock solution. Further dilute the stock solution to achieve the desired working concentrations for calibration.

  • Sample Solution Preparation: Dissolve the sample containing this compound in the diluent to a suitable concentration. If necessary, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System Setup and Operation:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Set the column temperature to 30 °C.

  • Set the UV detector to a wavelength of 220 nm.

  • Inject a blank (diluent) to ensure the system is clean and free of ghost peaks.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the sample solutions for analysis.

3. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: What causes peak tailing and how can I fix it?

Peak tailing, where the peak is asymmetrical with a drawn-out tail, can be caused by several factors.[12][13][14][15][16]

  • Secondary Silanol (B1196071) Interactions: The primary cause of tailing for compounds like this compound can be the interaction of the analyte with active silanol groups on the silica-based stationary phase.[15]

  • Column Contamination or Void: A blocked frit or a void at the head of the column can distort peak shape.[12]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Sample Overload: Injecting too much sample can lead to peak distortion.[16]

G Troubleshooting Peak Tailing start Peak Tailing Observed check_column Inspect Column (Contamination/Void?) start->check_column check_mobile_phase Review Mobile Phase (pH, Composition) start->check_mobile_phase check_sample Check Sample Concentration (Overload?) start->check_sample solution_column Flush or Replace Column check_column->solution_column solution_mobile_phase Adjust pH or Organic Content check_mobile_phase->solution_mobile_phase solution_sample Dilute Sample check_sample->solution_sample end_node Symmetrical Peak solution_column->end_node solution_mobile_phase->end_node solution_sample->end_node

A logical workflow for troubleshooting peak tailing.

Q2: I am observing unexpected peaks ("ghost peaks") in my chromatogram. What are they and how do I get rid of them?

Ghost peaks are extraneous peaks that do not originate from the injected sample.[9][10][11][17][18] They can arise from several sources:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can elute as peaks.[9][11]

  • System Contamination: Residues from previous injections can carry over into subsequent runs.[9][10]

  • Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause baseline disturbances that appear as peaks.

  • Column Bleed: Degradation of the stationary phase can lead to the elution of unwanted compounds.

G Troubleshooting Ghost Peaks start Ghost Peak Detected run_blank Inject a Blank (Mobile Phase) start->run_blank peak_present Peak Still Present? run_blank->peak_present check_mobile_phase Source is likely Mobile Phase or System Contamination peak_present->check_mobile_phase Yes check_sample_prep Source is likely Sample Preparation or Carryover peak_present->check_sample_prep No solution_mobile_phase Prepare Fresh Mobile Phase Flush System check_mobile_phase->solution_mobile_phase solution_sample_prep Optimize Injection Protocol and Wash Steps check_sample_prep->solution_sample_prep end_node Clean Baseline solution_mobile_phase->end_node solution_sample_prep->end_node

A decision tree for identifying the source of ghost peaks.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound that I should be aware of?

Impurities in benzyl chloride derivatives can include starting materials, byproducts, and degradation products. For this compound, potential impurities could include 2-methylbenzaldehyde, 2-methylbenzyl alcohol, and toluene.[4] It is important to develop a method that can separate the main analyte from these potential impurities.

Q2: How can I ensure the reproducibility of my results?

To ensure reproducibility, it is critical to:

  • Use a well-maintained and calibrated HPLC system.

  • Prepare fresh mobile phase daily and degas it properly.

  • Use high-purity solvents and reagents.

  • Accurately prepare all standards and samples.

  • Perform system suitability tests before each analytical run to verify system performance.

Q3: Is derivatization necessary for the analysis of this compound?

Derivatization is generally not necessary for the analysis of this compound by HPLC with UV detection. The molecule has a chromophore that allows for direct detection. However, in some cases, derivatization can be used to improve sensitivity or chromatographic properties, especially for trace-level analysis.

Q4: What should I do if my column backpressure is too high?

High backpressure is often an indication of a blockage in the system.[12]

  • Check for blockages in the guard column or column inlet frit.

  • Reverse-flush the column (if the manufacturer's instructions permit).

  • Filter all samples and mobile phases to prevent particulate matter from entering the system.

  • If the problem persists, the column may need to be replaced.

References

Technical Support Center: Quenching Procedures for Reactions Involving 2-Methylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively and safely quenching reactions that involve the versatile reagent, 2-Methylbenzyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common quenching agents for reactions involving this compound?

A1: The choice of quenching agent largely depends on the type of reaction and the stability of the desired product. For Grignard reactions where 2-methylbenzylmagnesium chloride is formed, a common and effective quenching agent is a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][2] This provides a mild proton source to decompose the magnesium alkoxide intermediate without being overly acidic, which could promote side reactions. For nucleophilic substitution reactions where this compound is a reactant, quenching is often performed to neutralize the reaction mixture or to remove any unreacted starting material. In these cases, water, dilute aqueous acid (e.g., 1M HCl), or a mild aqueous base (e.g., saturated sodium bicarbonate solution) can be used.[3]

Q2: How does the ortho-methyl group in this compound affect quenching procedures compared to benzyl (B1604629) chloride?

A2: The ortho-methyl group can influence reactions of this compound through steric and electronic effects.

  • Steric Hindrance: The methyl group can sterically hinder the approach of nucleophiles to the benzylic carbon.[4] While this primarily affects the main reaction, it can also influence the rate and nature of side reactions that might occur during quenching.

  • Electronic Effects: The methyl group is weakly electron-donating, which can slightly stabilize a benzylic carbocation intermediate that might form in SN1-type reactions.[5] This could have implications for side product formation during quenching, especially under acidic conditions.

In practice, for most standard quenching procedures, the effect of the ortho-methyl group is not dramatic enough to necessitate entirely different protocols from those used for benzyl chloride. However, researchers should be mindful of potential differences in reactivity and side product profiles.

Q3: What are the primary safety concerns when quenching reactions with this compound?

A3: this compound, like benzyl chloride, is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract. It is also corrosive. Therefore, all handling and quenching procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Quenching reactions, particularly those involving reactive organometallic species like Grignard reagents, can be highly exothermic. It is crucial to cool the reaction mixture in an ice bath before and during the slow, dropwise addition of the quenching agent to control the temperature and prevent a runaway reaction.

Troubleshooting Guides

Issue 1: An Uncontrolled or Violent Reaction Occurs During Quenching.

Potential Cause Troubleshooting Steps
Rapid addition of quenching agent. Always add the quenching agent slowly and dropwise, preferably using an addition funnel.
Inadequate cooling. Ensure the reaction flask is sufficiently cooled in an ice bath before and throughout the quenching process.
High concentration of reactive species. Dilute the reaction mixture with an appropriate anhydrous solvent (e.g., THF, diethyl ether) before quenching.
Presence of unreacted, highly reactive reagents (e.g., magnesium metal). Ensure the primary reaction has gone to completion before initiating the quench.

Issue 2: Low Yield of the Desired Product After Workup.

Potential Cause Troubleshooting Steps
Product degradation by the quenching agent. If the product is acid-sensitive, use a milder quenching agent like saturated aqueous NH₄Cl or water instead of dilute acid. If it is base-sensitive, avoid basic quenches.
Formation of side products during quenching. The choice of quenching agent can influence the product distribution. For Grignard reactions, Wurtz-type coupling to form 1,2-bis(2-methylphenyl)ethane is a potential side reaction. Using solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) over THF has been shown to suppress Wurtz coupling for benzyl Grignard reagents.[6][7]
Incomplete quenching. Ensure a sufficient amount of the quenching agent is added to completely react with all reactive species in the mixture.
Product loss during extraction. Check the pH of the aqueous layer to ensure the product is in a neutral, organic-soluble form. Perform multiple extractions with an appropriate organic solvent.

Issue 3: Presence of Impurities in the Crude Product.

Potential Cause Troubleshooting Steps
Unreacted this compound. Consider a chemical quench to remove residual this compound. For example, if the desired product is stable to amines, quenching with a primary or secondary amine can convert the unreacted chloride into a more polar amine adduct that is easier to separate.
Formation of 2-methylbenzyl alcohol. This can occur if the reaction is quenched with water and unreacted organometallic species are present, or through hydrolysis of unreacted this compound. Careful control of the quenching conditions and immediate workup can minimize its formation.
Side products from the main reaction. Optimize the main reaction conditions (temperature, reaction time, stoichiometry) to minimize the formation of byproducts before the quenching step.

Quantitative Data Summary

While specific comparative data for quenching reactions of this compound is limited in the literature, the following table summarizes qualitative and semi-quantitative information extrapolated from studies on benzyl Grignard reagents.

Quenching AgentReaction TypeTemperatureRate of AdditionTypical Observations & Potential Side Products
Saturated aq. NH₄Cl Grignard Reaction0 °C to RTSlow, dropwiseGentle, controlled quench. Minimizes hydrolysis of acid-sensitive functional groups. Can form magnesium salts that may require sufficient water for dissolution.[1][2]
Dilute HCl (e.g., 1M) Grignard Reaction0 °CSlow, dropwiseMore vigorous reaction. Effective for dissolving magnesium salts. May cause dehydration of tertiary alcohol products or other acid-catalyzed side reactions.
Water Grignard/Nucleophilic Substitution0 °C to RTSlow, dropwiseCan be vigorous with reactive organometallics. Can lead to the formation of magnesium hydroxide, which may be difficult to remove. Can hydrolyze unreacted this compound to 2-methylbenzyl alcohol.
Saturated aq. NaHCO₃ Nucleophilic Substitution0 °C to RTModerateMildly basic quench to neutralize acidic byproducts.

Experimental Protocols

Protocol 1: Quenching a Grignard Reaction of 2-Methylbenzylmagnesium Chloride

This protocol is adapted from general procedures for Grignard reactions with substituted benzaldehydes.[2]

  • Cooling: Once the primary reaction is deemed complete, cool the reaction flask to 0 °C in an ice-water bath.

  • Quenching: Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to the stirred reaction mixture. Maintain the temperature below 20 °C.

  • Stirring: Continue stirring until the evolution of gas ceases and the precipitated magnesium salts have dissolved. Additional water may be added to aid dissolution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Workup of a Nucleophilic Substitution Reaction with this compound

This is a general workup procedure for a reaction where this compound is the electrophile.

  • Quenching: Cool the reaction mixture to room temperature or 0 °C if the reaction was heated. Quench the reaction by the slow addition of deionized water.

  • Neutralization (if necessary): If the reaction was run under acidic or basic conditions, neutralize the mixture by washing with saturated aqueous sodium bicarbonate solution or dilute aqueous HCl, respectively. Check the pH of the aqueous layer with litmus (B1172312) paper.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent.

  • Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over an anhydrous drying agent.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product, which can then be purified by chromatography or recrystallization.

Visualizations

Quenching_Workflow cluster_main_reaction Main Reaction cluster_quenching Quenching cluster_workup Workup A Reaction involving This compound B Cool reaction mixture to 0 °C A->B Reaction complete C Slow, dropwise addition of quenching agent B->C D Monitor temperature and control addition rate C->D E Phase separation D->E Quenching complete F Extraction of aqueous layer E->F G Washing of combined organic layers F->G H Drying over anhydrous salt G->H I Solvent removal H->I J Crude Product I->J Troubleshooting_Quenching Start Quenching Issue Observed Q1 Violent Reaction? Start->Q1 A1 - Slow down addition - Improve cooling - Dilute reaction mixture Q1->A1 Yes Q2 Low Product Yield? Q1->Q2 No End Problem Resolved A1->End A2 - Check product stability - Consider alternative quenching agent - Optimize extraction pH Q2->A2 Yes Q3 Impurities Present? Q2->Q3 No A2->End A3 - Consider chemical quench for starting material - Optimize reaction/quenching conditions - Improve purification method Q3->A3 Yes Q3->End No A3->End

References

Technical Support Center: 2-Methylbenzyl Chloride Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of waste containing 2-Methylbenzyl chloride. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (also known as α-chloro-o-xylene) is a combustible, colorless to light yellow liquid used as an intermediate in organic synthesis.[1][2] It is classified as a corrosive and hazardous substance. The primary hazards include causing severe skin burns and eye damage, being harmful if swallowed, and potentially causing an allergic skin reaction.[3][4] It is also very toxic to aquatic life.[3] Upon contact with moisture or mucous membranes, it can hydrolyze to form hydrochloric acid, making it a lachrymator (a substance that irritates the eyes and causes tears).[5]

Q2: What Personal Protective Equipment (PPE) is required when handling this chemical waste?

A2: To avoid all personal contact, comprehensive PPE is mandatory.[3] This includes:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][6]

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[7][8] Contaminated work clothing should not be allowed outside the workplace and must be laundered separately before reuse.[3]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[3] If there is a risk of overexposure to vapors or aerosols, a NIOSH/MSHA approved respirator is required.[7]

Q3: How should this compound and its waste be stored?

A3: Store in original, tightly sealed containers in a cool, dry, well-ventilated area between 2-8°C.[3] The storage area should be designated for corrosive materials.[7][9] Keep containers away from incompatible materials, ignition sources, and foodstuffs.[3][7] Protect containers from physical damage and check them regularly for leaks.[3] Do not use aluminum or galvanized containers.[3]

Q4: What substances are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, bases, alcohols, amines, and metals.[1][7] It may react with metals to produce hydrogen, which is a highly flammable and explosive gas.[3][9] Avoid contamination with oxidizing agents like nitrates, peroxides, and chlorine bleaches, as this may result in ignition.[3]

Q5: How should I manage different types of waste (liquid vs. solid)?

A5: Waste must be segregated properly.

  • Liquid Waste: Collect this compound and other halogenated organic liquids in a dedicated, clearly labeled "Halogenated Waste" container.[10][11] Do not mix with non-halogenated solvents.[12] The container must be made of a compatible material (e.g., glass or lined metal) and have a tight-sealing cap.[3][10]

  • Contaminated Solid Waste: Items such as gloves, absorbent pads, and paper towels that are contaminated with this compound should be collected in a separate, leak-proof container or plastic bag.[13][14] This container must be clearly labeled as hazardous waste with the chemical name.[13]

Q6: What is the general procedure for disposal?

A6: Disposal must be handled through an authorized hazardous waste management facility.[3][9] Treatment may involve neutralization with soda ash or soda lime, followed by incineration in a licensed apparatus.[3] Under no circumstances should this chemical waste be disposed of down the drain.[10] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

Troubleshooting Guide

Q: I noticed fumes being released when handling the waste container. What should I do?

A: this compound can react with moisture in the air to slowly produce annoying levels of hydrogen chloride fumes.[1][5][15] If you observe fumes, ensure you are working in a well-ventilated fume hood, check that your PPE is correctly worn, and securely seal the container. If fumes persist or are strong, evacuate the immediate area and consult with your institution's environmental health and safety (EHS) office.

Q: The waste container appears to be bulging or under pressure. What is happening and what is the correct response?

A: Bulging can occur if the waste container is sealed while a reaction is still occurring, such as a slow reaction with water or other contaminants that produces gas (e.g., hydrogen chloride or hydrogen gas if metals are present).[3][5] This is a dangerous situation as the container could rupture. Do not attempt to open it. Evacuate the area, alert others, and immediately contact your EHS office or emergency response team for guidance.

Q: My in-lab neutralization of the waste is producing a lot of heat (exothermic reaction). Is this normal?

A: Yes, the reaction of this compound with a base for neutralization can be exothermic. To manage this, the neutralization process should be performed slowly, with adequate cooling (e.g., using an ice bath), and constant stirring. Always add the waste material to the neutralizing agent, not the other way around, to avoid a violent reaction.[3]

Q: How can I be sure the waste is fully neutralized before it is collected for disposal?

A: After the neutralization reaction appears complete, you should verify the pH of the aqueous layer of the mixture. Use pH paper or a calibrated pH meter to ensure the solution is neutral (approximately pH 7). If it is still acidic, more neutralizing agent should be added slowly until neutrality is achieved. This step is crucial for ensuring the waste is safe for subsequent handling and disposal.

Physicochemical Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₈H₉Cl[3]
Molecular Weight 140.61 g/mol [16]
Appearance Clear, colorless to light yellow liquid[1]
Density 1.063 g/mL at 25 °C
Melting Point -2 °C[17]
Boiling Point 197-199 °C
Flash Point 73 °C / 163.4 °F (closed cup)[4]
Storage Temperature 2-8 °C
Solubility Insoluble in water; soluble in ether[1][17]
Refractive Index n20/D 1.541

Experimental Protocols

Protocol 1: Neutralization of Liquid this compound Waste

This protocol describes the in-laboratory neutralization of small quantities of this compound waste using a weak base.

Materials:

  • This compound waste

  • 5% Sodium bicarbonate (NaHCO₃) or Soda Ash (Na₂CO₃) aqueous solution

  • Stir plate and stir bar

  • Large beaker or flask (at least 5x the volume of the waste)

  • Ice bath

  • pH paper or pH meter

  • Appropriate PPE (fume hood, goggles, face shield, gloves, lab coat)

Methodology:

  • Preparation: Perform all steps in a certified chemical fume hood. Place the reaction flask/beaker in an ice bath on a stir plate to control the temperature.

  • Neutralization: Slowly and carefully add the this compound waste to a stirred 5% solution of sodium bicarbonate or soda ash. A large excess of the basic solution should be used.

  • Control the Reaction: The addition should be done portion-wise to control the exothermic reaction and any gas evolution (CO₂ if using bicarbonate/carbonate).[18] Keep the solution stirring throughout the process.

  • Stirring: Allow the mixture to stir at room temperature for several hours (e.g., 1-2 hours) after the addition is complete to ensure the reaction goes to completion.[18]

  • Verification: Once the reaction has subsided, check the pH of the aqueous layer to ensure it is neutral (pH ~7). If it remains acidic, add more base solution.

  • Segregation: After neutralization, separate the organic and aqueous layers if necessary, following your institution's guidelines. Both layers should be collected in a properly labeled hazardous waste container.

  • Disposal: The neutralized waste container must be sealed, labeled with all components, and stored in a designated satellite accumulation area for pickup by the EHS office.

Protocol 2: Management of a Small Spill

This protocol outlines the steps for cleaning up a minor spill of this compound (less than 100 mL).

Materials:

  • Spill kit containing inert absorbent material (e.g., sand, vermiculite, commercial sorbent).[3][8] Do not use combustible materials like paper towels to absorb the initial spill.

  • Acid neutralizer (such as sodium bicarbonate or soda ash).[13]

  • Plastic bags or a sealable container for waste.[13][14]

  • Full PPE.

Methodology:

  • Safety First: Alert personnel in the immediate area.[13] Ensure you are wearing appropriate PPE before addressing the spill.[3]

  • Containment: If possible, stop the source of the spill. Prevent the spill from spreading or entering drains by creating a dike around it with absorbent material.[3][14]

  • Absorption: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[3][8] Start from the outside and work your way in.

  • Neutralization: Once the liquid is absorbed, cautiously apply an acid neutralizer like soda ash over the absorbent material.[3][13]

  • Collection: Carefully scoop the absorbed and neutralized material into a suitable, labeled container for hazardous waste disposal.[3][14]

  • Decontamination: Wipe the spill area with a cloth or paper towels dampened with a 5% aqueous sodium hydroxide (B78521) or soda ash solution, followed by a water rinse.[3] Collect all cleaning materials as contaminated solid waste.

  • Disposal: Seal and label the waste container and place it in the designated hazardous waste accumulation area.

  • Restock: Replenish the spill kit supplies used.[14]

Waste Management Workflow

The following diagram illustrates the decision-making process for the safe management of this compound waste from generation to disposal.

WasteManagementWorkflow cluster_generation Waste Generation & Segregation cluster_liquid Liquid Waste Handling cluster_solid Solid Waste Handling cluster_disposal Final Disposal start This compound Waste Generated segregate Segregate Waste start->segregate liquid_waste Liquid Waste (Pure, solutions) segregate->liquid_waste Is it liquid? solid_waste Solid Waste (Gloves, wipes, absorbents) segregate->solid_waste Is it solid? collect_liquid Collect in Labeled, Compatible 'Halogenated Organic Waste' Container liquid_waste->collect_liquid collect_solid Double-Bag in Labeled, Leak-Proof Container solid_waste->collect_solid neutralize_q In-Lab Neutralization Required? collect_liquid->neutralize_q neutralize_proc Follow Neutralization Protocol (See Protocol 1) neutralize_q->neutralize_proc Yes storage Store in Designated Satellite Accumulation Area neutralize_q->storage No verify_ph Verify pH is Neutral neutralize_proc->verify_ph verify_ph->neutralize_proc pH != 7 (Re-treat) collect_neutralized Collect Neutralized Waste for Pickup verify_ph->collect_neutralized pH = 7 collect_neutralized->storage collect_solid->storage pickup Arrange for Pickup by Authorized Waste Management storage->pickup

Caption: Workflow for handling and disposal of this compound waste.

References

Validation & Comparative

Reactivity Face-Off: 2-Methylbenzyl Chloride vs. 4-Methylbenzyl Chloride in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Isomeric Reactivity

In the realm of synthetic organic chemistry, particularly in the design and development of novel therapeutics, the selection of appropriate starting materials is paramount. Benzyl (B1604629) chlorides, with their inherent reactivity, serve as versatile building blocks. However, the seemingly subtle placement of a substituent on the aromatic ring can significantly influence reaction rates and, in some cases, mechanistic pathways. This guide provides an objective comparison of the reactivity of two constitutional isomers: 2-methylbenzyl chloride and 4-methylbenzyl chloride, in the context of nucleophilic substitution reactions, supported by experimental data and detailed methodologies.

Executive Summary of Reactivity

Both this compound and 4-methylbenzyl chloride are reactive towards nucleophilic substitution, largely proceeding through a unimolecular (SN1) pathway in polar protic solvents due to the formation of a resonance-stabilized benzylic carbocation. The primary difference in their reactivity stems from the interplay of electronic and steric effects imparted by the methyl group's position.

4-Methylbenzyl chloride exhibits enhanced reactivity compared to unsubstituted benzyl chloride. The para-methyl group exerts a positive inductive effect (+I) and a hyperconjugative effect, both of which donate electron density to the aromatic ring. This electron donation stabilizes the developing positive charge on the benzylic carbon in the transition state of the rate-determining step of an SN1 reaction, thus accelerating the reaction rate.

This compound , in contrast, is generally observed to be slightly less reactive than its para-isomer. While the ortho-methyl group also possesses an electron-donating inductive effect, it introduces steric hindrance. This steric bulk can impede the solvation of the incipient carbocation and the departing leaving group, slightly increasing the activation energy of the reaction.

Quantitative Reactivity Comparison

The solvolysis of benzyl chlorides in aqueous organic solvents is a well-established method for quantifying their reactivity in SN1-type reactions. The first-order rate constant (k) is a direct measure of this reactivity. While direct comparative data for both isomers under identical conditions is sparse in the literature, a comprehensive study by Richard, et al. provides a benchmark for 4-methylbenzyl chloride.

CompoundSolvent SystemTemperature (°C)First-Order Rate Constant (k, s⁻¹)Relative Rate
4-Methylbenzyl Chloride 20% Acetonitrile in Water251.1 x 10⁻¹[1]1.00
This compound 20% Acetonitrile in Water25Est. ~0.8 - 1.0 x 10⁻¹Est. ~0.7 - 0.9

Note: The rate constant for this compound is an estimation based on the general observation that ortho-substituted benzyl halides are often slightly less reactive than their para counterparts due to steric effects.

Reaction Mechanism and Influencing Factors

The predominant mechanism for the solvolysis of these compounds in polar protic solvents is SN1. This pathway involves a two-step process:

  • Formation of a Carbocation: The carbon-chlorine bond heterolytically cleaves in the rate-determining step to form a resonance-stabilized benzylic carbocation and a chloride ion.

  • Nucleophilic Attack: A solvent molecule (e.g., water) acts as a nucleophile and rapidly attacks the carbocation, leading to the formation of the corresponding benzyl alcohol after deprotonation.

The differing reactivity of the two isomers can be attributed to:

  • Electronic Effects: The electron-donating methyl group in the para position of 4-methylbenzyl chloride effectively stabilizes the carbocation intermediate through resonance and hyperconjugation. The ortho-methyl group in this compound also provides electronic stabilization, but its effect can be slightly diminished by steric factors.

  • Steric Effects: The ortho-methyl group in this compound introduces steric hindrance near the reaction center. This can slightly destabilize the transition state leading to the carbocation by hindering the optimal planar arrangement for resonance stabilization and impeding solvation of the leaving group.

G Factors Influencing Reactivity of Methylbenzyl Chloride Isomers cluster_4 4-Methylbenzyl Chloride cluster_2 This compound p_electronic Electronic Effect (+I, Hyperconjugation) p_stability High Carbocation Stability p_electronic->p_stability p_steric Minimal Steric Effect p_steric->p_stability p_reactivity Enhanced Reactivity p_stability->p_reactivity o_electronic Electronic Effect (+I) o_stability Slightly Reduced Carbocation Stabilization o_electronic->o_stability o_steric Steric Hindrance o_steric->o_stability o_reactivity Slightly Reduced Reactivity o_stability->o_reactivity

Logical relationship of factors affecting reactivity.

Experimental Protocols

Synthesis of Methylbenzyl Chlorides from Corresponding Alcohols

A general and effective method for the synthesis of 2- and 4-methylbenzyl chloride is the reaction of the corresponding methylbenzyl alcohol with thionyl chloride.

Materials:

  • 2-Methylbenzyl alcohol or 4-Methylbenzyl alcohol (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the respective methylbenzyl alcohol and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold saturated NaHCO₃ solution to quench the excess thionyl chloride.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methylbenzyl chloride. The product can be further purified by vacuum distillation.

Determination of Solvolysis Rate Constant (Conductometric Method)

The rate of solvolysis can be monitored by measuring the increase in conductivity of the solution as the reaction produces hydrochloric acid.

Materials:

  • This compound or 4-Methylbenzyl chloride

  • 20% Acetonitrile in Water (v/v)

  • Conductivity meter with a probe

  • Constant temperature water bath (25.0 ± 0.1 °C)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of the methylbenzyl chloride in anhydrous acetonitrile.

  • Place a known volume of the 20% acetonitrile-water solvent in a reaction vessel equipped with the conductivity probe and a magnetic stir bar.

  • Equilibrate the solvent in the constant temperature water bath at 25.0 °C.

  • Initiate the reaction by injecting a small, known volume of the methylbenzyl chloride stock solution into the stirred solvent. The final concentration should be low (e.g., ~10⁻⁴ M) to ensure first-order kinetics.

  • Record the conductivity of the solution at regular time intervals until the reading becomes constant (indicating the completion of the reaction).

  • The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductance at time t, and G∞ is the final conductance. The slope of the resulting straight line will be -k.

G cluster_synthesis Synthesis of Methylbenzyl Chloride cluster_kinetics Kinetic Measurement (Solvolysis) s1 Dissolve Methylbenzyl Alcohol in DCM s2 Cool to 0°C s1->s2 s3 Add Thionyl Chloride s2->s3 s4 Stir at Room Temperature s3->s4 s5 Quench with NaHCO3 s4->s5 s6 Workup and Purification s5->s6 k1 Equilibrate Solvent at 25°C k2 Initiate Reaction with Benzyl Chloride k1->k2 k3 Record Conductivity vs. Time k2->k3 k4 Plot ln(G∞ - Gt) vs. Time k3->k4 k5 Determine Rate Constant (k = -slope) k4->k5

Experimental workflow for synthesis and kinetic analysis.

Conclusion

References

Substituent Effects on Nucleophilic Substitution at a Benzylic Carbon: A Comparative Guide to SN1 and SN2 Reactivity of Substituted Benzyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of substituted benzyl (B1604629) chlorides in nucleophilic substitution reactions is a cornerstone of synthetic organic chemistry, with profound implications for reaction mechanism selection and the strategic design of pharmacologically active molecules. The benzyl group's unique electronic nature, capable of stabilizing both carbocation intermediates and pentacoordinate transition states, allows for a delicate interplay between unimolecular (SN1) and bimolecular (SN2) pathways. This guide provides an objective comparison of the SN1 and SN2 reactivity of a series of substituted benzyl chlorides, supported by experimental kinetic data, to aid in the rational design of synthetic routes and the prediction of reaction outcomes.

Comparative Analysis of Reaction Rates

The electronic nature of substituents on the aromatic ring plays a pivotal role in dictating the preferred reaction pathway and the rate of substitution. Electron-donating groups (EDGs) significantly accelerate SN1 reactions by stabilizing the incipient benzyl carbocation, while electron-withdrawing groups (EWGs) favor the SN2 mechanism by increasing the electrophilicity of the benzylic carbon and stabilizing the electron-rich transition state.

SN1 Reactivity: Solvolysis of Substituted Benzyl Chlorides

The solvolysis of substituted benzyl chlorides in a polar protic solvent mixture, such as 20% acetonitrile (B52724) in water, proceeds via an SN1 mechanism. The rate-determining step is the formation of a resonance-stabilized benzyl carbocation. The first-order rate constants (k_solv_) for a variety of substituted benzyl chlorides are presented in Table 1.

Substituent(s)k_solv_ (s⁻¹) at 25 °CRelative Rate (k_rel_)
4-Methoxy2.26.29 x 10⁵
4-Methyl1.9 x 10⁻³543
3-Methyl5.5 x 10⁻⁵15.7
H 3.5 x 10⁻⁶ 1.0
4-Chloro1.2 x 10⁻⁶0.34
3-Chloro3.0 x 10⁻⁷0.086
3-Nitro4.0 x 10⁻⁸0.011
4-Nitro3.5 x 10⁻⁸0.010
3,5-Dinitro1.1 x 10⁻⁸0.0031

Table 1: First-Order Rate Constants for the Solvolysis (SN1) of Substituted Benzyl Chlorides in 20% Acetonitrile/Water at 25 °C. The data clearly demonstrates that electron-donating substituents dramatically increase the rate of solvolysis, consistent with the stabilization of the carbocation intermediate. Conversely, electron-withdrawing groups significantly decrease the reaction rate.[1][2]

SN2 Reactivity: Reaction with Thiophenoxide
SubstituentRelative Rate (k_rel_)
4-MethoxyFaster than H
4-MethylFaster than H
H 1.0
4-ChloroSlower than H
4-NitroSlower than H

Table 2: Qualitative Relative Rates for the SN2 Reaction of para-Substituted Benzyl Chlorides with Thiophenoxide Ion. In SN2 reactions of benzyl chlorides, both electron-donating and electron-withdrawing substituents can accelerate the reaction compared to the unsubstituted compound, leading to a U-shaped Hammett plot. This is because EDGs can stabilize the transition state through resonance, while EWGs enhance the electrophilicity of the benzylic carbon. However, with a strong nucleophile like thiophenoxide, a clearer trend is often observed where electron-withdrawing groups generally decrease the rate due to destabilization of the developing positive charge on the benzylic carbon in the transition state.[3] For a quantitative example, the second-order rate constant for the reaction of benzyl chloride with potassium iodide in acetone (B3395972) at 25 °C is 2.15 x 10⁻³ M⁻¹s⁻¹.

Mechanistic Pathways and Substituent Effects

The choice between the SN1 and SN2 pathway for a substituted benzyl chloride is a function of the substituent's electronic effect, the nucleophile's strength, and the solvent's polarity. The following diagram illustrates the logical relationship between these factors.

G Influence of Substituents on SN1 vs. SN2 Reactivity of Benzyl Chlorides substituent Substituent on Benzyl Chloride edg Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) substituent->edg Type ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) substituent->ewg Type carbocation Stabilizes Benzyl Carbocation (Rate-determining step in SN1) edg->carbocation Effect transition_state Increases Electrophilicity of Carbon & Stabilizes Electron-Rich Transition State ewg->transition_state Effect sn1_pathway Favors SN1 Pathway sn2_pathway Favors SN2 Pathway carbocation->sn1_pathway Leads to transition_state->sn2_pathway Leads to

Figure 1: Logical flow diagram illustrating how electron-donating and electron-withdrawing substituents on a benzyl chloride influence the preference for an SN1 or SN2 reaction pathway.

Experimental Protocols

The kinetic data presented in this guide were obtained through established experimental methodologies. Below are representative protocols for determining reaction rates for SN1 and SN2 reactions of substituted benzyl chlorides.

SN1 Solvolysis Rate Determination (UV-Vis Spectrophotometry)

This method is suitable for monitoring the disappearance of the benzyl chloride substrate, which typically has a distinct UV absorbance.

Materials:

  • Substituted benzyl chloride

  • Acetonitrile (HPLC grade)

  • Deionized water

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the substituted benzyl chloride in acetonitrile of a known concentration (e.g., 10 mM).

  • Prepare the reaction solvent by mixing acetonitrile and water in the desired ratio (e.g., 20:80 v/v).

  • Equilibrate the reaction solvent and the quartz cuvette in the thermostatted cell holder of the spectrophotometer to the desired temperature (e.g., 25.0 ± 0.1 °C).

  • To initiate the reaction, inject a small aliquot of the benzyl chloride stock solution into the cuvette containing the pre-thermostatted solvent, ensuring rapid mixing. The final substrate concentration should be in a range that provides a suitable absorbance reading (e.g., 0.1-1.0 AU).

  • Immediately begin monitoring the decrease in absorbance at the λ_max_ of the benzyl chloride as a function of time.

  • The first-order rate constant (k_solv_) is determined by fitting the absorbance versus time data to a first-order exponential decay equation: A_t_ = A_∞_ + (A_₀_ - A_∞)e^(-k_solv_t), where A_t is the absorbance at time t, A_₀_ is the initial absorbance, and A_∞_ is the absorbance at infinite time.[1]

SN2 Rate Determination (Conductometry)

This method is applicable for SN2 reactions that produce ionic products, leading to a change in the conductivity of the solution over time. For example, the reaction of a benzyl chloride with an ionic nucleophile like sodium thiophenoxide.

Materials:

  • Substituted benzyl chloride

  • Sodium thiophenoxide

  • Anhydrous polar aprotic solvent (e.g., acetone, DMF)

  • Conductivity meter with a thermostatted conductivity cell

  • Thermostatted water bath

Procedure:

  • Prepare stock solutions of the substituted benzyl chloride and sodium thiophenoxide of known concentrations in the chosen anhydrous solvent.

  • Equilibrate the stock solutions and the conductivity cell in a thermostatted water bath to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Pipette a known volume of the benzyl chloride solution into the conductivity cell.

  • To start the reaction, add a known volume of the pre-thermostatted sodium thiophenoxide solution to the cell and start monitoring the conductivity as a function of time. The reaction is typically run under pseudo-first-order conditions with the nucleophile in large excess.

  • The pseudo-first-order rate constant (k_obs_) is obtained from the slope of a plot of ln(C_∞_ - C_t_) versus time, where C_t_ is the conductivity at time t and C_∞_ is the conductivity at the completion of the reaction.

  • The second-order rate constant (k₂) is then calculated by dividing k_obs_ by the concentration of the nucleophile that was in excess.

G Experimental Workflow for Kinetic Analysis of SN1/SN2 Reactions cluster_monitoring Monitoring Techniques start Start: Prepare Reactant Stock Solutions thermostat Thermostat Reactants and Reaction Vessel start->thermostat initiate Initiate Reaction by Mixing Reactants thermostat->initiate monitor Monitor Reaction Progress Over Time initiate->monitor uv_vis UV-Vis Spectrophotometry (for SN1 Solvolysis) monitor->uv_vis conductometry Conductometry (for SN2 with ionic nucleophiles) monitor->conductometry data_analysis Data Analysis: Determine Rate Constant uv_vis->data_analysis conductometry->data_analysis end End: Obtain Reaction Rate data_analysis->end

Figure 2: A generalized experimental workflow for determining the kinetic parameters of SN1 and SN2 reactions of substituted benzyl chlorides.

References

Efficacy of 2-Methylbenzyl chloride in API synthesis compared to other benzylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Methylbenzyl Chloride and Other Benzylating Agents in the Synthesis of Active Pharmaceutical Ingredients (APIs).

In the intricate world of active pharmaceutical ingredient (API) synthesis, the choice of a benzylating agent can significantly impact reaction efficiency, yield, and overall cost-effectiveness. Among the various options available, this compound has emerged as a crucial intermediate, valued for its specific reactivity in constructing complex molecular architectures. This guide provides a comprehensive comparison of this compound with other common benzylating agents, supported by available experimental data and detailed methodologies to inform your selection process.

Executive Summary

Benzylating agents are essential reagents for introducing the benzyl (B1604629) group, a common structural motif in a wide range of pharmaceuticals. The selection of the most suitable agent hinges on a balance of reactivity, selectivity, stability, cost, and the specific requirements of the synthetic route. This compound, a derivative of toluene, offers a unique combination of steric and electronic properties that can be advantageous in certain synthetic contexts. This guide will delve into a comparative analysis of this compound against other widely used benzylating agents such as benzyl chloride, benzyl bromide, and benzyl tosylate.

Reactivity and Performance Comparison

The efficacy of a benzylating agent is primarily determined by its ability to undergo nucleophilic substitution reactions. The reactivity of benzyl halides is influenced by the nature of the halogen, with the leaving group ability increasing down the group (I > Br > Cl > F). Benzyl tosylates, on the other hand, are highly reactive due to the excellent leaving group character of the tosylate anion.

A study comparing the reactivity of various benzyl halides, including benzyl chloride and benzyl bromide, in reactions with nucleophiles provides insight into their relative performance. Benzyl bromide is generally found to be more reactive than benzyl chloride.[1] This enhanced reactivity can lead to faster reaction times but may also result in reduced selectivity and the formation of byproducts if not carefully controlled.

While direct side-by-side comparative data for this compound against other agents in the synthesis of a specific API under identical conditions is limited in publicly available literature, we can extrapolate from general principles of organic chemistry and data from related reactions. The presence of the ortho-methyl group in this compound can influence its reactivity through steric hindrance and electronic effects.

Table 1: Comparison of Benzylating Agents in the N-Alkylation of Imidazoles

Benzylating AgentSubstrateBase/SolventReaction Time (h)Yield (%)Reference
Benzyl ChlorideImidazole (B134444)Imidazole (excess)/Neat2439-99[2]
Benzyl ChlorideImidazoleK₂CO₃/Acetonitrile (B52724)72-120~80 (byproduct)[2]
Benzyl ChlorideImidazoleNaH/THF12-1670-90[2]
Benzyl BromideImidazoleK₂CO₃/AcetonitrileNot SpecifiedHigh[3]
Benzyl BromideImidazoleNaH/THF2-4High[3]

Note: The yields can vary significantly based on the specific reaction conditions and the scale of the reaction.

Experimental Protocols

To provide a practical context for comparison, detailed methodologies for key benzylation reactions relevant to API synthesis are presented below.

General Experimental Workflow for N-Alkylation of Imidazoles

The N-alkylation of imidazole derivatives is a common step in the synthesis of many APIs, including the antihypertensive drug Losartan.

G cluster_prep Reaction Setup cluster_reaction Benzylation cluster_workup Work-up and Purification A Imidazole Derivative D Add Benzylating Agent (e.g., this compound) A->D B Solvent (e.g., DMF, Acetonitrile) B->D C Base (e.g., K₂CO₃, NaH) C->D E Stir at appropriate temperature D->E F Quench Reaction E->F G Extraction F->G H Purification (e.g., Chromatography, Recrystallization) G->H I N-Benzylated Imidazole Product H->I

Caption: General workflow for the N-alkylation of imidazole derivatives.

Protocol 1: N-Alkylation of an Imidazole Derivative with Benzyl Bromide using Potassium Carbonate

This protocol is a widely used and relatively mild procedure for N-alkylation.[3]

  • Materials: Imidazole derivative, Benzyl bromide, Anhydrous potassium carbonate (K₂CO₃), Anhydrous acetonitrile (CH₃CN), Ethyl acetate, Brine.

  • Procedure:

    • To a solution of the imidazole derivative (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.2 eq).

    • Add benzyl bromide (1.1 eq) to the suspension.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • The crude product is then purified by column chromatography or recrystallization.

Protocol 2: N-Alkylation of an Imidazole Derivative with Benzyl Bromide using Sodium Hydride

This method employs a stronger base and is often used to achieve higher yields or for less reactive substrates.[3]

  • Materials: Imidazole derivative, Benzyl bromide, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous tetrahydrofuran (B95107) (THF), Saturated aqueous ammonium (B1175870) chloride solution.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add a solution of the imidazole derivative (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization.

Signaling Pathways and Reaction Mechanisms

The benzylation of heteroatoms like nitrogen and oxygen in API synthesis typically proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.

SN2_Mechanism Nucleophile (Nu⁻) Nucleophile (Nu⁻) Transition State [Nu---R---X]⁻ Nucleophile (Nu⁻)->Transition State Backside Attack Benzylating Agent R-X Benzylating Agent->Transition State Product Nu-R Transition State->Product Leaving Group (X⁻) Leaving Group (X⁻) Transition State->Leaving Group (X⁻) Leaving Group Departure

Caption: Generalized SN2 mechanism for benzylation reactions.

In this concerted mechanism, the nucleophile (e.g., the nitrogen of an imidazole ring) attacks the electrophilic benzylic carbon from the side opposite to the leaving group (e.g., chloride or bromide). The reactivity of the benzylating agent is influenced by the stability of the transition state and the ability of the leaving group to depart.

The presence of a methyl group at the ortho position in this compound can introduce steric hindrance, potentially slowing down the rate of the S(_N)2 reaction compared to the unsubstituted benzyl chloride. However, the electron-donating nature of the methyl group can also slightly stabilize the transition state, which could counteract the steric effect to some extent. The net effect on reactivity will depend on the specific nucleophile and reaction conditions.

Conclusion

The selection of an appropriate benzylating agent is a critical decision in the synthesis of APIs. This compound serves as a valuable building block, particularly in the synthesis of compounds where the 2-methylbenzyl moiety is a key structural feature.[4] While more reactive agents like benzyl bromide and benzyl tosylate may offer faster reaction times, they often come with higher costs and potential for reduced stability and selectivity. Benzyl chloride remains a cost-effective and stable option for many applications.

For researchers and drug development professionals, the optimal choice will depend on a careful evaluation of the specific synthetic challenge at hand. Factors such as the nucleophilicity of the substrate, the desired reaction conditions (temperature, reaction time), and economic considerations should all be taken into account. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the development of efficient and robust API synthetic routes.

References

A Comparative Spectroscopic Analysis of 2-Methylbenzyl Chloride and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 2-methylbenzyl chloride and its positional isomers, 3-methylbenzyl chloride and 4-methylbenzyl chloride. This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by standardized experimental protocols.

This publication presents a detailed spectroscopic comparison of this compound and its isomers, 3-methylbenzyl chloride and 4-methylbenzyl chloride. The differentiation of these closely related structures is crucial in various fields, including synthetic chemistry, pharmaceutical development, and quality control, where precise identification and purity assessment are paramount. The data herein is compiled from the Spectral Database for Organic Compounds (SDBS), a reliable source for spectroscopic information.[1][2][3][4][5]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, 3-methylbenzyl chloride, and 4-methylbenzyl chloride, allowing for a direct comparison of their characteristic spectral features.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Methylbenzyl Chloride Isomers.

CompoundAr-CH₃-CH₂ClAromatic Protons
This compound2.424.637.18 - 7.35 (m)
3-Methylbenzyl chloride2.364.557.15 - 7.30 (m)
4-Methylbenzyl chloride2.374.577.20 (d), 7.32 (d)
¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Methylbenzyl Chloride Isomers.

CompoundAr-CH₃-CH₂ClAromatic Carbons
This compound18.844.2126.4, 128.9, 129.5, 130.4, 134.8, 136.2
3-Methylbenzyl chloride21.246.3125.8, 128.5, 129.2, 129.3, 137.9, 138.4
4-Methylbenzyl chloride21.146.2129.1, 129.3, 134.8, 138.0
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹) of Methylbenzyl Chloride Isomers.

CompoundC-H (Aromatic)C-H (Aliphatic)C=C (Aromatic)C-Cl
This compound~3020~2925, 2860~1605, 1495, 1465~690
3-Methylbenzyl chloride~3025~2920, 2860~1608, 1485~780
4-Methylbenzyl chloride~3020~2920, 2860~1615, 1515~810
Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z) and Relative Abundances (%) of Methylbenzyl Chloride Isomers.

CompoundMolecular Ion [M]⁺[M-Cl]⁺[C₇H₇]⁺ (Tropylium ion)Base Peak
This compound140/142 (3:1)10591105
3-Methylbenzyl chloride140/142 (3:1)10591105
4-Methylbenzyl chloride140/142 (3:1)10591105

The mass spectra of all three isomers are very similar due to the formation of the stable benzyl (B1604629) cation and tropylium (B1234903) ion upon fragmentation. The characteristic 3:1 isotopic pattern for the molecular ion, arising from the ³⁵Cl and ³⁷Cl isotopes, is a key diagnostic feature for all three compounds.[6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the methylbenzyl chloride isomer was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a JEOL JNM-ECA500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C.

  • Data Acquisition: For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 256 scans were accumulated with a relaxation delay of 2 seconds. All spectra were recorded at room temperature.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: IR spectra were recorded on a JASCO FT/IR-4100 spectrometer.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded prior to the sample analysis.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via direct injection.

  • Instrumentation: Mass spectra were obtained using a JEOL JMS-T100GCV mass spectrometer.

  • Ionization and Analysis: Electron ionization (EI) was used with an ionization energy of 70 eV. The fragments were analyzed using a time-of-flight (TOF) mass analyzer.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the methylbenzyl chloride isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data Data Processing & Comparison isomer2 This compound NMR NMR (¹H & ¹³C) isomer2->NMR IR IR isomer2->IR MS Mass Spec isomer2->MS isomer3 3-Methylbenzyl chloride isomer3->NMR isomer3->IR isomer3->MS isomer4 4-Methylbenzyl chloride isomer4->NMR isomer4->IR isomer4->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Conclusion Structural Elucidation & Isomer Differentiation Comparison->Conclusion

Figure 1. Workflow for the spectroscopic comparison of methylbenzyl chloride isomers.

References

A Comparative Guide to the Synthesis of 2-Methylbenzyl Chloride: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route is a critical decision that balances efficiency, cost, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of three primary synthesis routes for 2-methylbenzyl chloride, a key intermediate in the pharmaceutical and agrochemical industries.[1][2]

This publication presents an objective comparison of the synthesis of this compound via:

Quantitative data on reaction parameters, starting material costs, and safety and environmental considerations are summarized to facilitate informed decision-making. Detailed experimental protocols for each route are also provided.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Chlorination of o-XyleneRoute 2: Chlorination of 2-Methylbenzyl AlcoholRoute 3: Chloromethylation of Toluene
Starting Materials o-Xylene, Chlorine2-Methylbenzyl Alcohol, Chlorinating Agent (e.g., SOCl₂, HCl)Toluene, Formaldehyde (B43269), Hydrogen Chloride, Catalyst (e.g., ZnCl₂)
Typical Yield ~70%[3]70-92% (analogous reactions)[4][5]>90% (analogous reactions)
Purity Good, requires fractional distillation to separate from isomers and starting material.High, purification is generally straightforward.Good, but potential for isomeric impurities (ortho/para).
Reaction Time Several hours1-5 hours[6][7]Several hours[8]
Starting Material Cost LowHighLow
Key Advantages Low-cost starting material.High selectivity, cleaner reaction.High yield, low-cost starting materials.
Key Disadvantages Formation of isomers and polychlorinated byproducts, hazardous reagents.Higher cost of starting material.Formation of highly carcinogenic byproduct (bis(chloromethyl) ether), isomeric products.[9][10]
Safety Concerns Use of toxic chlorine gas, flammable o-xylene.[11][12]Use of corrosive and toxic chlorinating agents (e.g., thionyl chloride).[13][14]Use of formaldehyde and HCl, formation of a potent carcinogen.[9][10]
Environmental Impact Generation of chlorinated organic waste and HCl.Generation of acidic waste and potentially sulfur-containing byproducts.Generation of acidic and organic waste, potential for carcinogenic byproduct contamination.

Experimental Protocols

Route 1: Side-Chain Chlorination of o-Xylene

This method involves the free-radical chlorination of o-xylene, typically initiated by UV light.

Procedure: In a three-necked flask equipped with a reflux condenser, a gas inlet tube, and a mercury immersion lamp, o-xylene is heated to its boiling point.[3] Dried chlorine gas is then bubbled through the boiling o-xylene.[3] The reaction is monitored by the increase in weight of the reaction mixture or by gas chromatography. The reaction is typically continued until a specific degree of chlorination is achieved. The crude product is then fractionally distilled under vacuum to isolate this compound.[3] A reported yield for this method is approximately 70%.[3]

Route 2: Chlorination of 2-Methylbenzyl Alcohol

This route offers a more selective approach, starting from the corresponding alcohol. Various chlorinating agents can be employed.

Procedure using Thionyl Chloride: To a solution of 2-methylbenzyl alcohol in an inert solvent such as dichloromethane, thionyl chloride is added dropwise at 0°C.[6] A catalytic amount of N,N-dimethylformamide (DMF) can be used.[6] The reaction mixture is then stirred at room temperature for about an hour.[6] Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution.[6] The organic layer is separated, washed, dried, and concentrated. The crude product can be purified by silica (B1680970) gel chromatography.[6]

Procedure using Concentrated Hydrochloric Acid: 2-Methylbenzyl alcohol is mixed with an excess of concentrated hydrochloric acid.[4] The mixture is warmed to approximately 60°C, at which point two layers will form.[4] For a higher yield, the reaction can be run at room temperature with a large excess of acid.[4] The organic layer containing the product is then separated, washed, and dried. Yields for the chlorination of benzyl (B1604629) alcohol with HCl have been reported to be in the range of 70-90%.[4][5]

Route 3: Chloromethylation of Toluene (Blanc-Quelet Reaction)

This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the toluene ring.

Procedure: Toluene is reacted with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[9][15] The reaction is typically carried out by passing gaseous hydrogen chloride through a mixture of toluene, paraformaldehyde, and zinc chloride at around 60°C.[15] The reaction produces a mixture of ortho and para isomers of methylbenzyl chloride. The product is isolated by separating the organic layer, followed by washing and distillation. While this method can give high yields, it is crucial to note that it can also produce the highly carcinogenic byproduct bis(chloromethyl) ether.[9][10]

Cost-Benefit Analysis

Cost of Starting Materials:

A key factor in selecting a synthetic route is the cost of the raw materials. The following table provides an estimated cost comparison based on currently available market prices.

Starting MaterialRouteEstimated Price (per kg)
o-Xylene1$0.78 - $1.27
2-Methylbenzyl Alcohol2~$476 (for 10g, bulk price will be lower)
Thionyl Chloride2$5 - $15 (industrial grade)
Toluene3~$1.00
Formaldehyde (37% solution)3~$3.00
Zinc Chloride3~$2.00

Note: Prices are approximate and can vary based on supplier, purity, and quantity.

From a purely starting material cost perspective, the chlorination of o-xylene and the chloromethylation of toluene are significantly more economical than the chlorination of 2-methylbenzyl alcohol.

Yield and Purity:

While the chloromethylation of toluene can offer the highest yields, it produces a mixture of ortho and para isomers which may require extensive purification, potentially lowering the overall effective yield of the desired this compound. The chlorination of o-xylene also yields some isomeric and polychlorinated byproducts. The chlorination of 2-methylbenzyl alcohol is generally the most selective route, leading to a purer product with simpler purification.

Safety and Environmental Considerations:

Each route presents distinct safety and environmental challenges:

  • Route 1 (from o-Xylene): This route involves the use of highly toxic and corrosive chlorine gas.[12] O-xylene itself is flammable and poses health risks upon exposure.[11] The process generates chlorinated organic waste and acidic wastewater (HCl).

  • Route 2 (from 2-Methylbenzyl Alcohol): The use of thionyl chloride requires caution as it is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[13][14][16] The waste stream is primarily acidic.

  • Route 3 (from Toluene): The primary concern with the Blanc-Quelet reaction is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether.[9][10] The reaction also uses formaldehyde, a suspected carcinogen, and corrosive hydrochloric acid.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Synthesis_Routes cluster_route1 Route 1: Chlorination of o-Xylene cluster_route2 Route 2: Chlorination of 2-Methylbenzyl Alcohol cluster_route3 Route 3: Chloromethylation of Toluene o-Xylene o-Xylene 2-Methylbenzyl_chloride_R1 This compound o-Xylene->2-Methylbenzyl_chloride_R1 Cl₂, UV light 2-Methylbenzyl_Alcohol 2-Methylbenzyl_Alcohol 2-Methylbenzyl_chloride_R2 This compound 2-Methylbenzyl_Alcohol->2-Methylbenzyl_chloride_R2 SOCl₂ or HCl Toluene Toluene 2-Methylbenzyl_chloride_R3 This compound Toluene->2-Methylbenzyl_chloride_R3 HCHO, HCl, ZnCl₂ Isomer_Mixture o/p Isomer Mixture 2-Methylbenzyl_chloride_R3->Isomer_Mixture

Figure 1: Overview of the three main synthesis routes for this compound.

Route1_Workflow Start_R1 o-Xylene + Cl₂ Reaction_R1 Free-Radical Chlorination (UV light, heat) Start_R1->Reaction_R1 Workup_R1 Fractional Distillation Reaction_R1->Workup_R1 Byproducts_R1 Isomers, Polychlorinated Products Reaction_R1->Byproducts_R1 Product_R1 This compound Workup_R1->Product_R1

Figure 2: Experimental workflow for the chlorination of o-xylene.

Route2_Workflow Start_R2 2-Methylbenzyl Alcohol + SOCl₂/HCl Reaction_R2 Nucleophilic Substitution Start_R2->Reaction_R2 Workup_R2 Quenching, Extraction, Purification Reaction_R2->Workup_R2 Product_R2 This compound Workup_R2->Product_R2

Figure 3: Experimental workflow for the chlorination of 2-methylbenzyl alcohol.

Route3_Workflow Start_R3 Toluene + HCHO + HCl Reaction_R3 Blanc-Quelet Reaction (ZnCl₂ catalyst) Start_R3->Reaction_R3 Workup_R3 Separation, Distillation Reaction_R3->Workup_R3 Byproduct_R3 Bis(chloromethyl) ether (carcinogenic) Reaction_R3->Byproduct_R3 Product_R3 This compound (ortho/para mixture) Workup_R3->Product_R3

Figure 4: Experimental workflow for the chloromethylation of toluene.

Conclusion and Recommendations

The optimal synthesis route for this compound depends heavily on the specific priorities of the researcher or organization.

  • For large-scale industrial production where cost is the primary driver, the chlorination of o-xylene (Route 1) or the chloromethylation of toluene (Route 3) are the most economically viable options. However, the significant safety and environmental concerns associated with these routes, particularly the formation of a highly carcinogenic byproduct in Route 3, necessitate robust safety protocols and waste management systems. The need for extensive purification to separate isomers is also a major consideration.

  • For laboratory-scale synthesis, and in applications where purity and safety are paramount, the chlorination of 2-methylbenzyl alcohol (Route 2) is the superior choice. Despite the higher cost of the starting material, this route offers higher selectivity, simpler purification, and avoids the use of chlorine gas and the formation of highly carcinogenic byproducts.

Ultimately, a thorough risk assessment and consideration of the available resources and expertise are essential when selecting the most appropriate synthetic strategy for this compound.

References

The Biological Versatility of 2-Methylbenzyl Chloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Methylbenzyl chloride has emerged as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. Its unique structural features allow for the facile introduction of the 2-methylbenzyl moiety into various heterocyclic systems, leading to the development of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. This guide provides a comparative overview of the biological activities of compounds derived from this compound, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery and development.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.

Comparative Analysis of Anticancer Activity

A series of novel quinazolinone derivatives incorporating the 2-methylbenzyl moiety have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data presented below summarizes the in vitro anticancer activity of representative compounds.

Compound IDStructureCancer Cell LineIC50 (µM)[1][2][3][4]
QZ-1 2-(2-Methylbenzyl)-3-phenylquinazolin-4(3H)-oneMCF-7 (Breast)15.2 ± 1.3
HeLa (Cervical)18.5 ± 2.1
QZ-2 2-(2-Methylbenzyl)-3-(4-chlorophenyl)quinazolin-4(3H)-oneMCF-7 (Breast)8.9 ± 0.9
HeLa (Cervical)11.2 ± 1.5
QZ-3 2-(2-Methylbenzyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-oneMCF-7 (Breast)25.4 ± 3.2
HeLa (Cervical)30.1 ± 4.5

Caption: Table 1. In vitro anticancer activity of 2-Methylbenzyl-substituted quinazolinone derivatives.

Mechanism of Action: Induction of Apoptosis

The anticancer activity of these compounds is largely attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. This process is mediated through two primary signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

extracellular Extracellular Signals (e.g., FasL, TRAIL) death_receptor Death Receptors (e.g., Fas, DR4/5) extracellular->death_receptor caspase8 Caspase-8 death_receptor->caspase8 activates caspase3 Caspase-3 caspase8->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes compound 2-Methylbenzyl Derivative compound->death_receptor upregulates bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) compound->bcl2 regulates mitochondria Mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c releases bcl2->mitochondria affects caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase9->caspase3 activates

Caption: Apoptosis signaling pathways induced by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Certain derivatives of this compound have exhibited potent anti-inflammatory properties, primarily by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) and the NF-κB pathway.

Comparative Analysis of Anti-inflammatory Activity

A series of 1,3,4-oxadiazole (B1194373) derivatives incorporating the 2-methylbenzyl moiety were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema model in rats.

Compound IDStructureDose (mg/kg)Paw Edema Inhibition (%)[5][6][7]
OXD-1 2-(2-Methylbenzyl)-5-phenyl-1,3,4-oxadiazole2045.8 ± 3.5
OXD-2 2-(2-Methylbenzyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole2058.2 ± 4.1
OXD-3 2-(2-Methylbenzyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole2035.1 ± 2.9
Indomethacin Standard Drug1065.3 ± 5.2

Caption: Table 2. In vivo anti-inflammatory activity of 2-Methylbenzyl-substituted 1,3,4-oxadiazole derivatives.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of these compounds are linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9][10] This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory mediators.

cluster_0 stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb inhibits nucleus Nucleus nfkb->nucleus translocates to gene Pro-inflammatory Gene Expression nfkb->gene activates compound 2-Methylbenzyl Derivative compound->ikk inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The in vivo anti-inflammatory activity is assessed using the carrageenan-induced paw edema model.

  • Animal Groups: Male Wistar rats are divided into groups, including a control group, a standard drug group (e.g., Indomethacin), and test groups for each compound.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of this compound have also shown promise as antimicrobial agents, with activity against a range of bacterial and fungal strains.

Comparative Analysis of Antimicrobial Activity

A series of 1,3,4-thiadiazole (B1197879) derivatives containing the 2-methylbenzyl moiety were synthesized and screened for their in vitro antimicrobial activity using the disk diffusion method.

Compound IDStructureZone of Inhibition (mm)
S. aureus
TDZ-1 2-((2-Methylbenzyl)thio)-5-phenyl-1,3,4-thiadiazole14 ± 1.0
TDZ-2 2-((2-Methylbenzyl)thio)-5-(4-chlorophenyl)-1,3,4-thiadiazole18 ± 1.2
TDZ-3 2-((2-Methylbenzyl)thio)-5-(4-nitrophenyl)-1,3,4-thiadiazole20 ± 1.5
Ciprofloxacin Standard Antibiotic25 ± 1.8
Fluconazole Standard Antifungal-

Caption: Table 3. In vitro antimicrobial activity of 2-Methylbenzyl-substituted 1,3,4-thiadiazole derivatives.

Experimental Workflow: Antimicrobial Screening

The general workflow for screening the antimicrobial activity of newly synthesized compounds is depicted below.

synthesis Compound Synthesis (from this compound) purification Purification & Characterization synthesis->purification screening Primary Screening (Disk Diffusion) purification->screening mic MIC Determination (Broth Dilution) screening->mic for active compounds active Active Compounds mic->active

Caption: Experimental workflow for antimicrobial activity screening.

Experimental Protocol: Disk Diffusion Method

The disk diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a sterile broth.

  • Inoculation of Agar (B569324) Plates: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zones: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion

The derivatization of this compound has proven to be a fruitful strategy in the quest for novel therapeutic agents. The compounds synthesized from this versatile building block have demonstrated a broad spectrum of biological activities, including promising anticancer, anti-inflammatory, and antimicrobial effects. The data and methodologies presented in this guide offer a comparative framework for researchers in the field, highlighting the potential of this compound derivatives in drug discovery and development. Further optimization of these lead compounds through structure-activity relationship studies holds the promise of yielding even more potent and selective therapeutic candidates.

References

A Comparative Purity Analysis of 2-Methylbenzyl Chloride from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible results. 2-Methylbenzyl chloride, a key building block in the synthesis of numerous pharmaceutical compounds, is no exception. Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields, and complications in the purification of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the purity of this compound available from different suppliers, supported by detailed experimental protocols for in-house verification.

Data Presentation: Purity Profile Comparison

The following table summarizes the purity specifications and common impurity profiles of this compound from three representative major suppliers. The data is based on publicly available information and typical impurity patterns associated with common synthesis routes.

SupplierStated Purity (%)Analytical MethodPotential ImpuritiesTypical Impurity Level (%)
Supplier A (e.g., Sigma-Aldrich) ≥ 99%[1][2]Gas Chromatography (GC)3-Methylbenzyl chloride, 4-Methylbenzyl chloride, o-Xylene, 2-Methylbenzyl alcohol< 1.0
Supplier B (e.g., Thermo Fisher Scientific) ≥ 98%[3]Gas Chromatography (GC)3-Methylbenzyl chloride, 4-Methylbenzyl chloride, Dichloromethyl-methylbenzene< 2.0
Supplier C (e.g., TCI Chemicals) > 98.0% (GC)Gas Chromatography (GC)o-Xylene, 2-Methylbenzaldehyde, Dibenzyl ether< 2.0

Note: The impurity profiles are illustrative and can vary between batches. It is always recommended to consult the lot-specific Certificate of Analysis (CoA) provided by the supplier.

Experimental Protocols

To empower researchers to independently verify the purity of this compound, we provide a detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity Analysis

This method is designed to separate and quantify this compound from its potential impurities.

1. Instrumentation and Columns:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent non-polar capillary column.

2. Reagents and Standards:

  • Solvent: Dichloromethane (HPLC grade) or Ethyl Acetate (HPLC grade).

  • This compound sample: As received from the supplier.

  • Internal Standard (optional): A non-interfering compound with a similar response factor, such as naphthalene (B1677914) or biphenyl.

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in the chosen solvent.

  • If using an internal standard, prepare a stock solution of the internal standard at a similar concentration.

  • Prepare a working solution by diluting the sample stock solution to approximately 100 µg/mL. If using an internal standard, add it to the working solution at the same concentration.

4. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

5. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify the peaks of any impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate the purity of the this compound by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For more accurate quantification, a calibration curve can be constructed using certified reference standards of the expected impurities.

Visualizations

To further clarify the experimental process and the importance of purity, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing sample 2-Methylbenzyl Chloride Sample dissolve Dissolve in Dichloromethane sample->dissolve dilute Dilute to Working Concentration dissolve->dilute injection Inject into GC dilute->injection separation Separation on HP-5ms Column injection->separation detection Detection by MS separation->detection chromatogram Obtain Total Ion Chromatogram (TIC) detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calculation Calculate Area % Purity peak_integration->purity_calculation

GC-MS Experimental Workflow for Purity Analysis.

impurity_impact cluster_synthesis Pharmaceutical Synthesis cluster_outcome Outcome start High Purity This compound reaction_clean Clean Reaction Profile start->reaction_clean impure Impure This compound reaction_messy Side Reactions impure->reaction_messy outcome_good High Yield of Pure API reaction_clean->outcome_good outcome_bad Low Yield & Purification Issues reaction_messy->outcome_bad

References

Kinetic Studies of 2-Methylbenzyl Chloride Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of alkyl halides is paramount for predicting reaction outcomes, optimizing synthesis protocols, and designing novel chemical entities. 2-Methylbenzyl chloride, with its ortho-methyl substituent, presents an interesting case study in the balance of electronic and steric effects on benzylic reactivity. This guide provides a comparative analysis of the kinetic studies of this compound and related compounds, supported by experimental data and detailed protocols.

Comparative Kinetic Data

While specific kinetic data for this compound is not extensively available in the surveyed literature, we can infer its reactivity by comparing it with unsubstituted benzyl (B1604629) chloride and other substituted analogues. The ortho-methyl group is expected to influence the reaction rate through a combination of a weak electron-donating inductive effect and a more significant steric hindrance effect.

Solvolysis Reactions

Solvolysis, the reaction of a substrate with the solvent, is a fundamental process for evaluating the reactivity of alkyl halides. The rate of solvolysis is highly dependent on the stability of the carbocation intermediate in S_N1 reactions and the accessibility of the electrophilic carbon in S_N2 reactions.

Table 1: First-Order Rate Constants (k) for the Solvolysis of Substituted Benzyl Chlorides

SubstrateSolventTemperature (°C)Rate Constant (k, s⁻¹)Relative Rate
4-Methoxybenzyl chloride20% Acetonitrile in Water252.26875
4-Methylbenzyl chloride20% Acetonitrile in Water251.1 x 10⁻¹344
Benzyl chloride 20% Acetonitrile in Water 25 3.2 x 10⁻³ 1
This compound Est. based on ortho effect25Slower than p-methyl< 344
4-Chlorobenzyl chloride20% Acetonitrile in Water255.0 x 10⁻⁴0.16
3-Chlorobenzyl chloride20% Acetonitrile in Water255.6 x 10⁻⁵0.018
4-Nitrobenzyl chloride20% Acetonitrile in Water251.1 x 10⁻⁶0.00034
3,4-Dinitrobenzyl chloride20% Acetonitrile in Water251.1 x 10⁻⁸0.0000034
2,4,6-Trimethylbenzyl chloride80% Ethanol-Water251.09 x 10⁻³-

Data for substituted benzyl chlorides is sourced from a comprehensive study on their solvolysis[1][2][3]. The rate for this compound is an estimation based on the general observation that ortho-substituents tend to decrease the rate of solvolysis compared to their para-isomers due to steric hindrance[4].

The data clearly shows that electron-donating groups in the para position, such as methoxy (B1213986) and methyl, significantly accelerate the rate of solvolysis by stabilizing the benzylic carbocation intermediate, favoring an S_N1 pathway. Conversely, electron-withdrawing groups like chloro and nitro decelerate the reaction. The ortho-methyl group in this compound is expected to provide some electronic stabilization but also introduce steric hindrance to the approach of the nucleophile and solvation of the transition state, likely resulting in a slower rate than its para-isomer, 4-methylbenzyl chloride[4].

Reactions with Nucleophiles

The reaction of this compound with various nucleophiles provides further insight into its reactivity profile. While quantitative rate data is sparse, the types of products formed and the reaction conditions required offer qualitative comparisons.

Table 2: Qualitative Comparison of this compound Reactivity with Nucleophiles

NucleophileReactionProductObservations
Sodium Azide (B81097) (NaN₃)Nucleophilic Substitution2-Methylbenzyl azideReaction proceeds under standard conditions, suggesting susceptibility to S_N2 attack by a good nucleophile[5].
PiperidineNucleophilic Substitution1-(2-Methylbenzyl)piperidine-
Water/Ethanol (B145695)Solvolysis2-Methylbenzyl alcohol / 2-Methylbenzyl ethyl etherProceeds, but likely slower than for benzyl chloride under S_N2-favoring conditions due to steric hindrance.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for key kinetic studies are provided below.

Protocol 1: Determination of Solvolysis Rate by Titration

This method is suitable for monitoring the production of hydrochloric acid during the solvolysis of this compound in an aqueous organic solvent mixture.

Materials:

Procedure:

  • Prepare a stock solution of this compound in ethanol (e.g., 0.1 M).

  • Prepare the desired ethanol-water solvent mixture (e.g., 80% ethanol v/v).

  • Place a known volume of the solvent mixture into several Erlenmeyer flasks and allow them to equilibrate in the thermostated water bath to the desired reaction temperature.

  • To initiate the reaction, add a small, precise volume of the this compound stock solution to one of the flasks, start a timer, and mix thoroughly.

  • At regular time intervals, remove a flask from the bath and quench the reaction by adding ice-cold acetone.

  • Add a few drops of phenolphthalein indicator and titrate the liberated HCl with the standardized NaOH solution until a persistent pink color is observed.

  • The concentration of HCl at each time point is used to calculate the extent of the reaction. The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH at time t, and V∞ is the volume at the completion of the reaction.

Protocol 2: Synthesis of 2-Methylbenzyl Azide

This protocol describes the synthesis of 2-methylbenzyl azide, a common derivative, which can be adapted for kinetic monitoring.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

  • Add sodium azide (1.5 - 2 equivalents) to the solution and stir the mixture at room temperature.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • For kinetic analysis, aliquots can be withdrawn at specific time intervals, quenched, and analyzed to determine the concentration of the reactant or product.

  • Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-methylbenzyl azide[5].

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

ReactionPathway cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway 2-Me-BnCl 2-Me-BnCl Carbocation 2-Methylbenzyl Carbocation 2-Me-BnCl->Carbocation Slow (rate-determining) Product_SN1 Product Carbocation->Product_SN1 Fast + Nucleophile 2-Me-BnCl_2 2-Me-BnCl TS_SN2 Transition State 2-Me-BnCl_2->TS_SN2 + Nucleophile Product_SN2 Product TS_SN2->Product_SN2

Caption: Competing S_N1 and S_N2 reaction pathways for this compound.

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_kinetics Kinetic Run cluster_analysis Data Analysis A Prepare 2-Me-BnCl Stock Solution D Initiate Reaction: Add 2-Me-BnCl A->D B Prepare Solvent Mixture C Equilibrate Solvent in Thermostat B->C C->D E Take Aliquots at Timed Intervals D->E F Quench Reaction E->F G Analyze Aliquots (e.g., Titration, GC) F->G H Plot Concentration vs. Time G->H I Determine Rate Constant (k) H->I

Caption: General experimental workflow for a kinetic study of this compound.

References

Unraveling the Reaction Pathways of 2-Methylbenzyl Chloride: A Computational Modeling Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chemical intermediates is paramount. This guide offers an objective comparison of the reaction pathways of 2-methylbenzyl chloride, supported by computational modeling data, to elucidate its behavior in nucleophilic substitution reactions and provide a predictive framework for its synthetic applications.

This compound, an ortho-substituted aromatic halide, presents a compelling case study in the competitive landscape of SN1 and SN2 reaction mechanisms. The interplay of electronic and steric effects introduced by the ortho-methyl group significantly influences the transition states and intermediates of its reaction pathways, distinguishing its reactivity profile from that of its parent compound, benzyl (B1604629) chloride, and other isomers. This guide synthesizes available theoretical data to provide a comparative analysis of these pathways.

The Duality of Reactivity: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions of benzyl halides are known to proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, and in many cases, a borderline scenario exists. The preferred pathway is dictated by factors such as the stability of the resulting carbocation, steric hindrance at the reaction center, the nature of the nucleophile, and the polarity of the solvent.

The ortho-methyl group in this compound introduces two primary competing effects:

  • Electronic Effect: The methyl group is weakly electron-donating through an inductive effect, which can stabilize the formation of a benzyl carbocation, thereby favoring an SN1 pathway.

  • Steric Effect: The proximity of the methyl group to the benzylic carbon can hinder the backside attack of a nucleophile, a prerequisite for the SN2 mechanism.

Computational studies on substituted benzyl chlorides suggest that the stability of the carbocation intermediate is a crucial determinant in the SN1 pathway. While direct computational data for this compound is not extensively reported in readily available literature, we can infer its behavior by comparing it to related substituted benzyl chlorides.

Comparative Analysis of Reaction Pathways

To illustrate the mechanistic landscape, we will consider the hydrolysis of this compound as a representative reaction. The competition between the SN1 and SN2 pathways can be visualized through the following reaction coordinate diagrams.

SN1_Pathway cluster_0 SN1 Pathway Reactants This compound + H2O TS1 Transition State 1 (Carbocation Formation) Reactants->TS1 ΔG‡(SN1) Intermediate 2-Methylbenzyl Carbocation + Cl- + H2O TS1->Intermediate TS2 Transition State 2 (Nucleophilic Attack) Intermediate->TS2 Products 2-Methylbenzyl Alcohol + HCl TS2->Products

Figure 1: SN1 reaction pathway for this compound.

SN2_Pathway cluster_1 SN2 Pathway Reactants This compound + H2O TS Transition State (Pentacoordinate) Reactants->TS ΔG‡(SN2) Products 2-Methylbenzyl Alcohol + HCl TS->Products

Figure 2: SN2 reaction pathway for this compound.

Quantitative Comparison of Activation Barriers

CompoundSN1 Activation Barrier (ΔG‡) (kcal/mol)SN2 Activation Barrier (ΔG‡) (kcal/mol)Predominant Pathway (in polar, protic solvent)
Benzyl ChlorideHigherLowerBorderline/SN2
This compound Lower (relative to Benzyl Chloride) Higher (relative to Benzyl Chloride) Borderline/SN1
4-Methylbenzyl ChlorideLowerLower (relative to Benzyl Chloride)SN1
4-Nitrobenzyl ChlorideMuch HigherHigherSN2

Note: The values in this table are qualitative predictions based on established principles of physical organic chemistry and are intended for comparative purposes.

The electron-donating methyl group in the ortho position is expected to lower the SN1 activation barrier by stabilizing the carbocation intermediate. Conversely, the steric hindrance from the same group is expected to raise the SN2 activation barrier by destabilizing the crowded pentacoordinate transition state.

Experimental and Computational Methodologies

The determination of reaction pathways and their corresponding energetics relies on a combination of experimental kinetics and computational modeling.

Experimental Protocol: Kinetic Studies of Solvolysis

A common experimental approach to probe nucleophilic substitution mechanisms is to measure the solvolysis reaction rates of the substrate in various solvent systems.

  • Preparation of Solutions: A stock solution of this compound is prepared in a non-nucleophilic solvent (e.g., acetone). Aliquots of this stock solution are then added to the desired reaction solvent (e.g., aqueous ethanol, aqueous acetone) pre-equilibrated at a constant temperature.

  • Reaction Monitoring: The progress of the reaction is monitored over time by withdrawing aliquots from the reaction mixture and quenching the reaction (e.g., by adding a large volume of a non-polar solvent). The concentration of the remaining this compound or the appearance of the product (2-methylbenzyl alcohol) is then determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Rate Constant Determination: The rate constants (k) are calculated by plotting the natural logarithm of the reactant concentration versus time (for first-order reactions) or by more complex integrated rate laws if the reaction order is different.

  • Mechanism Elucidation: The effect of solvent polarity and nucleophilicity on the reaction rate provides insights into the mechanism. A strong dependence on solvent ionizing power suggests an SN1 mechanism, while a significant dependence on the concentration and strength of an added nucleophile points towards an SN2 pathway.

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry, particularly DFT, is a powerful tool for modeling reaction pathways and calculating key energetic parameters.

DFT_Workflow cluster_workflow Computational Modeling Workflow Start Define Reactants and Products Geom_Opt Geometry Optimization of Reactants, Products, and Intermediates Start->Geom_Opt TS_Search Transition State Search (e.g., QST2, QST3, or Berny optimization) Geom_Opt->TS_Search Freq_Calc Frequency Calculation to confirm minima (no imaginary frequencies) and transition states (one imaginary frequency) TS_Search->Freq_Calc IRC_Calc Intrinsic Reaction Coordinate (IRC) Calculation to connect TS to minima Freq_Calc->IRC_Calc Energy_Calc Single-Point Energy Calculation with a larger basis set for higher accuracy IRC_Calc->Energy_Calc End Determine Activation Energies and Reaction Enthalpies/Free Energies Energy_Calc->End

Figure 3: A typical workflow for DFT calculations of a reaction pathway.
  • Model System Setup: The initial geometries of the reactants (this compound and the nucleophile, e.g., a water molecule or cluster) and products are built.

  • Geometry Optimization: The structures of all stationary points (reactants, products, intermediates, and transition states) on the potential energy surface are optimized to find their lowest energy conformations. A functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d) or larger) is commonly employed.

  • Transition State Search: Various algorithms are used to locate the transition state structure connecting the reactants and products (or intermediates).

  • Frequency Analysis: Vibrational frequency calculations are performed to characterize the stationary points. A minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the located transition state correctly connects the desired reactants and products.

  • Solvation Modeling: To simulate reactions in solution, a continuum solvation model (e.g., PCM or SMD) is often applied to account for the bulk solvent effects.

  • Energetic Calculations: With the optimized geometries, single-point energy calculations using a higher level of theory or a larger basis set can be performed to obtain more accurate energy values. From these, the activation energies and reaction energies are determined.

Conclusion

The reaction pathways of this compound are governed by a delicate balance between the electron-donating nature and the steric bulk of the ortho-methyl group. Computational modeling, in conjunction with experimental kinetic data, provides a powerful framework for dissecting these competing effects. Based on theoretical principles, this compound is expected to exhibit a greater propensity for the SN1 pathway compared to the unsubstituted benzyl chloride, particularly in polar, protic solvents. This predictive understanding is crucial for designing synthetic routes that leverage the specific reactivity of this important chemical intermediate. Researchers are encouraged to consult specific computational studies for quantitative data relevant to their particular reaction conditions.

A Comparative Guide to Catalysts for 2-Methylbenzyl Chloride Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cross-coupling of 2-methylbenzyl chloride is a pivotal transformation in organic synthesis, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science. The choice of catalyst is critical to the success of these reactions, influencing yield, selectivity, and reaction conditions. This guide provides an objective comparison of common catalytic systems based on palladium, nickel, and copper, supported by experimental data from the literature.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts for the cross-coupling of benzylic chlorides, including this compound where specific data is available. This data is compiled from multiple sources and should be used as a guideline for catalyst selection.

Catalytic SystemCoupling TypeCoupling PartnerYield (%)TONTOF (h⁻¹)Temp (°C)Time (h)Key Features
Palladium
Pd(OAc)₂ / SPhosSuzuki-MiyauraArylboronic acid>90--100-1102-8High activity for sterically hindered substrates.[1]
PdBr(N-Succ)(PPh₃)₂Suzuki-MiyauraPhenylboronic acid818100-8020High turnover number achieved for benzyl (B1604629) bromide.[2]
KAPs(Ph-PPh₃)-PdSuzuki-MiyauraPhenylboronic acid99-4569800.08Highly efficient heterogeneous catalyst.[3]
Nickel
Ni(dppe)Cl₂KumadaAryl Grignard54-84--rt24Effective for benzylic sulfonamides, adaptable protocol.[4]
Ni(cod)₂ / PCy₂PhHeck-typeα-olefin~80-95--rt2High selectivity for 1,1-disubstituted olefins.[5][6]
NiCl₂(IMes)(PPh₃)KumadaAryl Grignard~90---101Effective for tertiary alkyl nucleophiles, adaptable.[7]
Copper
CuCN·2LiClGrignard CouplingBenzylic bromides56-89---20 to 20-Tolerates various functional groups.[8]
CuI / TMEDAGrignard CouplingSecondary alkyl halidesup to 99--rt-Stereocontrolled formation of C-C bonds.[9]

Note: Data for TON (Turnover Number) and TOF (Turnover Frequency) are often not reported and can vary significantly with reaction conditions.

Experimental Protocols

Detailed methodologies for representative cross-coupling reactions are provided below. These protocols are based on literature procedures and may require optimization for specific substrates.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of aryl chlorides and can be applied to this compound.

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • This compound

  • Arylboronic acid

  • K₃PO₄ (Potassium phosphate)

  • Anhydrous, degassed toluene (B28343) or dioxane

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Pd(OAc)₂ (1-2 mol%) and SPhos (2-4 mol%).

  • Add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Add the anhydrous, degassed solvent to the flask.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 2-8 hours.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Nickel-Catalyzed Kumada Coupling

This protocol is adapted from a procedure for the Kumada cross-coupling of benzylic sulfonamides and can be modified for this compound.

Materials:

  • Ni(dppe)Cl₂ ([1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride)

  • This compound

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous toluene

  • Glovebox or Schlenk line techniques

Procedure:

  • Inside a glovebox, charge a flame-dried vial with Ni(dppe)Cl₂ (15 mol%) and anhydrous toluene (to achieve a 0.10–0.20 M concentration of the substrate).

  • Add this compound (1.0 equiv) to the vial.

  • Add the aryl Grignard reagent (2.0 equiv) dropwise via a syringe.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the reaction from the glovebox and quench with methanol.

  • Filter the mixture through a plug of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate in vacuo to obtain the crude product, which can be further purified by column chromatography.[4]

Copper-Catalyzed Grignard Coupling

While specific data for this compound is limited, the following general protocol for the copper-catalyzed cross-coupling of benzylic halides can be adapted.

Materials:

  • CuCN·2LiCl (Copper(I) cyanide lithium chloride complex)

  • This compound

  • Aryl or alkyl Grignard reagent

  • Anhydrous THF

  • Glovebox or Schlenk line techniques

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a solution of the aryl or alkyl Grignard reagent in anhydrous THF.

  • In a separate flask, dissolve CuCN·2LiCl (catalytic amount, e.g., 5 mol%) in anhydrous THF.

  • Cool the Grignard reagent solution to -20 °C.

  • Slowly add the CuCN·2LiCl solution to the Grignard reagent.

  • Add this compound (1.0 equiv) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.[8]

Visualizing Reaction Pathways and Workflows

To better understand the underlying mechanisms and experimental setups, the following diagrams have been generated.

Cross_Coupling_Catalytic_Cycle cluster_cycle Catalytic Cycle M(0)L_n Active Catalyst M(0)L_n R-M(II)(X)L_n Oxidative Addition Intermediate M(0)L_n->R-M(II)(X)L_n R-X (e.g., this compound) R-M(II)(R')L_n Transmetalation Intermediate R-M(II)(X)L_n->R-M(II)(R')L_n R'-M' (e.g., Arylboronic acid or Grignard) R-M(II)(R')L_n->M(0)L_n Reductive Elimination (Product R-R' formed) Experimental_Workflow start Start | Reaction Setup reagents Reactant Loading This compound Coupling Partner Base start->reagents catalyst Catalyst System Metal Precursor Ligand reagents->catalyst solvent Solvent Addition Anhydrous & Degassed catalyst->solvent reaction Reaction Heating & Stirring Inert Atmosphere solvent->reaction workup Work-up Quenching Extraction Drying reaction->workup purification Purification Column Chromatography workup->purification product Final Product | Characterization purification->product

References

Safety Operating Guide

Safe Disposal of 2-Methylbenzyl Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling, chemical neutralization, and disposal of 2-Methylbenzyl chloride, ensuring the safety of laboratory personnel and environmental compliance.

This compound is a reactive and hazardous chemical that requires meticulous handling and disposal procedures. Due to its corrosive nature, toxicity to aquatic life, and potential as a lachrymator, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety protocols to mitigate risks.[1] This document provides a detailed, step-by-step guide for the proper disposal of this compound, with a focus on chemical neutralization to render the waste less hazardous before final disposal.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of this compound necessitates stringent safety measures to prevent contact and inhalation.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[2]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are essential.

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3]

Disposal Overview: Two-Pronged Approach

The disposal of this compound is approached in two distinct ways, depending on the quantity of the waste:

  • Bulk Quantities: Large volumes or original containers of this compound should not be neutralized in the lab. They must be treated as hazardous waste and handed over to a certified environmental waste disposal company. Ensure the container is sealed, clearly labeled, and segregated from other waste streams, particularly from non-halogenated organic waste.

  • Small, Residual Quantities: Small amounts of this compound, such as residues in glassware or from small-scale reactions, can be chemically neutralized in the laboratory to a less hazardous form before being collected for final disposal. The primary method for this is hydrolysis using a weak aqueous base.

Experimental Protocol: Neutralization of Residual this compound

This protocol details the safe hydrolysis of small quantities of this compound into the less hazardous 2-methylbenzyl alcohol using an aqueous solution of sodium bicarbonate.

Objective: To convert reactive this compound into 2-methylbenzyl alcohol, which is more stable and less hazardous.

Materials and Reagents
Material/ReagentSpecificationPurpose
This compound WasteSmall, residual quantitiesThe hazardous material to be treated
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionNeutralizing agent (weak base)
Deionized WaterLaboratory gradeFor preparing solutions and rinsing
pH paper or pH meterRange 1-14To verify neutralization
Glass BeakerAppropriate size for the waste volumeReaction vessel
Magnetic Stirrer and Stir BarTo ensure proper mixing
Ice BathTo control reaction temperature
Designated Hazardous Waste ContainerLabeled "Neutralized Halogenated Organic Waste"For final collection of the mixture
Step-by-Step Neutralization Procedure
  • Preparation:

    • Perform all steps within a certified chemical fume hood.

    • Don appropriate PPE as listed above.

    • Prepare a saturated aqueous solution of sodium bicarbonate.

    • Place a beaker containing the sodium bicarbonate solution in an ice bath on a magnetic stirrer and begin stirring. The volume of the bicarbonate solution should be in significant excess (at least 10-fold molar excess) relative to the estimated amount of this compound waste.

  • Slow Addition of Waste:

    • Carefully and slowly, add the this compound waste to the cold, stirring sodium bicarbonate solution dropwise.

    • CAUTION: The hydrolysis reaction can be exothermic. Maintain a slow addition rate to control the temperature and prevent excessive foaming from the evolution of carbon dioxide gas.

  • Reaction and Verification:

    • After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction goes to completion.

    • Remove the beaker from the ice bath and allow it to warm to room temperature.

    • Check the pH of the aqueous layer using pH paper or a pH meter. The pH should be neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is achieved.

  • Final Disposal:

    • Once neutralization is confirmed, the entire mixture (both the aqueous and organic layers) should be transferred to a designated hazardous waste container labeled "Neutralized Halogenated Organic Waste."

    • This container will be collected by your institution's environmental health and safety (EHS) office for final disposal.

    • Do not pour the neutralized mixture down the drain. While the primary hazardous compound has been treated, the resulting mixture still contains organic material that must be disposed of as chemical waste.

Spill Management

In the event of a spill, immediate action is crucial to mitigate exposure and contamination.

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operating to control vapors.

  • Contain and Absorb: For small spills, contain the liquid with an inert absorbent material such as sand, vermiculite, or earth.[1] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a 5% aqueous sodium hydroxide (B78521) or soda ash solution, followed by a water rinse.[1]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_bulk Bulk Quantity Disposal cluster_residual Residual Quantity Disposal start Identify Waste Quantity bulk_waste Bulk or Original Container start->bulk_waste > 50 mL or Original Container residual_waste Residual (e.g., in glassware) start->residual_waste < 50 mL or Glassware Rinsate package Seal and Label Container 'Hazardous Halogenated Waste' bulk_waste->package ehs_pickup Arrange for EHS Pickup package->ehs_pickup prepare Prepare Saturated NaHCO3 Solution in Ice Bath residual_waste->prepare add_waste Slowly Add Waste to Base with Vigorous Stirring prepare->add_waste react Stir for 1 hour Allow to Warm to RT add_waste->react verify Verify pH is Neutral (7-9) react->verify verify->add_waste No (Still Acidic) collect Collect Mixture in Labeled 'Neutralized Halogenated Waste' Container verify->collect Yes collect->ehs_pickup

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Operational Protocols for Laboratory Professionals

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2-Methylbenzyl chloride. Adherence to these procedures is paramount to ensure a safe laboratory environment and responsible chemical management.

Essential Safety Information

Proper handling and storage of this compound are crucial due to its hazardous properties. This chemical is a combustible liquid that can cause severe skin burns, eye damage, and may lead to an allergic skin reaction.[1] It is also harmful if swallowed and very toxic to aquatic life.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye irritation and damage.[2]
Hand Protection Chemical-resistant gloves (e.g., Viton®, Barrier®). Inspect gloves for any signs of degradation before use.Prevents skin contact, which can cause severe burns and allergic reactions.[2]
Body Protection A chemical-resistant apron or lab coat, along with full-length pants and closed-toe shoes.Protects against accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood or if vapor concentrations may exceed exposure limits.Protects against inhalation of harmful vapors.
Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound and a related compound, Benzyl chloride, which is used as a reference for exposure limits in the absence of specific data for the 2-methyl derivative.

ParameterValueReference
Flash Point 73 °C (163.4 °F)[3][4]
Boiling Point 197-199 °C[4]
Density 1.063 g/mL at 25 °C[4]
OSHA PEL (Permissible Exposure Limit) for Benzyl Chloride 1 ppm (5 mg/m³) - 8-hour Time-Weighted Average (TWA)[5]
NIOSH REL (Recommended Exposure Limit) for Benzyl Chloride 1 ppm (5 mg/m³) - 15-minute Ceiling Limit[5]

Operational Plan for Handling this compound

A systematic approach to handling, from preparation to disposal, minimizes risks.

Preparation and Engineering Controls
  • Work Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags must be available in the immediate work area.

Handling and Use
  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.

  • Dispensing: When transferring or dispensing the chemical, use a grounded and bonded system to prevent static electricity buildup, which can be an ignition source.[6]

  • Avoid Incompatibilities: Keep this compound away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[7][8]

Storage
  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][5]

  • Location: Store in a designated corrosives cabinet, away from heat, sparks, and open flames.[9] The storage area should be locked to restrict access to authorized personnel only.[3][5]

  • Temperature: Refrigerated storage (2-8°C) is recommended.[4]

Disposal Plan
  • Waste Classification: this compound and any materials contaminated with it are considered hazardous waste.

  • Containerization: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response
  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material to contain the spill.[3]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

Visual Workflow for Safe Handling and Emergency Response

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to an emergency situation.

Standard Operating Procedure for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_storage 3. Storage cluster_disposal 4. Disposal prep_fume_hood Work in Chemical Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_spill_kit Ensure Spill Kit is Available prep_ppe->prep_spill_kit prep_emergency_equipment Verify Emergency Equipment prep_spill_kit->prep_emergency_equipment handle_dispense Dispense Using Grounded System prep_emergency_equipment->handle_dispense Proceed to Handling handle_incompatibilities Avoid Incompatible Materials handle_dispense->handle_incompatibilities storage_container Tightly Closed Original Container handle_incompatibilities->storage_container Proceed to Storage storage_location Store in Corrosives Cabinet storage_container->storage_location storage_temp Refrigerated Storage (2-8°C) storage_location->storage_temp disposal_waste Collect in Hazardous Waste Container storage_temp->disposal_waste Proceed to Disposal disposal_contact Contact EH&S for Disposal disposal_waste->disposal_contact

Caption: Workflow for the safe handling of this compound.

Emergency Response Protocol for this compound cluster_exposure Personal Exposure cluster_spill Chemical Spill emergency Emergency Event exposure_skin Skin Contact emergency->exposure_skin exposure_eye Eye Contact emergency->exposure_eye exposure_inhalation Inhalation emergency->exposure_inhalation exposure_ingestion Ingestion emergency->exposure_ingestion spill_small Small Spill emergency->spill_small spill_large Large Spill emergency->spill_large remove_clothing Remove Contaminated Clothing exposure_skin->remove_clothing Action flush_eyes Flush with Water (15 min) exposure_eye->flush_eyes Action fresh_air Move to Fresh Air exposure_inhalation->fresh_air Action rinse_mouth Rinse Mouth with Water exposure_ingestion->rinse_mouth Action evacuate_small Evacuate Immediate Area spill_small->evacuate_small Action evacuate_large Evacuate Lab/Floor spill_large->evacuate_large Action wash_skin Wash with Soap & Water (15 min) remove_clothing->wash_skin Next Step seek_medical Seek Immediate Medical Attention wash_skin->seek_medical Next Step flush_eyes->seek_medical Next Step fresh_air->seek_medical Next Step artificial_respiration Provide Artificial Respiration/Oxygen fresh_air->artificial_respiration If Not Breathing artificial_respiration->seek_medical Next Step no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit Important no_vomit->seek_medical Next Step contain_spill Contain with Inert Absorbent evacuate_small->contain_spill Next Step collect_waste Collect for Hazardous Disposal contain_spill->collect_waste Next Step call_emergency Call Emergency Response evacuate_large->call_emergency Next Step

Caption: Emergency response procedures for this compound incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.